molecular formula C11H14ClNO2 B1422357 trans-4-Phenyl-L-proline hydrochloride CAS No. 90657-53-7

trans-4-Phenyl-L-proline hydrochloride

Cat. No.: B1422357
CAS No.: 90657-53-7
M. Wt: 227.69 g/mol
InChI Key: LWFBRHSTNWMMGN-UXQCFNEQSA-N
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Description

Trans-4-Phenyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBRHSTNWMMGN-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678234
Record name (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1)
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Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90657-53-7
Record name L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)-
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Record name (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1)
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Record name L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)
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Foundational & Exploratory

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Abstract

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern organic and medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core, substituted with a phenyl group, provides a valuable scaffold for creating complex molecular architectures with precise three-dimensional orientations. This guide offers a comprehensive overview of its physicochemical properties, synthesis strategies, analytical characterization, key applications in drug discovery, and essential safety protocols, intended for researchers and professionals in the pharmaceutical and chemical sciences.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its distinct structural features and reliable physical characteristics.

Chemical Structure

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride possesses a pyrrolidine ring with a carboxylic acid at the C-2 position and a phenyl group at the C-4 position. The stereochemistry is cis, with both the carboxyl and phenyl groups oriented on the same face of the ring. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Caption: Chemical structure of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride.

Core Properties

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 90657-53-7[1][2][3]
Molecular Formula C₁₁H₁₄ClNO₂[1][2][3]
Molecular Weight 227.69 g/mol [1][3]
IUPAC Name (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride[1]
Appearance Solid, Yellow Powder[2][4]
Melting Point 134-140 °C[4]
Purity ≥95% to ≥98%[2][4][5]
InChI Key LWFBRHSTNWMMGN-UXQCFNEQSA-N[4]
Storage Store at room temperature in a cool, dry place.[2][4][6]

Synthesis and Characterization

The synthesis of chiral pyrrolidines is a well-established field, often leveraging precursors from the "chiral pool." The subsequent analytical validation is critical to ensure stereochemical integrity and purity.

Synthesis Strategy and Workflow

The synthesis of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid typically originates from a chiral precursor such as (2S,4R)-4-hydroxyproline. The strategy involves the inversion of stereochemistry at the C-4 position and the introduction of the phenyl group, commonly via nucleophilic substitution or related methods. The final step is the formation of the hydrochloride salt.

Causality in Synthesis: The choice of a precursor like hydroxyproline is strategic; it provides a cost-effective and readily available source of the core pyrrolidine ring with established stereochemistry at C-2. The final salt formation with hydrochloric acid is performed not only to protonate the secondary amine but also to facilitate purification through crystallization and to provide a stable, solid material with improved handling properties over the often-hygroscopic free amino acid.

workflow start Chiral Precursor ((2S,4R)-4-Hydroxyproline) step1 Functional Group Manipulation & Phenyl Introduction start->step1 step2 Deprotection (if necessary) step1->step2 step3 (2S,4S)-4-Phenylpyrrolidine- 2-carboxylic acid (Free Base) step2->step3 step4 Salt Formation (Addition of HCl) step3->step4 end_node (2S,4S)-4-Phenylpyrrolidine- 2-carboxylic acid HCl (Final Product) step4->end_node applications cluster_0 Core Compound cluster_1 Synthetic Utility cluster_2 Final Applications compound (2S,4S)-4-Phenylpyrrolidine- 2-carboxylic acid HCl synthesis Asymmetric Synthesis (Chiral Building Block) compound->synthesis pharma Pharmaceutical Intermediate compound->pharma drug Bioactive Molecules & Drug Candidates synthesis->drug pharma->drug peptides Constrained Peptides & Peptidomimetics pharma->peptides

Sources

trans-4-Phenyl-L-proline hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-Phenyl-L-proline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral organocatalyst of significant interest to researchers in synthetic chemistry and drug development. As a derivative of the naturally occurring amino acid L-proline, this compound leverages a rigid pyrrolidine scaffold augmented with a phenyl group to achieve high stereoselectivity in a variety of asymmetric transformations. This document details the compound's physicochemical properties, provides a representative synthetic pathway and characterization strategy, and explores its mechanistic underpinnings in organocatalysis. A detailed experimental protocol for a model asymmetric aldol reaction is presented to illustrate its practical application, alongside essential safety and handling information. This guide is intended for scientists and professionals seeking to understand and utilize this powerful catalytic tool in their research endeavors.

Introduction: The Rationale for a Modified Proline Catalyst

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based catalysts.[1] L-proline itself is a cornerstone of this field, effectively catalyzing numerous transformations through an enamine-based mechanism.[2][3] However, the quest for enhanced reactivity, greater stereocontrol, and broader substrate scope has driven the development of proline derivatives.[4]

This compound emerges from this pursuit. The introduction of a bulky phenyl group at the C4 position of the pyrrolidine ring is a strategic modification. This substituent exerts significant steric influence on the transition state of the catalytic cycle, which can amplify facial selectivity during the formation of new stereocenters. This often leads to higher enantiomeric or diastereomeric excesses compared to the parent L-proline catalyst. This guide serves as a technical resource for the effective application of this specialized catalyst.

Physicochemical and Structural Properties

A thorough understanding of a catalyst's fundamental properties is critical for its effective use and handling in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride[5]
CAS Number 90657-53-7[5][6][7]
Molecular Formula C₁₁H₁₃NO₂·HCl[6]
Molecular Weight 227.69 g/mol [5][6]
Appearance Typically an off-white to white solid powderN/A
Exact Mass 227.0713064 Da[5]
Topological Polar Surface Area 49.3 Ų[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]

Note: The properties listed are for the hydrochloride salt unless otherwise specified. The free base form (CAS 96314-26-0) has a reported melting point of >300 °C.[8]

Synthesis and Characterization

Representative Synthetic Pathway

trans-4-Phenyl-L-proline is not naturally abundant and requires chemical synthesis. A common strategy involves the stereospecific modification of a readily available chiral precursor, such as trans-4-hydroxy-L-proline. A plausible route involves a Friedel-Crafts-type alkylation, where the hydroxyl group is first converted into a good leaving group.

A process for preparing the core structure involves reacting a protected proline derivative where the hydroxyl is converted to a leaving group (e.g., sulfonate ester) with an aromatic nucleophile like benzene in the presence of a Lewis acid.[9] The final step involves deprotection and conversion to the hydrochloride salt.

G cluster_0 Synthesis Workflow A Start: trans-4-Hydroxy-L-proline B 1. N-Protection (e.g., Benzoyl) 2. O-Activation (e.g., Tosylation) A->B Steps 1 & 2 C N-Benzoyl-trans-4-tosyloxy-L-proline B->C Intermediate D Friedel-Crafts Alkylation (Benzene, Lewis Acid e.g., AlCl₃) C->D Key Step E Protected trans-4-Phenyl-L-proline D->E Intermediate F Deprotection (Acid Hydrolysis) E->F Step 3 G Final Product: trans-4-Phenyl-L-proline HCl F->G

Caption: Representative workflow for the synthesis of trans-4-Phenyl-L-proline HCl.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized catalyst is paramount. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group protons. The proline ring protons will appear as a series of complex multiplets in the aliphatic region (~2.0-4.5 ppm). A broad singlet for the carboxylic acid proton and another for the ammonium proton are also expected, though their positions can vary with solvent and concentration.

    • ¹³C NMR: Signals for the six unique carbons of the phenyl ring will be present in the aromatic region (~125-145 ppm). The carboxyl carbon will appear downfield (>170 ppm). The five carbons of the pyrrolidine ring will be observed in the aliphatic region.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, ensuring its suitability for asymmetric catalysis. Reverse-phase HPLC is used to assess chemical purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base cation (m/z ≈ 192.09 [M+H]⁺).

Core Application: Asymmetric Organocatalysis

The primary utility of this compound is as a catalyst for asymmetric reactions. It operates through the formation of a chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde), which then reacts with a carbonyl acceptor (e.g., an aldehyde).[2]

Key Advantages over L-Proline:

  • Enhanced Steric Shielding: The C4-phenyl group provides a rigid and bulky steric shield. This directs the incoming electrophile to a specific face of the enamine nucleophile, leading to improved enantioselectivity.

  • Modified Solubility: The phenyl group increases the organophilicity of the catalyst, which can be advantageous for solubility in less polar organic solvents compared to the more hydrophilic L-proline.

  • Tunable Electronic Properties: While primarily a steric effect, the phenyl group can subtly influence the electronic nature of the pyrrolidine ring.

Common reactions catalyzed include:

  • Asymmetric Aldol Reactions[2]

  • Asymmetric Mannich Reactions

  • Asymmetric Michael Additions[4]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is a self-validating system; the enantiomeric excess of the product, determined by chiral HPLC, directly reflects the catalyst's performance.

Objective: To synthesize the chiral anti-aldol adduct with high enantioselectivity.

Materials:

  • This compound (Catalyst, 20 mol%)

  • Cyclohexanone (Nucleophile, 5.0 mmol, 1.0 equiv.)

  • 4-Nitrobenzaldehyde (Electrophile, 2.5 mmol, 0.5 equiv.)

  • Dimethyl Sulfoxide (DMSO, reaction solvent)

  • Ethyl acetate (extraction solvent)

  • Saturated aq. NH₄Cl (for workup)

  • Brine (for washing)

  • Anhydrous MgSO₄ (for drying)

Step-by-Step Methodology:

  • Catalyst Activation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (114 mg, 0.5 mmol, 20 mol%).

  • Reaction Setup: Add cyclohexanone (0.52 mL, 5.0 mmol) and DMSO (5 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine.

  • Initiation: Add 4-nitrobenzaldehyde (378 mg, 2.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) followed by brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Analyze the purified product by NMR to confirm its structure and by chiral HPLC to determine the enantiomeric excess (e.e.).

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic power of trans-4-Phenyl-L-proline stems from its ability to form a transient, nucleophilic enamine species with a ketone or aldehyde donor. The generally accepted mechanism for the aldol reaction is depicted below.

G A Catalyst + Ketone Condensation H₂O out B Chiral Enamine Intermediate Nucleophilic Attack A:f0->B:f0 C Iminium Ion Intermediate Hydrolysis B:f0->C:f0 + Aldehyde T1 The carboxylic acid group of the catalyst activates the aldehyde via hydrogen bonding. D Aldol Product + Regenerated Catalyst Cycle Repeats C:f0->D:f0 + H₂O D:f0->A:f0

Caption: The enamine catalytic cycle for a proline-catalyzed aldol reaction.

Causality of Stereoselection: The key to enantioselectivity lies in the transition state of Step 2. The bulky phenyl group on the C4 position of the proline scaffold sterically blocks one face of the enamine. The incoming aldehyde is therefore forced to approach from the less hindered face. Simultaneously, the catalyst's carboxylic acid group acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and holding it in a rigid, six-membered, chair-like transition state (a Zimmerman-Traxler model), dictating the stereochemical outcome.[2]

Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance). In case of skin or eye contact, flush immediately with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under normal storage conditions. Keep away from strong oxidizing agents.

Conclusion

This compound represents a refined tool in the organocatalysis toolbox. By introducing a phenyl substituent onto the proline core, chemists have created a catalyst capable of inducing high levels of stereoselectivity, often superior to unsubstituted proline. Its predictable mechanism, operational simplicity, and synthetic accessibility make it a valuable asset for the construction of complex, enantioenriched molecules destined for applications in pharmaceuticals and materials science. This guide has provided the foundational knowledge—from physical properties to a practical, step-by-step protocol—to empower researchers to confidently integrate this catalyst into their synthetic programs.

References

  • Process for preparing (trans)-4-phenyl-L-proline derivatives, Google Patents (US4912231A).
  • (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound CAS NO.90657-53-7 , LookChem. Available at: [Link]

  • Trans 4 Hydroxy-L-proline , Biological Magnetic Resonance Bank. Available at: [Link]

  • Safety data sheet , CPAChem. Available at: [Link]

  • Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride, Google Patents (CN104844495A).
  • ¹H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt , ResearchGate. Available at: [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000162) , Human Metabolome Database. Available at: [Link]

  • Proline organocatalysis , Wikipedia. Available at: [Link]

  • Proline Derivatives in Organic Synthesis , Organic Chemistry Portal. Available at: [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry , ResearchGate. Available at: [Link]

  • Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans , PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline , ResearchGate. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case , RSC Advances, Royal Society of Chemistry. Available at: [Link]

  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms , Microbial Cell Factories, BioMed Central. Available at: [Link]

  • Controlled synthesis of thermoresponsive polymers derived from L-proline via RAFT polymerization , Electronic Supplementary Information, The Royal Society of Chemistry. Available at: [Link]

Sources

trans-4-Phenyl-L-proline hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Application of trans-4-Phenyl-L-proline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Phenyl-L-proline is a non-natural, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine ring, substituted with a phenyl group in a specific stereochemical orientation, provides a powerful tool for influencing molecular architecture. This guide delves into the core structural features of its hydrochloride salt, exploring the profound impact of its stereochemistry on conformational preferences, and outlines its synthesis and application as a chiral building block and organocatalyst. By understanding the fundamental principles governing its structure, researchers can better leverage its unique properties in the rational design of novel therapeutics and synthetic methodologies.

Core Structural and Physicochemical Properties

This compound is the salt form of (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid. The hydrochloride counter-ion enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in various experimental settings. The fundamental properties are summarized below.

PropertyValueReference
Chemical Name (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride[1]
Synonyms trans-4-Phenyl-L-proline HCl, (4S)-4-Phenyl-L-proline hydrochloride[1][2][3]
CAS Number 90657-53-7[1][2][4]
Molecular Formula C₁₁H₁₃NO₂·HCl (or C₁₁H₁₄ClNO₂)[1][2]
Molecular Weight 227.69 g/mol [1][2]
Melting Point >300 °C (with decomposition)[3]
Appearance White to off-white crystalline powder[5]

Stereochemistry and Conformational Landscape: The Source of Utility

The defining feature of trans-4-Phenyl-L-proline is its rigid, stereochemically defined structure. This rigidity stems from two key aspects: the inherent cyclic nature of the proline ring and the specific orientation of the phenyl substituent.

Absolute Stereochemistry: (2S,4S) Configuration

The "L-proline" designation refers to the S configuration at the α-carbon (C2), which is characteristic of naturally occurring proline. The "trans" designation refers to the relationship between the phenyl group at C4 and the carboxyl group at C2; they reside on opposite faces of the pyrrolidine ring. This corresponds to a (2S,4S) absolute configuration.

G N N C2 C2 (S) N->C2 H_N H₂⁺ C3 C3 C2->C3 COOH COOH C2->COOH C4 C4 (S) C3->C4 C5 C5 C4->C5 Phenyl Phenyl C4->Phenyl C5->N Cl_ion Cl⁻

Caption: Stereochemical representation of (2S,4S)-4-Phenyl-L-proline hydrochloride.

Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium

The five-membered pyrrolidine ring of proline is not planar. It adopts one of two major puckered "envelope" conformations: Cγ-endo (where C4 is puckered on the same side as the carboxyl group) or Cγ-exo (where C4 is puckered on the opposite side).[6] The substituent at the C4 position critically influences this equilibrium.

  • Causality: The conformational preference is governed by a balance of steric and stereoelectronic effects. For 4-substituted prolines, electron-withdrawing groups (like fluorine) at the 4R position strongly favor an exo pucker, while at the 4S position, they favor an endo pucker.[6][7] However, for non-electron-withdrawing or sterically bulky groups like the phenyl group, this preference is reversed.[6][7] Therefore, the (4S)-phenyl substituent sterically favors a Cγ-exo ring pucker.

This biased ring pucker has significant downstream consequences for the conformation of peptides incorporating this residue, particularly influencing the cis/trans isomerism of the preceding peptide bond.[6] The Cγ-exo pucker is known to stabilize a trans amide bond.[6]

G cluster_0 Conformational Equilibrium cluster_1 Structural Consequence A Cγ-endo Pucker B Cγ-exo Pucker (Favored by 4S-Phenyl) A->B Equilibrium C Stabilization of trans-amide bond B->C Leads to D Defined Peptide Backbone Geometry C->D G A Start: trans-4-Hydroxy-L-proline B Step 1: N-Protection (e.g., Benzoyl chloride) A->B C Step 2: Esterification (e.g., MeOH, H⁺) B->C D Step 3: Activation of C4-OH (e.g., Mesyl chloride) C->D E Step 4: Friedel-Crafts Alkylation (Benzene, AlCl₃) D->E F Step 5: Deprotection / Hydrolysis (e.g., aq. HCl, heat) E->F G Final Product: trans-4-Phenyl-L-proline HCl F->G

Caption: Generalized synthetic workflow for trans-4-Phenyl-L-proline HCl.

Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable tool for chemists and drug developers.

Conformationally Restricted Peptide Scaffolds

In drug development, controlling the three-dimensional shape of a peptide is paramount for achieving high affinity and selectivity for a biological target. By incorporating trans-4-Phenyl-L-proline into a peptide sequence, researchers can introduce a rigid "kink" or turn. [6]

  • Mechanism of Action: Its biased Cγ-exo pucker and preference for a trans preceding amide bond reduce the conformational flexibility of the peptide backbone. [6]This pre-organization can lower the entropic penalty of binding to a receptor, potentially increasing binding affinity. This principle is widely used in the design of peptidomimetics and inhibitors of protein-protein interactions.

Chiral Ligands and Organocatalysis

L-proline and its derivatives are renowned as versatile organocatalysts, capable of catalyzing a wide range of asymmetric reactions. [8][9]The rigid scaffold of trans-4-Phenyl-L-proline makes it an attractive candidate for developing novel chiral ligands and catalysts.

  • Rationale: The phenyl group can engage in π-stacking interactions within the transition state of a reaction, providing an additional layer of steric and electronic control. This can influence the stereochemical outcome of reactions such as aldol condensations, Michael additions, and Mannich reactions. [8][10]

Blood-Brain Barrier (BBB) Shuttles

Recent research has explored the use of peptides rich in phenylproline residues as shuttles to transport therapeutic cargo across the blood-brain barrier (BBB). [11][12]

  • Hypothesized Mechanism: It is proposed that the lipophilic phenyl groups and the specific, rigid conformation of the peptide backbone facilitate passive diffusion across the lipid bilayer of the BBB. Studies have shown that the stereochemistry of these shuttles plays a significant role in their transport efficiency, highlighting the importance of using stereochemically pure building blocks like trans-4-Phenyl-L-proline. [12]

Conclusion

This compound is more than a simple substituted amino acid. It is a precision tool for molecular design. Its utility is a direct consequence of its well-defined (2S,4S) stereochemistry, which dictates a strong preference for a Cγ-exo ring pucker and, subsequently, a stabilizing effect on the trans conformation of a preceding amide bond. This predictable conformational bias allows researchers to rationally engineer specific three-dimensional structures in peptides and small molecules. From its stereospecific synthesis starting from natural hydroxyproline to its application in creating structured peptidomimetics and novel catalysts, this compound provides an authoritative and reliable building block for advancing the frontiers of chemical synthesis and drug discovery.

References

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. PubMed Central. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. PubMed Central. Available at: [Link]

  • The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. Available at: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. ACS Publications. Available at: [Link]

  • Conformations of proline | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. PubMed. Available at: [Link]

  • US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives. Google Patents.
  • This compound CAS NO.90657-53-7. LookChem. Available at: [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.
  • Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. ResearchGate. Available at: [Link]

  • HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. ResearchGate. Available at: [Link]

  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Bioresources and Bioprocessing. Available at: [Link]

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An In-depth Technical Guide to the Solubility of trans-4-Phenyl-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of trans-4-Phenyl-L-proline hydrochloride, a critical parameter influencing its application in pharmaceutical research and development. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern the solubility of this molecule. We present field-proven, self-validating protocols for determining equilibrium solubility, discuss the impact of environmental factors, and translate these foundational concepts into actionable strategies for formulation and drug development professionals.

Section 1: Foundational Understanding of this compound

A thorough understanding of a molecule's structure is the logical starting point for predicting and interpreting its solubility. This compound is a chiral building block of significant interest in medicinal chemistry.

Physicochemical Identity

Precise identification is the bedrock of reproducible science. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride[1]
Synonyms trans-4-Phenyl-L-proline HCl[1][2][3]
CAS Number 90657-53-7[2][3][4]
Molecular Formula C₁₁H₁₃NO₂·HCl[2][4]
Molecular Weight 227.69 g/mol [1][2][4]
A Structural Rationale for Solubility Behavior

The solubility of this compound is a direct consequence of its hybrid structure:

  • The Proline Scaffold: The core pyrrolidine-2-carboxylic acid structure is inherently polar.[5] As an amino acid derivative, it possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond acceptor, protonated in the hydrochloride salt form). This dual functionality allows for strong interactions with polar solvents, particularly water.[5]

  • The Phenyl Group: The trans-substituted phenyl ring introduces a significant nonpolar, hydrophobic character to the molecule. This region does not readily interact with water and can promote self-aggregation in aqueous solutions through hydrophobic interactions.

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the secondary amine of the proline ring is protonated (R₂NH₂⁺). This positive charge dramatically increases the molecule's polarity and is the primary reason for its aqueous solubility. The dissolution process involves the dissociation of the salt into the protonated phenyl-proline cation and a chloride anion.

The molecule's overall solubility is therefore a delicate balance between the water-loving (hydrophilic) nature of the charged amino acid portion and the water-fearing (hydrophobic) nature of the phenyl ring.

Significance in Medicinal Chemistry

The rigid, conformationally constrained structure of proline and its derivatives makes them invaluable tectons (molecular building blocks) for rational drug design. They are frequently incorporated into molecules to orient functional groups in a specific, predictable manner, which is crucial for binding to biological targets like enzymes. Trans-4-Phenyl-L-proline, specifically, has been utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other bioactive compounds. A clear understanding of its solubility is paramount, as it directly impacts reaction kinetics in aqueous-organic solvent systems and the purification of intermediates and final active pharmaceutical ingredients (APIs).

Section 2: Guiding Principles of Aqueous Solubility

Solubility is not a fixed constant but a dynamic equilibrium that is highly sensitive to the solution's environment. For an ionizable molecule like this compound, pH is the most critical variable.

The Interplay of pH and Ionization

The hydrochloride salt is expected to be most soluble at a low pH, where both the amine group remains protonated (R₂NH₂⁺) and the carboxylic acid group is also largely protonated (-COOH). As the pH of the solution increases, the carboxylic acid group will deprotonate to form a carboxylate (-COO⁻). This creates a zwitterion, a molecule with both a positive and a negative charge. While zwitterionic amino acids are soluble in water, the solubility of proline derivatives often reaches a minimum near their isoelectric point (pI)—the pH at which the net charge is zero.[6] A further increase in pH would deprotonate the amine, leading to a net negative charge and potentially another region of increased solubility. This pH-dependent solubility profile is a critical consideration for any formulation, dissolution testing, or biopharmaceutical modeling.[7]

Temperature as a Thermodynamic Driver

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] This relationship should be experimentally verified for this compound, as it has direct implications for manufacturing processes (e.g., crystallization, purification) and stability testing. Correlating experimental solubility data with thermodynamic models like the modified Apelblat or Van't Hoff equations can provide deeper insight into the dissolution thermodynamics (enthalpy, entropy) of the system.[7][8]

Section 3: Gold Standard Methodology for Equilibrium Solubility Determination

To generate reliable and meaningful data, a robust and validated methodology is essential. The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium thermodynamic solubility. Its strength lies in its simplicity and its direct measurement of a system at true equilibrium.

The Shake-Flask Method: A Self-Validating Protocol

The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in a chosen solvent for a prolonged period, ensuring that the rate of dissolution equals the rate of precipitation.

Causality Behind Key Steps:

  • Using Excess Solid: This is a non-negotiable requirement. The continuous presence of undissolved solid is the only visual guarantee that the solution has reached its saturation point.

  • Equilibration Time (24-72 hours): Short incubation times are a common source of error, leading to an underestimation of true solubility.[7] A long equilibration period is necessary to overcome kinetic barriers to dissolution, especially for crystalline compounds. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value is considered valid only when consecutive measurements are in agreement.

  • Temperature Control: As discussed, solubility is temperature-dependent. The experiment must be conducted in a calibrated, temperature-controlled environment (e.g., an incubator shaker or a water bath) at a standard temperature, typically 25 °C or 37 °C.

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to analyze the saturated supernatant. Centrifugation followed by careful filtration through a low-binding syringe filter (e.g., PVDF or PTFE) is the most rigorous approach. This prevents microscopic solid particles from entering the analytical sample and artificially inflating the measured concentration.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the vials to shake for at least 48 hours.

  • Phase Separation: Remove the vials and allow them to stand for 30 minutes to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Prepare an accurate dilution of the filtrate with the appropriate mobile phase for the chosen analytical method.

  • Quantification: Determine the concentration of the compound in the diluted filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_separation 2. Phase Separation cluster_analysis 3. Analysis & Calculation A Add excess solid to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (48-72 hours) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Prepare accurate dilution of filtrate F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: A validated workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Solubility Data & Interpretation

Template for Experimental Solubility Data

Researchers generating data for this compound should record their findings in a structured format to ensure clarity and comparability.

Solvent SystempH (at 25°C)Temperature (°C)Solubility (mg/mL)Method
Purified WaterTBD25.0 ± 0.5TBDShake-Flask
Purified WaterTBD37.0 ± 0.5TBDShake-Flask
0.01 M HCl~2.025.0 ± 0.5TBDShake-Flask
PBS7.437.0 ± 0.5TBDShake-Flask
EthanolN/A25.0 ± 0.5TBDShake-Flask
DMSON/A25.0 ± 0.5TBDShake-Flask
TBD: To Be Determined experimentally.
Factors Influencing Solubility: A Summary
FactorExpected Effect on SolubilityRationale / Causality
Increasing pH Decrease, then potentially increaseThe compound is a hydrochloride salt, most soluble at low pH. Solubility will likely decrease as the pH approaches the isoelectric point and may increase again at high pH if the amine is deprotonated.
Increasing Temp. IncreaseThe dissolution of most crystalline solids is an endothermic process, favored by higher temperatures.
Co-solvents (e.g., Ethanol) IncreaseThe presence of a less polar co-solvent can help solvate the nonpolar phenyl ring, improving overall solubility.
Ionic Strength VariableThe presence of other salts can either increase ("salting-in") or decrease ("salting-out") solubility depending on the specific ions and their concentrations.

Section 5: Practical Implications for Pharmaceutical Development

Solubility data is not an academic endpoint; it is a critical input for strategic decisions in drug development.

Linking Solubility to Bioavailability

For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, low aqueous solubility is a primary cause of poor and variable oral bioavailability. Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is essential for predicting in vivo performance and for building robust biopharmaceutical models.

From Solubility Data to Formulation Decisions

The solubility value directly informs the formulation strategy. A high solubility value simplifies development, whereas a low value necessitates more complex and resource-intensive approaches.

Caption: Decision-making workflow based on initial aqueous solubility data.

Section 6: Conclusion

The solubility of this compound is a multifaceted property governed by its unique chemical structure and the surrounding solution environment. A comprehensive characterization, anchored by rigorous and validated experimental protocols like the shake-flask method, is not merely a data-gathering exercise but a fundamental prerequisite for successful drug development. By understanding the "why" behind the experimental observations, researchers can proactively design robust formulation strategies, mitigate risks associated with poor bioavailability, and ultimately accelerate the progression of promising new chemical entities from the laboratory to the clinic.

References

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The Architect of Inhibition: A Technical Guide to the Mechanism of Action of trans-4-Phenyl-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the core mechanism of action of trans-4-Phenyl-L-proline hydrochloride. As a Senior Application Scientist, the following discourse is structured to deliver not just a summary of findings, but a causal narrative grounded in established biochemical principles and experimental validation. We will dissect the molecular interactions and the broader physiological consequences of this proline analog's activity, with a primary focus on its role as a modulator of the Renin-Angiotensin System.

Introduction: The Significance of the Proline Scaffold in Drug Design

The proline ring, with its unique conformational rigidity, has long been a privileged scaffold in medicinal chemistry. Its incorporation into peptide and small molecule structures can significantly influence their three-dimensional geometry, and consequently, their biological activity. This compound emerges from a lineage of proline derivatives designed to interact with specific biological targets with high affinity and selectivity. This guide will illuminate its principal mechanism of action: the inhibition of Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin System: A Cascade Primed for Intervention

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a pivotal role in regulating blood pressure, and fluid and electrolyte balance.[1] A key enzymatic component of this system is the Angiotensin-Converting Enzyme (ACE).

The Role of Angiotensin-Converting Enzyme (ACE)

ACE is a zinc-dependent metalloprotease that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, leading to a cascade of physiological responses including vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[1] ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] Therefore, inhibition of ACE leads to a dual antihypertensive effect: decreased production of the vasoconstrictor angiotensin II and increased levels of the vasodilator bradykinin.

Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme

Based on extensive structure-activity relationship (SAR) studies of proline-based ACE inhibitors, the primary mechanism of action of this compound is the competitive inhibition of Angiotensin-Converting Enzyme.[2][3] The proline moiety is crucial for the binding of many ACE inhibitors to the enzyme's active site.[3][4]

Molecular Interactions at the ACE Active Site

The inhibitory activity of proline-based compounds stems from their ability to mimic the C-terminal dipeptide of ACE substrates. The key interactions typically involve:

  • Zinc Coordination: The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity. The carboxylate group of the proline ring in inhibitors can directly coordinate with this zinc ion, displacing a water molecule and preventing the substrate from binding.

  • Hydrogen Bonding: The proline ring and its substituents can form multiple hydrogen bonds with amino acid residues in the ACE active site. The carbonyl oxygen of the proline's carboxyl group and the nitrogen atom of the pyrrolidine ring are key hydrogen bond acceptors and donors.

  • Hydrophobic Interactions: The 4-phenyl substitution in trans-4-Phenyl-L-proline provides a bulky, hydrophobic group that can engage in favorable hydrophobic interactions with a corresponding hydrophobic pocket in the ACE active site, thereby increasing the binding affinity and potency of the inhibitor. The trans stereochemistry at the 4-position is often crucial for optimal fitting into this pocket.[2]

The combination of these interactions allows this compound to bind tightly to the active site of ACE, preventing the binding and conversion of angiotensin I.

ACE_Inhibition cluster_ACE ACE Active Site Zn2+ Zn2+ Hydrophobic Pocket Hydrophobic Pocket H-Bonding Residues H-Bonding Residues trans-4-Phenyl-L-proline trans-4-Phenyl-L-proline trans-4-Phenyl-L-proline->Zn2+ Carboxylate Coordination trans-4-Phenyl-L-proline->Hydrophobic Pocket Phenyl Group Interaction trans-4-Phenyl-L-proline->H-Bonding Residues Proline Ring H-Bonds Angiotensin I Angiotensin I ACE Active Site ACE Active Site Angiotensin I->ACE Active Site Binding Blocked

Caption: Molecular interactions of trans-4-Phenyl-L-proline with the ACE active site.

Structure-Activity Relationship (SAR) of 4-Substituted Proline-Based ACE Inhibitors

The development of potent ACE inhibitors has been guided by extensive SAR studies. Key structural features of 4-substituted proline analogs that influence their inhibitory activity include:

Structural FeatureImpact on ACE InhibitionRationale
Proline Ring Essential for activityMimics the C-terminal residue of ACE substrates and provides the correct orientation for active site binding.[3][4]
Carboxylate Group Critical for zinc bindingDirectly coordinates with the catalytic Zn²⁺ ion in the ACE active site.
Substitution at the 4-position Modulates potency and selectivityThe nature, size, and stereochemistry of the substituent can significantly impact binding affinity through interactions with a hydrophobic pocket.[2]
Stereochemistry at the 4-position Often crucial for optimal bindingThe trans configuration is frequently preferred for fitting into the active site.[2]

Experimental Protocols for Determining ACE Inhibitory Activity

The inhibitory potential of this compound against ACE can be quantified using various established in vitro assays. The primary endpoint of these assays is typically the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of ACE by 50%.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This is a classic and widely used method for measuring ACE activity.

Principle: ACE cleaves the substrate hippuryl-histidyl-leucine (HHL) to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.[5]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate a solution containing ACE (e.g., from rabbit lung) and the test compound (this compound at various concentrations) in a suitable buffer (e.g., borate buffer, pH 8.3) for 10 minutes at 37°C.[5]

  • Initiation of Reaction: Add the substrate HHL to the reaction mixture to initiate the enzymatic reaction.[5]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.[5]

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as 1 M HCl.[5]

  • Extraction of Hippuric Acid: Extract the hippuric acid formed into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.

  • Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[5]

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HHL_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification ACE + Inhibitor ACE + Inhibitor Pre-incubation Pre-incubation ACE + Inhibitor->Pre-incubation Add HHL Add HHL Pre-incubation->Add HHL Incubation Incubation Add HHL->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Extract HA Extract HA Stop Reaction->Extract HA Measure Absorbance Measure Absorbance Extract HA->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the HHL-based spectrophotometric ACE inhibition assay.

HPLC-Based Assay

This method offers higher specificity and sensitivity compared to the spectrophotometric method.

Principle: Similar to the spectrophotometric assay, ACE cleaves HHL to produce hippuric acid. However, the quantification of hippuric acid is performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Step-by-Step Methodology:

  • Reaction Setup: The enzymatic reaction is set up and terminated as described in the spectrophotometric assay.

  • Sample Preparation for HPLC: After stopping the reaction, the sample is filtered or centrifuged to remove any precipitated protein. An aliquot of the supernatant is then directly injected into the HPLC system.

  • HPLC Analysis: The separation of hippuric acid from the unreacted substrate and other components of the reaction mixture is achieved on a reverse-phase column (e.g., C18). The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.

  • Detection and Quantification: Hippuric acid is detected by its UV absorbance at 228 nm. The concentration is determined by comparing the peak area of hippuric acid in the sample to a standard curve generated with known concentrations of hippuric acid.

  • Calculation of Inhibition: The percentage of inhibition and the IC₅₀ value are calculated as described for the spectrophotometric assay.

Commercial Colorimetric Assay Kits

Several commercial kits are available that provide a more streamlined and high-throughput method for measuring ACE inhibition.

Principle: These kits often use a synthetic substrate that, upon cleavage by ACE, releases a product that can be detected colorimetrically after a secondary enzymatic reaction. For example, the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) is cleaved by ACE, and the resulting 3-Hydroxybutyric acid (3HB) is quantified in a subsequent enzymatic reaction that produces a colored product.[6]

Step-by-Step Methodology (General):

  • Reagent Preparation: Reconstitute the kit components (enzyme, substrate, co-enzyme, indicator solution) according to the manufacturer's instructions.

  • Assay Plate Setup: Add the test compound (this compound) and control solutions to the wells of a microplate.

  • Enzyme Addition: Add the ACE solution to each well and pre-incubate.

  • Substrate Addition: Add the substrate solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Color Development: Add the indicator and co-enzyme solutions to develop the color.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and IC₅₀ value based on the absorbance readings.

Conclusion and Future Directions

Future research should focus on obtaining a definitive IC₅₀ value for this compound against ACE using the standardized assays outlined in this guide. Furthermore, in vivo studies in relevant animal models of hypertension would be crucial to validate its antihypertensive efficacy and to explore its pharmacokinetic and pharmacodynamic properties. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising proline derivative.

References

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  • Pavar, M. C., Hanif, K., Azam, A., Lata, S., Pasha, M. A. Q., & Pasha, S. (2006). Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2117–2121. [Link]

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  • STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

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  • Wu, S., Li, R., & Li, Y. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology, 49(12), 1303–1307. [Link]

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  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

  • Inhibition of Angiotensin Converting Enzyme, Angiotensin II Receptor Blocking, and Blood Pressure Lowering Bioactivity across Plant Families. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Wyvratt, M. J., & Patchett, A. A. (1990). Angiotensin-converting enzyme inhibitors. 9. Novel [[N-(1-carboxy-3-phenylpropyl)amino]acyl]glycine derivatives with diuretic activity. Journal of Medicinal Chemistry, 33(6), 1600–1606. [Link]

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The Phenyl Twist: A Technical Guide to the Conformational Influence of trans-4-Phenyl-L-proline in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology. Among these, proline analogs are of particular interest due to the unique conformational constraints proline imparts on the peptide backbone. This technical guide provides an in-depth exploration of trans-4-phenyl-L-proline, a proline derivative that introduces a bulky, aromatic substituent. We will dissect the stereoelectronic and steric consequences of this modification, elucidating its profound impact on the local and global conformation of peptides. This guide will serve as a comprehensive resource, detailing the synthesis of peptides incorporating this analog, the analytical techniques for their conformational analysis, and the interpretation of the resulting data.

Introduction: The Pivotal Role of Proline in Peptide Architecture

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-amino group. This structural feature has profound implications for peptide and protein structure:

  • Restricted φ Torsion Angle: The pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range, typically around -65° ± 25°.[1]

  • Cis/Trans Isomerism: The tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with the energy barrier between these states being significantly lower than for other peptide bonds.[1][2] This cis/trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes.

  • Secondary Structure Disruption: Proline is often considered a "helix breaker" as its rigid structure and lack of an amide proton for hydrogen bonding can disrupt regular secondary structures like α-helices and β-sheets.

  • Turns and Loops: Consequently, prolines are frequently found in β-turns and loop regions, where they facilitate changes in the direction of the polypeptide chain.

The ability to modulate these inherent properties of proline through chemical modification offers a tantalizing prospect for rational peptide design. Substitution at the C4 position of the pyrrolidine ring has emerged as a particularly effective strategy to bias the ring's pucker and the cis/trans equilibrium of the preceding peptide bond.

The Influence of the trans-4-Phenyl Substituent

The introduction of a phenyl group at the 4-position of the L-proline ring in a trans configuration introduces a unique combination of steric and electronic effects that significantly perturbs the conformational landscape of the peptide backbone.

Pyrrolidine Ring Pucker: A Tale of Two Conformations

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-exo (up) and Cγ-endo (down).[1] The nature of the substituent at the C4 position can strongly influence this equilibrium.

  • Steric Dominance: In the case of the bulky phenyl group in trans-4-phenyl-L-proline, steric hindrance is the dominant factor. To minimize steric clashes, the phenyl group preferentially occupies a pseudo-equatorial position on the pyrrolidine ring. This steric preference forces the ring into a predominantly Cγ-endo pucker. This is in contrast to electronegative substituents in the trans (4R) position, which favor an exo pucker due to stereoelectronic effects.

The Cis/Trans Isomeric Balance

A crucial consequence of the biased ring pucker is the influence on the cis/trans isomerization of the peptide bond preceding the modified proline residue. There is a strong correlation between the ring pucker and the preferred amide bond conformation:

  • Cγ-endo Pucker Favors cis: The endo pucker is sterically more compatible with a cis amide bond.

  • Cγ-exo Pucker Favors trans: Conversely, the exo pucker is more favorable for a trans amide bond.[1]

Therefore, by promoting a Cγ-endo pucker, the trans-4-phenyl-L-proline substituent is expected to increase the population of the cis isomer of the preceding peptide bond relative to unsubstituted proline. This ability to stabilize the less common cis conformation is a key feature that can be exploited in peptide design to enforce specific turns and folds.

Synthesis of Peptides Containing trans-4-Phenyl-L-proline

The incorporation of trans-4-phenyl-L-proline into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The key prerequisite is the availability of the appropriately protected amino acid monomer.

Synthesis of N-Protected trans-4-Phenyl-L-proline

The synthesis of N-Boc- or N-Fmoc-protected trans-4-phenyl-L-proline is a critical first step. A common route involves the stereospecific synthesis from a readily available chiral starting material, such as 4-hydroxy-L-proline. A patented method describes the reaction of a protected proline derivative with a leaving group at the 4-position with an aromatic nucleophile like benzene in the presence of a Lewis acid.[3]

Solid-Phase Peptide Synthesis (SPPS) Workflow

Once the protected monomer is obtained, it can be incorporated into a peptide sequence using a standard SPPS workflow, typically employing the Fmoc/tBu strategy.

Experimental Protocol: Manual Fmoc-SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, including the protected trans-4-phenyl-L-proline.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, remove the N-terminal Fmoc group.

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage & Side-chain Deprotection (TFA cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Fig. 1: General workflow for solid-phase peptide synthesis (SPPS).

Conformational Analysis of trans-4-Phenyl-L-proline Containing Peptides

A multi-faceted approach employing various spectroscopic and analytical techniques is essential to fully characterize the conformational impact of incorporating trans-4-phenyl-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying peptide conformation in solution at atomic resolution. For peptides containing trans-4-phenyl-L-proline, NMR can provide detailed information on both the cis/trans isomerism and the pyrrolidine ring pucker.

Key NMR Parameters for Conformational Analysis:

Parameter Information Gained Expected Observations for trans-4-Phenyl-L-proline Peptides
1H and 13C Chemical Shifts Local electronic environment, cis/trans populationsSeparate sets of resonances for cis and trans isomers. The relative integration of these peaks provides the cis/trans ratio. Diagnostic shifts in Cβ and Cγ of the proline ring are indicative of the ring pucker.
Nuclear Overhauser Effects (NOEs) Through-space proximities of protons (< 5 Å)Strong sequential Hα(i) - Hδ(i+1) NOE is characteristic of a cis Xaa-Pro bond. The pattern of intra-residue and sequential NOEs can help define the overall peptide conformation.
3J Coupling Constants Dihedral angles (e.g., φ, ψ)Karplus relationships can be used to estimate backbone and side-chain torsion angles, providing further constraints for structural modeling.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and determine sequential assignments.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances for both cis and trans isomers.

    • Quantify the cis/trans population ratio by integrating well-resolved cross-peaks.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

  • Structure Calculation: Use the experimental restraints (NOEs, coupling constants) in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the solution conformation of the peptide.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis TOCSY TOCSY Assign Resonance Assignment TOCSY->Assign NOESY NOESY/ROESY NOESY->Assign HSQC HSQC HSQC->Assign Sample Peptide Sample Sample->TOCSY Sample->NOESY Sample->HSQC Quantify Quantify cis/trans ratio Assign->Quantify Restraints Generate Distance Restraints (NOEs) Assign->Restraints Structure Structure Calculation Restraints->Structure Ensemble Conformational Ensemble Structure->Ensemble

Fig. 2: Workflow for NMR-based conformational analysis of peptides.
X-ray Crystallography

While NMR provides information about the solution-state ensemble of conformations, X-ray crystallography can yield a high-resolution snapshot of the peptide's structure in the solid state. Obtaining a crystal structure of a peptide containing trans-4-phenyl-L-proline can provide definitive evidence for the preferred ring pucker and the cis/trans state of the preceding peptide bond in that specific crystalline environment.

Experimental Protocol: Peptide Crystallography

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using high-throughput vapor diffusion methods (sitting or hanging drop) to identify initial crystallization "hits".

  • Crystal Optimization: Refine the initial hit conditions to grow larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data, often at a synchrotron source for higher resolution.

  • Structure Determination: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to obtain the final structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. By analyzing the far-UV CD spectrum (190-250 nm), one can estimate the proportions of α-helix, β-sheet, and random coil conformations. The incorporation of trans-4-phenyl-L-proline, by inducing specific turns, can lead to characteristic changes in the CD spectrum compared to the unmodified peptide, providing insights into the global conformational changes.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity.

  • Analysis: Analyze the resulting spectrum to estimate the secondary structure content.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide valuable theoretical insights into the conformational preferences of peptides containing trans-4-phenyl-L-proline. These methods can be used to:

  • Explore the Conformational Landscape: Generate and energetically rank a wide range of possible conformations.

  • Rationalize Experimental Observations: Provide a theoretical basis for the conformational biases observed by NMR and other techniques.

  • Predict Conformational Effects: Guide the design of new peptide analogs with desired structural properties.

Conclusion and Future Perspectives

The incorporation of trans-4-phenyl-L-proline into peptides offers a powerful tool for controlling peptide conformation. The steric bulk of the phenyl group effectively biases the pyrrolidine ring towards a Cγ-endo pucker, which in turn stabilizes the cis conformation of the preceding peptide bond. This ability to pre-organize a peptide into a specific turn geometry has significant implications for the design of bioactive peptides, peptidomimetics, and protein-protein interaction inhibitors.

The methodologies outlined in this guide provide a robust framework for the synthesis and detailed conformational analysis of such modified peptides. As our understanding of the intricate interplay between structure and function continues to grow, the rational design of peptides using conformationally constrained amino acids like trans-4-phenyl-L-proline will undoubtedly play an increasingly important role in the development of novel therapeutics and research tools.

References

  • Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(43), 16174-16187. [Link]

  • Horne, W. S., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6146-6157. [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]

  • Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: implications for collagen stability. Protein science : a publication of the Protein Society, 10(12), 2627–2632. [Link]

  • Harris, J. R., & Liras, S. (1990). U.S. Patent No. 4,912,231. Washington, DC: U.S.
  • Tamaki, M., Han, G., & Hruby, V. J. (2001). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 66(9), 3210-3213. [Link]

  • Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). The design of a potent and selective tachykinin NK2 receptor antagonist, GR94800. Journal of medicinal chemistry, 34(1), 404–414. [Link]

  • Williams, K. A., & Deber, C. M. (1991). Proline residues in transmembrane helices: structural or dynamic role?. Biochemistry, 30(37), 8919–8923. [Link]

  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-C alpha proton coupling constants, 3JHN alpha, in a globular protein. Journal of molecular biology, 180(3), 741–751. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]

  • Karle, I. L. (2001). The role of proline in peptide and protein conformation. Biopolymers, 60(4), 245-254. [Link]

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Introduction: The Unique Role of Proline and the Power of its Analogs in Protein Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: trans-4-Phenyl-L-proline Hydrochloride as a Strategic Tool in Proteomics

In the diverse alphabet of 20 proteinogenic amino acids, L-proline holds a unique position. Its cyclic pyrrolidine side chain, which includes the backbone amide nitrogen, imposes significant conformational rigidity on the polypeptide chain. This structure restricts the backbone dihedral angle (φ) and disrupts canonical secondary structures like α-helices and β-sheets, often introducing functionally critical kinks and turns.[1] Furthermore, the peptidyl-prolyl bond is unique in its capacity to readily adopt both cis and trans conformations, a slow isomerization process that can be a rate-limiting step in protein folding and a key mechanism for regulating protein function.[2]

Harnessing these unique properties, chemists and biologists have developed proline analogs to probe and manipulate protein structure and function.[3][4][5] By introducing specific modifications to the proline ring, researchers can systematically alter steric and electronic properties, thereby influencing protein stability, folding kinetics, and intermolecular interactions.[1] The incorporation of these non-canonical amino acids provides a powerful tool for engineering proteins with novel properties or for interrogating complex biological systems.[5][6]

This guide focuses on This compound , a specific proline analog that introduces a bulky, hydrophobic phenyl group onto the pyrrolidine ring. We will explore its biochemical properties, detail its potential applications in proteomics, and provide robust, field-tested methodologies for its incorporation and analysis, empowering researchers to leverage this compound for advanced protein research and drug development.

Physicochemical Profile and Mechanistic Implications

Understanding the core properties of trans-4-Phenyl-L-proline is fundamental to predicting its behavior within a protein and designing effective experiments.

Core Compound Characteristics
PropertyValueSource
Full Chemical Name This compound[7]
Synonyms (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride[8][9]
CAS Number 90657-53-7[7][10]
Molecular Formula C₁₁H₁₃NO₂·HCl[7]
Molecular Weight 227.69 g/mol [7]
Appearance White to off-white crystalline powder[10]
Structural Rationale: The Impact of the Phenyl Group

The defining feature of this analog is the phenyl group at the C4 position in the trans configuration. This modification introduces several key effects:

  • Steric Influence: The bulky phenyl group significantly increases the steric hindrance around the proline ring. This is hypothesized to further constrain the polypeptide backbone, potentially favoring a specific ring pucker (Cγ-exo or Cγ-endo) and consequently influencing the cis/trans isomerization equilibrium of the preceding peptide bond.[1] This conformational biasing can be a powerful tool for stabilizing a desired protein conformation.

  • Hydrophobicity: The addition of the aromatic phenyl ring markedly increases the local hydrophobicity. When incorporated into a protein, this can enhance hydrophobic packing within the protein core or mediate novel protein-protein or protein-ligand interactions at the surface.[11]

  • Analytical Handle: The phenyl group provides a chromophore that can be detected by UV spectroscopy (~260 nm), which can aid in the quantification of peptides containing the analog during chromatographic separation.

Below is a diagram illustrating the logical relationship between the structural modification and its downstream effects on protein biophysics.

G subst trans-4-Phenyl Substitution steric Increased Steric Bulk subst->steric hydro Increased Hydrophobicity subst->hydro pucker Biased Ring Pucker (Cγ-exo vs Cγ-endo) steric->pucker packing Enhanced Hydrophobic Core Packing hydro->packing ppi Modified Protein-Protein Interactions (PPI) hydro->ppi isomer Altered cis/trans Isomerization Equilibrium pucker->isomer isomer->ppi stability Modulation of Protein Stability isomer->stability packing->stability

Caption: Impact of the trans-4-phenyl group on protein properties.

Strategic Applications in Proteomics

The unique properties of this compound make it a valuable tool for several advanced proteomics applications.

Protein Stabilization for Structural Analysis

A major challenge in structural biology is the inherent flexibility and instability of many proteins, which can hinder crystallization or cryo-EM analysis. Proline substitutions have been famously used to stabilize the prefusion conformation of viral spike proteins, including that of SARS-CoV-2, a critical innovation for vaccine development.[12][13]

Causality: By introducing trans-4-Phenyl-L-proline at key flexible loops or hinge regions, the increased steric bulk can lock the protein into a specific, more stable conformation. This reduction in conformational entropy can significantly improve the protein's stability and homogeneity, making it more amenable to structural determination.[11][14]

Probing and Modulating Protein-Protein Interactions (PPIs)

PPIs are often mediated by specific surface conformations. Since proline isomerization can act as a molecular switch to control these interactions, introducing an analog that biases this equilibrium can be used to either lock an interaction "on" or "off".[2]

Causality: Replacing a key proline at a PPI interface with trans-4-Phenyl-L-proline can have two effects. The bulky phenyl group can act as a "steric block," directly disrupting a binding event. Alternatively, by stabilizing a conformation that is either favorable or unfavorable for binding, it can be used to probe the conformational dependence of a specific PPI.

Enhancing Peptide Identification in Mass Spectrometry

In bottom-up proteomics, proteins are digested into peptides for analysis. The unique mass of trans-4-Phenyl-L-proline provides a distinct signature.

Causality: A standard proline residue has a monoisotopic mass of 97.05276 Da. Trans-4-Phenyl-L-proline has a monoisotopic mass of 191.09463 Da. This significant mass shift (+94.04187 Da) creates a unique and easily identifiable signature in MS/MS spectra, reducing ambiguity in peptide identification, especially in complex samples.

Amino AcidMonoisotopic Residue Mass (Da)Mass Shift vs. Proline (Da)
Proline (P)97.052760
trans-4-Phenyl-L-proline 191.09463 +94.04187

Experimental Workflows and Protocols

This section provides detailed methodologies for the incorporation of trans-4-Phenyl-L-proline into a target protein and its subsequent analysis in a proteomics workflow. The protocols are designed to be self-validating, with built-in checks to ensure success.

G cluster_expression Part 1: Protein Expression & Incorporation cluster_proteomics Part 2: Proteomic Sample Preparation & Analysis start Select Proline Auxotroph E. coli Strain culture Culture in Minimal Media + 19 Amino Acids start->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce add_analog Add trans-4-Phenyl-L-proline HCl induce->add_analog harvest Harvest Cells by Centrifugation add_analog->harvest lysis Cell Lysis & Protein Extraction harvest->lysis digest Reduction, Alkylation, & Tryptic Digestion lysis->digest cleanup Peptide Cleanup (e.g., C18 StageTip) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms search Database Search with Variable Modification lcms->search analysis Data Analysis & Interpretation search->analysis

Caption: Overall workflow for proteomics using trans-4-Phenyl-L-proline.
Protocol: Residue-Specific Incorporation into Recombinant Proteins

This protocol is adapted from established methods for incorporating proline analogs into proteins using a proline auxotrophic strain of E. coli.[6] The principle is to starve the cells of natural proline, forcing them to incorporate the supplied analog during protein synthesis.

Materials:

  • E. coli proline auxotroph strain (e.g., BL21(DE3) pro-)

  • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace metals

  • Complete set of 19 proteinogenic amino acids (excluding proline)

  • This compound (CAS 90657-53-7)[7]

  • IPTG (for induction)

  • LB Broth (for initial culture)

Methodology:

  • Starter Culture: Inoculate 5 mL of LB broth with the proline auxotroph strain and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of minimal media containing the 19 amino acids with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

    • Expert Insight: Using minimal media is critical. Any residual proline from rich media like LB will compete with the analog, reducing incorporation efficiency.

  • Induction and Analog Addition:

    • Centrifuge the cells at 5,000 x g for 10 minutes to pellet them.

    • Gently wash the cell pellet with 100 mL of pre-warmed, proline-free minimal media to remove any remaining proline.

    • Resuspend the cells in 1 L of fresh, pre-warmed minimal media containing the 19 amino acids.

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to culture the cells for 4-6 hours at 30°C. The lower temperature can improve protein folding and stability.

  • Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein extraction.

  • Validation (Trustworthiness Check): Before large-scale analysis, it is essential to confirm incorporation. Purify a small amount of the target protein and analyze its total mass by intact mass spectrometry (e.g., ESI-TOF). Each successful incorporation will increase the protein's mass by 94.04 Da.

Protocol: Sample Preparation for Mass Spectrometry

This protocol outlines a standard in-solution digestion procedure for preparing the protein sample for LC-MS/MS analysis.[15][16]

Materials:

  • Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 55 mM Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Formic Acid (FA)

  • C18 StageTips or equivalent for peptide desalting

Methodology:

  • Lysis and Denaturation: Resuspend the cell pellet from Protocol 3.1 in Lysis Buffer. Sonicate on ice to ensure complete cell lysis and shear genomic DNA. Centrifuge at 20,000 x g for 20 minutes to pellet cell debris. Transfer the supernatant (containing the soluble proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration using a compatible assay (e.g., Bradford or BCA).

  • Reduction: To a 100 µg aliquot of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Expert Insight: This step breaks disulfide bonds, linearizing the protein to ensure efficient digestion by trypsin.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

    • Expert Insight: This step caps the free cysteine residues, preventing disulfide bonds from reforming. Performing this in the dark is crucial as IAA is light-sensitive.

  • Digestion:

    • Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. Urea concentrations above 1 M inhibit trypsin activity.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH ~2-3).

    • Desalt the resulting peptides using a C18 StageTip according to the manufacturer's protocol.[15] This removes salts and detergents that interfere with mass spectrometry.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

Protocol: LC-MS/MS Analysis and Data Interpretation

Methodology:

  • Peptide Resuspension: Resuspend the dried peptide pellet in a solution of 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS: Analyze the peptides using a standard reversed-phase liquid chromatography setup coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Database Searching (Critical Step):

    • Use a search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set Carbamidomethyl (C) as a fixed modification.

    • Crucially, define a variable modification for proline with a mass shift of +94.04187 Da. This instructs the software to look for peptides where a standard proline has been replaced by trans-4-Phenyl-L-proline.

  • Data Analysis: Identify peptides containing the modification. The fragmentation (MS/MS) spectra will confirm the location of the modified residue. Quantify changes in protein abundance or post-translational modifications as required by the experimental goals.

Conclusion and Future Perspectives

This compound is more than just another chemical; it is a precision tool for the modern protein scientist. By leveraging its unique steric and hydrophobic properties, researchers can stabilize proteins for structural studies, dissect the conformational requirements of protein-protein interactions, and improve the certainty of peptide identification in complex proteomic analyses. The methodologies presented in this guide provide a robust framework for its successful application. As proteomics continues to push the boundaries of biological understanding, the strategic use of such precisely engineered chemical probes will be indispensable in translating protein sequence information into functional and mechanistic insight.

References

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The Strategic Role of trans-4-Phenyl-L-proline Hydrochloride in the Stereoselective Synthesis of Fosinopril: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry, making the stereoselective synthesis of its key intermediates a critical aspect of its manufacturing. This technical guide provides an in-depth exploration of the synthesis of Fosinopril, with a particular focus on the strategic use of proline derivatives. While the direct precursor to the Fosinopril molecule is trans-4-cyclohexyl-L-proline , this guide elucidates the role of trans-4-Phenyl-L-proline hydrochloride as a readily available and versatile starting material for the synthesis of this crucial cyclohexyl analogue. We will delve into the synthetic pathways, reaction mechanisms, and the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals.

Fosinopril: Mechanism of Action and Stereochemical Imperatives

Fosinopril is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[3][4][5] Fosinoprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][1][2] This leads to vasodilation and a reduction in blood pressure. The therapeutic efficacy of Fosinopril is highly dependent on its stereoisomeric purity. The molecule possesses four chiral centers, meaning that sixteen stereoisomers are possible.[7] The desired therapeutic activity resides in the (2S,4S) configuration of the proline ring and the (S) configuration at the phosphorus center. Therefore, a robust and stereocontrolled synthetic strategy is paramount.

The Proline Moiety: A Tale of Two Intermediates

A pivotal component of the Fosinopril structure is the 4-substituted L-proline ring. While the final drug molecule incorporates a cyclohexyl group at the 4-position, the synthesis often commences with a precursor that is more readily accessible or offers strategic advantages.

trans-4-Cyclohexyl-L-proline: The Direct Precursor

The immediate precursor required for the final coupling step in Fosinopril synthesis is trans-4-cyclohexyl-L-proline .[1][2][7][8] The cyclohexyl substituent is crucial for the drug's potency.

This compound: A Strategic Starting Point

This compound serves as a valuable and often more commercially available starting material for the synthesis of its cyclohexyl counterpart.[9] The phenyl group can be efficiently and stereoselectively converted to a cyclohexyl group via catalytic hydrogenation. This two-step approach, involving the initial synthesis with a phenyl-substituted proline followed by its reduction, provides a practical and scalable route to the desired intermediate.

Synthetic Strategy: From Phenylproline to Fosinopril

The synthesis of Fosinopril can be conceptually divided into two key stages:

  • Synthesis of the Key Intermediate: Preparation of trans-4-cyclohexyl-L-proline, potentially from trans-4-phenyl-L-proline.

  • Coupling and Final Product Formation: Condensation of trans-4-cyclohexyl-L-proline with the phosphinylacetyl moiety to yield Fosinopril.

Stage 1: Synthesis of trans-4-Cyclohexyl-L-proline

A robust method for the synthesis of trans-4-cyclohexyl-L-proline begins with L-glutamic acid, a readily available and inexpensive starting material.[1] While this multi-step synthesis is well-established, an alternative approach utilizing trans-4-phenyl-L-proline offers a different strategic advantage. The synthesis of trans-4-phenyl-L-proline itself is a known process, and its subsequent hydrogenation to the desired cyclohexyl derivative is a standard and high-yielding transformation.

  • Dissolution: Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a Parr hydrogenator or a similar apparatus.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude trans-4-cyclohexyl-L-proline.

  • Purification: Recrystallize the crude product from a suitable solvent system to yield pure trans-4-cyclohexyl-L-proline.

ParameterCondition
Starting Material This compound
Catalyst 5-10% Palladium on Carbon
Solvent Methanol or Ethanol
Hydrogen Pressure 1-5 atm
Temperature Room Temperature
Typical Yield >95%
Stage 2: Synthesis of Fosinopril via Peptide Coupling

The final step in the synthesis of Fosinopril involves the coupling of trans-4-cyclohexyl-L-proline with a suitably activated phosphinylacetic acid derivative. This is a standard peptide coupling reaction.

  • Activation of the Phosphinylacetic Acid Derivative: Dissolve the phosphinylacetic acid derivative in an anhydrous aprotic solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Addition of the Proline Derivative: To the activated phosphinylacetic acid derivative, add a solution of trans-4-cyclohexyl-L-proline hydrochloride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) in an anhydrous aprotic solvent.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea by-product (if DCC was used). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Fosinopril by column chromatography on silica gel.

ParameterReagent/ConditionPurpose
Phosphinylacetic Acid Derivative Key building blockProvides the phosphinylacetyl moiety
trans-4-cyclohexyl-L-proline HCl Key intermediateProvides the proline ring with the correct stereochemistry
Coupling Agent (DCC or EDC) Activates the carboxylic acidFacilitates amide bond formation
Activating Agent (NHS or HOBt) Suppresses side reactionsImproves coupling efficiency
Base (DIPEA or TEA) Neutralizes HCl saltLiberates the free amine of the proline derivative
Solvent Anhydrous DichloromethaneProvides an inert reaction medium

Visualizing the Synthesis

Diagram 1: Synthesis of trans-4-Cyclohexyl-L-proline from trans-4-Phenyl-L-proline

G trans-4-Phenyl-L-proline_HCl trans-4-Phenyl-L-proline Hydrochloride trans-4-Cyclohexyl-L-proline trans-4-Cyclohexyl-L-proline trans-4-Phenyl-L-proline_HCl->trans-4-Cyclohexyl-L-proline H₂, Pd/C Methanol G cluster_0 Reactants cluster_1 Reagents Phosphinylacetic_acid_derivative Phosphinylacetic acid derivative Fosinopril Fosinopril Phosphinylacetic_acid_derivative->Fosinopril trans-4-Cyclohexyl-L-proline trans-4-Cyclohexyl-L-proline Hydrochloride trans-4-Cyclohexyl-L-proline->Fosinopril Coupling_Agent DCC or EDC Coupling_Agent->Fosinopril Base DIPEA or TEA Base->Fosinopril

Caption: Peptide coupling to form Fosinopril.

Analytical Considerations

Throughout the synthesis, rigorous analytical monitoring is crucial to ensure the desired stereochemistry and purity of the intermediates and the final product.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, assessing purity of intermediates and final product, and resolving stereoisomers. [10][11][12]
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of intermediates and the final product, and confirming stereochemistry.
Mass Spectrometry (MS) Determining the molecular weight of intermediates and the final product.
Optical Rotation Confirming the enantiomeric purity of chiral intermediates. [2]

Conclusion: A Strategic and Validated Approach

The synthesis of Fosinopril is a testament to the importance of stereocontrolled synthesis in modern drug development. While trans-4-cyclohexyl-L-proline is the direct precursor to the proline moiety of Fosinopril, the use of this compound as a starting material offers a strategic and viable alternative. The subsequent catalytic hydrogenation is a well-understood and high-yielding reaction that provides access to the desired cyclohexyl intermediate. This technical guide has outlined a robust and scientifically sound pathway for the synthesis of Fosinopril, emphasizing the critical role of these proline derivatives and providing detailed experimental insights. By understanding the causality behind the synthetic choices and implementing rigorous analytical controls, researchers and drug development professionals can confidently and efficiently produce this vital therapeutic agent.

References

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A Technical Guide to the Stereochemistry and Conformational Landscape of 4-Phenyl-L-proline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique conformational constraints of the proline residue make it a critical determinant of peptide and protein architecture. The introduction of substituents onto the pyrrolidine ring offers a powerful strategy for fine-tuning these structural properties. This technical guide provides an in-depth examination of the stereochemistry of 4-phenyl-L-proline, a valuable building block in medicinal chemistry and peptide design. We will explore the distinct stereoisomers, detailing stereoselective synthetic routes and robust analytical methods for their characterization. A core focus will be placed on the causal relationship between the stereochemistry at the C4 position and the resulting conformational landscape, specifically the pyrrolidine ring pucker and prolyl amide bond isomerization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced structural effects of 4-phenyl-L-proline isomers to engineer molecules with precisely controlled three-dimensional structures and enhanced biological activity.

Introduction: The Proline Paradigm and the Power of C4-Substitution

Proline stands unique among the proteinogenic amino acids. Its cyclic side chain, which includes the backbone nitrogen atom, imposes significant conformational restrictions on the polypeptide chain, limiting the accessible Ramachandran space and reducing the entropy of the unfolded state.[1][2] This inherent rigidity makes proline a frequent component of structural motifs such as β-turns and polyproline helices, where it acts as a "structural linchpin."[1]

The structure of proline is not static; it exists in a dynamic equilibrium between two key conformational states:

  • Pyrrolidine Ring Pucker: The five-membered ring can adopt non-planar "envelope" conformations, primarily described as Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) or Cγ-exo (where Cγ is on the opposite side).[1][2]

  • Amide Bond Isomerization: The tertiary amide bond preceding a proline residue (the Xaa-Pro bond) has a relatively low energy barrier to rotation, leading to a significant population of both trans (ω ≈ 180°) and cis (ω ≈ 0°) isomers. This cis-trans isomerization can be a rate-limiting step in protein folding and a critical molecular switch in biological signaling pathways.[1][3]

These two conformational features are intrinsically linked. An exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is more compatible with the cis conformation.[1] Modifying the proline ring, particularly at the C4 (or γ) position, provides a direct handle to manipulate this delicate balance. By introducing substituents with specific steric and electronic properties, one can preferentially stabilize a particular ring pucker, thereby influencing the cis/trans isomer ratio and dictating the local peptide backbone geometry.[4][5]

4-Phenyl-L-proline is a particularly compelling derivative, serving as a conformationally constrained analog of phenylalanine. Its incorporation into peptides can enforce specific structural orientations, leading to compounds with enhanced proteolytic stability, receptor binding affinity, and improved pharmacokinetic profiles, making it a valuable tool in drug discovery.[6][7] Understanding the synthesis, characterization, and distinct conformational behavior of its stereoisomers is therefore paramount for its rational application.

The Stereoisomers of 4-Phenyl-L-proline

The introduction of a phenyl group at the C4 position of the L-proline scaffold creates a second stereocenter. Given that L-proline has a defined (S) configuration at C2, this results in two possible diastereomers. These are designated based on the configuration at C4 and are commonly referred to by the cis/trans nomenclature, which describes the relative orientation of the C4-phenyl group and the C2-carboxyl group.

  • (2S, 4S)-4-phenyl-L-proline: In this isomer, the phenyl group and the carboxyl group are on the same face of the pyrrolidine ring. This is the cis isomer .

  • (2S, 4R)-4-phenyl-L-proline: Here, the phenyl group and the carboxyl group are on opposite faces of the ring. This is the trans isomer .

For completeness, the corresponding D-proline enantiomers also exist—(2R, 4R) and (2R, 4S)—but this guide will focus on the L-proline series, which is predominantly used in peptide science.

Caption: Molecular structures of the cis and trans diastereomers of 4-phenyl-L-proline.

Stereoselective Synthesis and Resolution

The production of stereochemically pure 4-phenyl-L-proline isomers is non-trivial and requires carefully designed synthetic or resolution strategies. The choice of methodology is critical, as the biological and conformational effects of the cis and trans isomers are distinct.

Synthetic Approaches from Hydroxyproline

A common and cost-effective strategy is to start from a member of the chiral pool, such as (2S, 4R)-hydroxy-L-proline (trans-hydroxyproline), which is commercially available. The key is to control the stereochemical outcome of the nucleophilic substitution at the C4 position.

  • Synthesis of the cis-(2S, 4S) Isomer: This requires an inversion of stereochemistry at C4. A standard approach involves activating the hydroxyl group of N-protected trans-hydroxyproline as a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a phenyl nucleophile, such as phenylmagnesium bromide in the presence of a copper catalyst or lithium diphenylcuprate, proceeds via an Sₙ2 mechanism, resulting in the desired inversion to the cis product.[5]

  • Synthesis of the trans-(2S, 4R) Isomer: Achieving retention of stereochemistry is more complex. It typically requires a double-inversion sequence. For example, a Mitsunobu reaction on N-protected trans-hydroxyproline with a nucleophile like p-nitrobenzoic acid can invert the stereocenter to the cis-configuration. Saponification followed by a second Sₙ2-type substitution (e.g., activation and reaction with a phenyl nucleophile) inverts the center back to the original trans configuration.

Resolution of Diastereomeric Mixtures

When a synthesis yields a mixture of diastereomers, or if a racemic precursor is used, chromatographic separation is the most powerful method for isolation.

This protocol outlines a general method for the analytical or semi-preparative separation of protected 4-phenylproline isomers, adapted from methodologies used for similar proline analogs.[8][9]

Objective: To separate and isolate the cis and trans diastereomers of an N-protected 4-phenylproline derivative.

Self-Validation: The method is validated by baseline resolution of two distinct peaks, whose identities can be confirmed by subsequent spectroscopic analysis (e.g., NMR). The area under each peak provides a quantitative measure of the diastereomeric ratio.

Materials:

  • Diastereomeric mixture of N-Boc-4-phenyl-L-proline methyl ester.

  • HPLC-grade hexane, isopropanol (IPA), and ethanol.

  • Chiral stationary phase column, such as Chiralpak® IA (amylose-based) or Chiralpak® IC (cellulose-based).[8]

  • HPLC system with UV detector (e.g., detection at 220 nm or 254 nm).

Procedure:

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition. Increasing the percentage of the alcohol modifier (IPA or ethanol) generally decreases retention time but may affect resolution. The choice of alcohol can also significantly impact selectivity.

  • Data Analysis: Integrate the peaks corresponding to the two diastereomers. The relative retention times will be characteristic of each isomer under the specified conditions. For preparative work, collect the fractions corresponding to each peak.

  • Post-Run Analysis: Evaporate the solvent from the collected fractions and confirm the stereochemical identity of each isolated isomer using NMR spectroscopy.

Physicochemical and Spectroscopic Characterization

Unambiguous assignment of the stereochemistry of the isolated isomers is essential. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of the isomers in solution. The different spatial arrangement of the phenyl group in the cis and trans isomers leads to distinct chemical shifts and coupling constants for the pyrrolidine ring protons and carbons.[10]

  • ¹H NMR: The protons of the pyrrolidine ring (Hα, Hβ, Hγ, Hδ) will show unique chemical shifts and multiplicities. The anisotropic effect of the nearby phenyl ring in the cis isomer often causes significant upfield or downfield shifts for specific protons compared to the trans isomer.

  • ¹³C NMR: The chemical shifts of the β- and γ-carbons (Cβ and Cγ) are exceptionally sensitive to the ring pucker, which is in turn dictated by the C4 substituent. A shift to ~34 ppm for Cβ and ~24 ppm for Cγ is indicative of a cis prolyl amide bond, which is often more populated in isomers that favor an endo pucker.[11]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can confirm spatial proximity. For example, in the cis isomer, NOEs might be observed between the phenyl protons and certain protons on the "same face" of the pyrrolidine ring, which would be absent in the trans isomer.

Parameter (2S, 4S)-cis-Isomer (2S, 4R)-trans-Isomer Rationale for Difference
¹³C Chemical Shift (Cγ) Typically more upfieldTypically more downfieldHighly sensitive to ring pucker; the endo pucker preferred by the cis isomer alters the Cγ electronic environment.[11]
¹³C Chemical Shift (Cβ) Typically more downfieldTypically more upfieldAlso highly sensitive to ring conformation and the cis/trans amide equilibrium.[11]
¹H Chemical Shift (Hα) Distinct valueDistinct valueThe local magnetic environment is altered by the different orientation of the phenyl group.
J-Couplings (e.g., Jαβ) Specific valuesSpecific valuesCoupling constants are dependent on the dihedral angles between protons, which are defined by the ring pucker.

Table 1: Representative NMR trends for differentiating cis and trans 4-substituted proline isomers. Absolute values are structure and solvent dependent.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state.[12] It yields precise atomic coordinates, allowing for the absolute assignment of stereochemistry at both C2 and C4. Furthermore, it provides invaluable data on the preferred solid-state conformation, including the exact ring pucker and the ω-angle of the prolyl amide bond, which can then be correlated with the solution-state data from NMR.[13]

Caption: A typical workflow for the synthesis, isolation, and structural confirmation of 4-phenyl-L-proline isomers.

The Conformational Consequences of C4-Stereochemistry

The true power of using a specific 4-phenyl-L-proline isomer lies in its ability to predictably control local conformation. The stereochemistry at C4 acts as a "conformational rudder," directing the preferences of both the ring pucker and the subsequent amide bond equilibrium.

  • Impact on Ring Pucker: The steric bulk of the phenyl group is a dominant factor.

    • In the (2S, 4S)-cis isomer , the phenyl group occupies a pseudo-axial position to avoid steric clashes, which strongly favors a Cγ-endo ring pucker.

    • In the (2S, 4R)-trans isomer , the phenyl group can more readily occupy a pseudo-equatorial position, which promotes a Cγ-exo ring pucker.[5]

  • Impact on Amide Bond Isomerization: The ring pucker preference directly influences the cis/trans amide bond equilibrium of the preceding residue.

    • The Cγ-exo pucker of the trans isomer provides steric support for the trans amide bond, often leading to very high trans populations (>95%). This isomer is an excellent choice for stabilizing structures like the polyproline II (PPII) helix.[4]

    • The Cγ-endo pucker of the cis isomer reduces the steric clash that normally disfavors the cis amide bond. This significantly increases the population of the cis conformer and makes this isomer a potent inducer of β-turns (specifically type VI, which are defined by a cis proline).[1][4]

Caption: The causal relationship between C4 stereochemistry, ring pucker, and prolyl amide bond preference.

Applications in Drug Discovery and Peptide Design

The ability to enforce a specific local conformation makes the 4-phenyl-L-proline diastereomers powerful tools for the rational design of bioactive peptides and small molecules.

  • Peptidomimetics and Constrained Analogs: By replacing a standard phenylalanine or proline residue with a cis or trans 4-phenyl-L-proline, medicinal chemists can lock the peptide backbone into a desired bioactive conformation. This pre-organization can significantly enhance binding affinity to a biological target by reducing the entropic penalty of binding.

  • β-Turn Mimetics: The cis-(2S, 4S) isomer is an excellent tool for designing molecules that mimic β-turns. Such structures are critical for molecular recognition events, and stabilizing them in a peptide can improve receptor selectivity and bioavailability.

  • Improving Metabolic Stability: The non-natural structure of 4-phenyl-L-proline can render peptide bonds adjacent to it more resistant to cleavage by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.[7]

  • Asymmetric Organocatalysis: Chiral proline derivatives are widely used as catalysts in asymmetric reactions. The steric and electronic environment created by the phenyl substituent in a specific stereochemical orientation can be used to tune the enantioselectivity and efficiency of these catalytic transformations.

Conclusion

The stereochemistry of 4-phenyl-L-proline is not a subtle structural footnote; it is a primary determinant of molecular shape and, by extension, biological function. The two diastereomers, cis-(2S, 4S) and trans-(2S, 4R), possess distinct and predictable conformational preferences. The cis isomer favors a Cγ-endo pucker that promotes a cis amide bond, making it an effective β-turn inducer. Conversely, the trans isomer prefers a Cγ-exo pucker that stabilizes the canonical trans amide bond, reinforcing linear or helical structures. Mastery of the stereoselective synthesis and rigorous analytical characterization of these isomers provides researchers with a validated toolkit to engineer conformational bias into peptides and small molecules, paving the way for the development of more potent, selective, and stable therapeutics.

References

  • Kamal, M. Z., & Zondlo, N. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(15), 5271–5284. [Link]

  • Kamal, M. Z., & Zondlo, N. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(15), 5271–5284. [Link]

  • D'Este, F., & Soloshonok, V. A. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2010(21), 3941-3964. [Link]

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  • Tähtinen, P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6393-9. [Link]

  • Zhang, T., et al. (2010). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1260-1266. [Link]

  • Wu, C., et al. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(13), 10738. [Link]

  • Mutter, M., et al. (1998). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society, 120(34), 8820–8826. [Link]

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  • T. T. T. Thuy, et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(19), 8437-8447. [Link]

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  • Tőke, O., et al. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(1), e202111816. [Link]

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Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of trans-4-Phenyl-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of trans-4-Phenyl-L-proline hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. Notably, it serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1] The protocol herein is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high stereoselectivity and yield. The synthesis proceeds from the readily available starting material, trans-4-hydroxy-L-proline, and employs a Lewis acid-catalyzed Friedel-Crafts reaction as the key stereochemical-determining step. This guide includes detailed mechanistic insights, step-by-step protocols, characterization data, and essential safety considerations.

Introduction and Strategic Overview

trans-4-Phenyl-L-proline is a non-proteinogenic amino acid derivative whose rigid, conformationally constrained structure makes it a highly sought-after component in peptidomimetics and pharmacologically active molecules.[2] Its incorporation can significantly influence the biological activity and metabolic stability of peptides. The synthesis of this compound in an enantiomerically pure form is therefore of critical importance.

The synthetic strategy detailed here leverages the principles of electrophilic aromatic substitution to install the phenyl group at the C4 position of the proline ring. The overall process can be visualized as a multi-stage workflow, beginning with the protection and activation of a suitable proline precursor, followed by the key C-C bond formation, and concluding with deprotection and salt formation.

G cluster_0 Part A: Intermediate Preparation cluster_1 Part B: Key C-C Bond Formation cluster_2 Part C: Final Product Isolation A trans-4-Hydroxy-L-proline B Protection & Activation (N-Benzoyl, O-Mesyl) A->B C (cis)-1-Benzoyl-4-mesyloxy-L-proline B->C D Friedel-Crafts Alkylation (AlCl₃, Benzene) C->D E (trans)-1-Benzoyl-4-phenyl-L-proline D->E F Acid Hydrolysis & Deprotection E->F G trans-4-Phenyl-L-proline Hydrochloride F->G

Figure 1: High-level workflow for the synthesis of trans-4-Phenyl-L-proline HCl.

The critical transformation is a Friedel-Crafts alkylation, which proceeds with high stereospecificity. The process involves reacting a proline derivative where the hydroxyl group at the C4 position has been converted into a good leaving group (e.g., a mesylate or tosylate) with benzene in the presence of a strong Lewis acid like aluminum trichloride (AlCl₃).[1] The stereochemical outcome is controlled by utilizing a precursor with cis stereochemistry, which undergoes an Sₙ2-like reaction with benzene to yield the desired trans product.[1]

Mechanistic Insights: The Stereoselective Friedel-Crafts Alkylation

The core of this synthesis is the Friedel-Crafts reaction, a cornerstone of organic chemistry for forming C-C bonds with aromatic rings.[3] In this specific application, it is an alkylation reaction where the electrophile is a carbocation (or a related complex) generated at the C4 position of the proline ring.

The key steps of the mechanism are:

  • Electrophile Generation: The Lewis acid catalyst, AlCl₃, coordinates to the oxygen atom of the sulfonate leaving group (e.g., mesylate) on the proline intermediate. This coordination weakens the C-O bond, facilitating its departure and the formation of a secondary carbocation at C4.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocationic center on the proline ring. This attack breaks the aromaticity of the benzene ring, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.[4]

  • Stereochemical Inversion: The nucleophilic attack by benzene occurs from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the C4 center. This is why starting with a cis-configured leaving group is crucial for obtaining the trans-phenyl product.

  • Rearomatization: A base (such as the [AlCl₃-OMs]⁻ complex) removes a proton from the carbon atom of the sigma complex that bears the new proline substituent. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, completing the catalytic cycle.[5]

G cluster_mech Friedel-Crafts Mechanism start cis-Proline Intermediate + AlCl₃ carbocation C4 Carbocation Generation (Electrophile) start->carbocation Coordination & Leaving Group Departure attack Nucleophilic Attack by Benzene carbocation->attack sigma Sigma Complex (Arenium Ion) attack->sigma Forms C-C bond, Breaks Aromaticity rearomatize Deprotonation & Rearomatization sigma->rearomatize Proton Removal product trans-Phenylproline Product rearomatize->product Restores Aromaticity

Figure 2: Conceptual mechanism of the Friedel-Crafts alkylation step.

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials including strong acids, a potent Lewis acid, and a carcinogenic solvent. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of (cis)-1-Benzoyl-4-mesyloxy-L-proline

This multi-step preparation of the key intermediate begins with commercially available trans-4-hydroxy-L-proline. The process involves protection of the amine, inversion of the stereocenter at C4, activation of the hydroxyl group, and saponification. A detailed procedure for a similar transformation is outlined in patent literature.[1]

Part B: Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the stereoselective phenylation of proline derivatives.[1]

Table 1: Reagents for Friedel-Crafts Alkylation

ReagentMolar Mass ( g/mol )Moles (mmol)QuantityRole
(cis)-1-Benzoyl-4-mesyloxy-L-proline313.3415.935.0 gSubstrate
Aluminum trichloride (AlCl₃), anhydrous133.3455.917.46 gLewis Acid Catalyst
Benzene, anhydrous78.11-150 mLReagent and Solvent
1N Hydrochloric Acid (HCl)36.46-~110 mLQuenching Agent
Ethyl Acetate88.11-~250 mLExtraction Solvent

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous benzene (150 mL).

  • Carefully add anhydrous aluminum trichloride (7.46 g, 55.91 mmol) to the stirred benzene. The suspension will warm slightly.

  • Once the suspension has returned to room temperature, add powdered (cis)-1-Benzoyl-4-mesyloxy-L-proline (5.0 g, 15.93 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 7-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the flask in an ice-water bath.

  • CAUTION: Quenching is highly exothermic. Very slowly and carefully, add 1N HCl (55 mL) dropwise to the reaction mixture while maintaining cooling and vigorous stirring.

  • After the initial quench, allow the mixture to warm to room temperature and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Add an additional 55 mL of 1N HCl and 250 mL of ethyl acetate. Shake vigorously and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (trans)-1-Benzoyl-4-phenyl-L-proline. This product can be purified by recrystallization from ethyl acetate/hexane.

Part C: Deprotection and Hydrochloride Salt Formation

Procedure:

  • Place the crude (trans)-1-Benzoyl-4-phenyl-L-proline from the previous step into a round-bottom flask.

  • Add 6N aqueous hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 12-16 hours, until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. A white precipitate may form.

  • Wash the aqueous mixture with dichloromethane (2 x 50 mL) to remove benzoic acid byproduct.

  • Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

  • Recrystallize the crude solid from a mixture of methanol and diethyl ether to afford pure this compound as a white crystalline solid.

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity, purity, and stereochemistry.

Table 2: Analytical Data for this compound

Analysis MethodExpected ResultPurpose
Appearance White to off-white crystalline solidPhysical confirmation
¹H NMR (400 MHz, D₂O)Complex multiplet signals for proline ring protons; Aromatic protons ~7.4-7.6 ppm. The cis and trans isomers have distinct NMR spectra.[6][7]Structural verification & Isomer check
¹³C NMR (100 MHz, D₂O)Signals for carboxyl, aromatic, and aliphatic carbons.Structural confirmation
Mass Spec (ESI+) m/z = 206.11 [M+H]⁺ (for free amine)Molecular weight confirmation
Molecular Formula C₁₁H₁₃NO₂·HClElemental composition
Molecular Weight 227.69 g/mol [8]Physical constant
Optical Rotation Specific rotation [α]ᴅ should be measured and compared to literature values to confirm enantiomeric purity.Stereochemical integrity
Purity (HPLC) ≥ 98%Quantitative purity assessment

Interpreting NMR Data: The key to confirming the trans configuration via NMR lies in the coupling constants and chemical shifts of the proline ring protons, particularly H2, H4, and H5. In many cases, the chemical shifts for the protons on the pyrrolidine ring will differ significantly between the cis and trans isomers due to the anisotropic effect of the phenyl ring.[7] 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.[9]

Conclusion

The protocol described provides a reliable and stereoselective pathway for the synthesis of this compound. The strategic use of a cis-configured precursor for the key Friedel-Crafts alkylation step ensures the desired trans stereochemistry in the final product with high fidelity. Careful execution of the experimental procedures and adherence to safety precautions are paramount for achieving high yields and purity. This valuable synthetic intermediate is now ready for application in advanced pharmaceutical research and development programs.

References

  • Tamaki, M., Han, G., & Hruby, V. J. (2001). Synthesis of 4-cis-phenyl-L-proline via hydrogenolysis. The Journal of Organic Chemistry, 66(10), 3593–3596. [Link]

  • Krapcho, J., & Turk, C. F. (1990). U.S. Patent No. US4912231A.
  • ResearchGate. (n.d.). Synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis | Request PDF. Retrieved from [Link]

  • Sciencemadness. (2012). Synthesis of 4-phenyl-L-proline. Retrieved from [Link]

  • Goméz-Mendoza, M., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(25), 8144–8155. [Link]

  • Vilà, S., et al. (2012). Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. Chirality, 24(12), 1082–1091. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Goméz-Mendoza, M., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society, 137(25), 8144-8155. [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • Wang, J., et al. (2015). CN Patent No. CN104844495A.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SciSpace. (2012). Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Trans 4 Hydroxy-L-proline. BMRB entry bmse000966. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-phenyl-L-proline. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • Chen, R., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 75-84. [Link]

  • Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. Australian Journal of Chemistry, 64(11), 1503-1507. [Link]

  • ResearchGate. (n.d.). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of trans-4-hydroxy- L -proline. Retrieved from [Link]

  • Barna, L., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Future Biology, 2(3), 2806127. [Link]

  • UCL Discovery. (n.d.). An integrative characterization of proline cis and trans conformers in a disordered peptide. Retrieved from [Link]

  • Bodor, A., et al. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(1), e202111581. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of trans-4-Phenyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of trans-4-Phenyl-L-proline in Modern Drug Discovery

trans-4-Phenyl-L-proline is a non-canonical, conformationally restricted amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigidified pyrrolidine ring, substituted with a phenyl group at the 4-position, imparts unique structural constraints when incorporated into peptides or peptidomimetics. This structural feature is highly sought after for its ability to modulate the biological activity and pharmacokinetic properties of therapeutic candidates.

The incorporation of proline analogues like trans-4-phenyl-L-proline can lead to enhanced proteolytic stability, improved receptor selectivity, and favorable conformational pre-organization for binding to biological targets.[1] These attributes make it a valuable building block in the design of novel therapeutics, including enzyme inhibitors and agents targeting protein-protein interactions. For instance, phenylproline-based tetrapeptides have been explored as blood-brain barrier shuttles, highlighting the potential of this motif in central nervous system drug delivery.[2] Given its importance, robust and stereoselective synthetic routes to access enantiomerically pure trans-4-phenyl-L-proline are of paramount importance to the pharmaceutical industry.

This application note provides a detailed protocol for the stereoselective synthesis of trans-4-Phenyl-L-proline, focusing on a practical and scalable approach suitable for a drug development environment. We will delve into the causality behind the experimental choices and provide a self-validating protocol to ensure reproducibility.

Strategic Approach to Stereoselectivity

The synthesis of 4-substituted prolines presents a significant stereochemical challenge, requiring precise control over two stereocenters at the C2 and C4 positions. The desired trans-(2S, 4R) configuration necessitates a highly diastereoselective approach. Several strategies have been developed for the synthesis of 4-substituted prolines, often starting from chiral precursors like L-pyroglutamic acid or employing asymmetric methodologies.[3]

The protocol detailed below leverages a diastereoselective alkylation of a pyroglutamate-derived enolate. This strategy is advantageous due to the commercial availability of the starting material and the high degree of stereocontrol that can be achieved. The bulky protecting group on the nitrogen atom and the careful choice of electrophile are critical for directing the incoming phenyl group to the desired trans position relative to the carboxylate group.

Experimental Protocol: Diastereoselective Synthesis of N-Boc-trans-4-Phenyl-L-proline Methyl Ester

This protocol outlines a reliable method for the synthesis of the protected form of trans-4-phenyl-L-proline, which can be subsequently deprotected to yield the final product. The key transformation is the stereoselective phenylation of an N-protected pyroglutamate derivative.

Workflow Overview

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Phenylation cluster_2 Reduction and Final Product A N-Boc-L-pyroglutamic acid methyl ester B Enolate Formation A->B LDA, THF, -78 °C C Diastereoselective Alkylation B->C Ph-X (e.g., PhI(OAc)2) D N-Boc-cis-4-phenyl-L-pyroglutamate C->D E Reduction of Lactam D->E NaBH4, Lewis Acid F N-Boc-trans-4-phenyl-L-proline methyl ester E->F

Caption: Synthetic workflow for trans-4-Phenyl-L-proline.

Materials and Reagents
ReagentSupplierGrade
N-Boc-L-pyroglutamic acid methyl esterSigma-Aldrich≥98%
DiisopropylamineAcros Organics≥99%, redistilled
n-Butyllithium (2.5 M in hexanes)Sigma-AldrichSolution
Phenyliodine(III) diacetate (PIDA)Combi-Blocks≥98%
Sodium borohydride (NaBH₄)Sigma-Aldrich≥98%
Boron trifluoride diethyl etherate (BF₃·OEt₂)Sigma-AldrichRedistilled
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Diethyl ether (Et₂O)Fisher ChemicalAnhydrous
Saturated aqueous ammonium chloride (NH₄Cl)VWR ChemicalsACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)VWR ChemicalsACS Grade
BrineVWR ChemicalsACS Grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%
Silica gelSiliCycle60 Å, 230-400 mesh
Step-by-Step Procedure

Part 1: Diastereoselective Phenylation

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.5 eq.) followed by the slow, dropwise addition of n-butyllithium (1.5 eq., 2.5 M in hexanes) over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.

    • Rationale: The in situ preparation of LDA is crucial to ensure its reactivity. Low temperatures are maintained to prevent decomposition of the base.

  • Enolate Formation: In a separate flame-dried flask, dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq.) in anhydrous THF (20 mL). Slowly add this solution to the pre-formed LDA solution at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 1 hour.

    • Rationale: The bulky N-Boc group directs the deprotonation to the α-position of the ketone, and the low temperature stabilizes the resulting lithium enolate.

  • Phenylation: Dissolve phenyliodine(III) diacetate (PIDA, 1.2 eq.) in anhydrous THF (15 mL). Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours.

    • Rationale: PIDA serves as an electrophilic source of the phenyl group. The stereoselectivity of the addition is controlled by the steric hindrance of the N-Boc group, which favors the attack of the electrophile from the face opposite to it, leading predominantly to the cis diastereomer of the pyroglutamate intermediate.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-cis-4-phenyl-L-pyroglutamate methyl ester.

Part 2: Reduction of the Lactam

  • Reaction Setup: To a flame-dried round-bottom flask, add the purified N-Boc-cis-4-phenyl-L-pyroglutamate methyl ester (1.0 eq.) and dissolve it in anhydrous THF (30 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 2.0 eq.) to the solution. Then, add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq.) dropwise over 20 minutes. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Rationale: The combination of NaBH₄ and a Lewis acid like BF₃·OEt₂ is effective for the reduction of the lactam carbonyl to the corresponding amine. This reduction proceeds with inversion of configuration at the C5 position (which becomes C2 of proline), ultimately leading to the desired trans relationship between the phenyl group and the carboxylate.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield N-Boc-trans-4-phenyl-L-proline methyl ester.

Expected Results
StepProductTypical YieldDiastereomeric Ratio (cis:trans)
PhenylationN-Boc-cis-4-phenyl-L-pyroglutamate methyl ester70-80%>95:5
ReductionN-Boc-trans-4-phenyl-L-proline methyl ester65-75%>98:2 (trans:cis)

Characterization

The stereochemical integrity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and diastereomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) after deprotection of the Boc group and methyl ester.

Mechanism of Stereocontrol

The stereochemical outcome of this synthesis is governed by two key steps: the diastereoselective alkylation and the stereospecific reduction.

G cluster_0 Alkylation Stereocontrol cluster_1 Reduction Stereocontrol A Boc-Pyroglutamate Enolate (Bulky Boc group blocks top face) B Electrophile (Ph+) approaches from less hindered bottom face A->B C cis-4-Phenyl-pyroglutamate (Predominant diastereomer) B->C D cis-4-Phenyl-pyroglutamate E Hydride delivery from face opposite to the phenyl group D->E F trans-4-Phenyl-proline (Final product stereochemistry) E->F

Caption: Key stereocontrolling steps in the synthesis.

Conclusion

This application note provides a robust and highly stereoselective protocol for the synthesis of trans-4-phenyl-L-proline, a valuable building block for drug discovery. By understanding the principles of stereocontrol at each step, researchers can reliably produce this important non-canonical amino acid in high purity and yield. The methodologies described are scalable and utilize commercially available starting materials, making this an attractive route for both academic and industrial laboratories.

References

  • Beaulieu, P. L., et al. (1991). A general and practical synthetic process for all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(56), 32963-32969. [Link]

  • Rubini, M., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Amino Acids, 54(7), 1039-1047. [Link]

  • Tamaki, M., Han, G., & Hruby, V. J. (2002). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry, 67(11), 3823–3826. [Link]

  • Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(4), 1332–1348. [Link]

  • Giralt, E., et al. (2015). Lipid bilayer crossing—the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7433–7443. [Link]

  • Kurihara, T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6559–6571. [Link]

Sources

Part 1: The Mechanistic Core: How Proline-Based Catalysts Achieve Asymmetry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Asymmetric Organocatalysis with trans-4-Phenyl-L-proline Hydrochloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The advent of organocatalysis has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based and enzymatic catalysts. These small, chiral organic molecules provide distinct advantages, including lower toxicity, operational simplicity, and stability towards moisture and oxygen.[1][2] Among the pioneering organocatalysts, the naturally occurring amino acid L-proline has been celebrated as the "simplest enzyme" for its remarkable ability to catalyze complex transformations with high stereoselectivity.[3]

This guide focuses on a highly effective derivative, This compound (CAS 90657-53-7) .[4] By introducing a bulky phenyl group onto the proline backbone, this catalyst enhances stereochemical control in a variety of crucial carbon-carbon bond-forming reactions. The hydrochloride salt form further improves its handling, stability, and solubility profile, making it an invaluable tool for synthetic chemists in research and industry. We will explore the mechanistic underpinnings of its catalytic power and provide detailed, field-tested protocols for its application in key asymmetric transformations.

The efficacy of trans-4-Phenyl-L-proline, like its parent L-proline, stems from its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) moiety.[5][6] This allows it to activate carbonyl compounds through two primary catalytic cycles: enamine catalysis for carbonyl donors (like ketones and aldehydes) and iminium catalysis for α,β-unsaturated carbonyl acceptors.

The generally accepted mechanism for reactions like the aldol addition involves the formation of a key enamine intermediate.[7][8][9][10] The carboxylic acid group of the catalyst plays a crucial role in the transition state, often through hydrogen bonding, to orient the reactants and facilitate the stereoselective bond formation.[9]

The trans-phenyl group at the C4 position provides a critical steric shield. This bulkiness effectively blocks one face of the enamine intermediate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face, thereby dictating the absolute stereochemistry of the product.[10][11]

Enamine_Catalysis_Cycle Catalyst trans-4-Phenyl-L-proline•HCl Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Carbonyl Donor (e.g., Ketone) Ketone->Enamine Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Carbonyl Acceptor (e.g., Aldehyde) Aldehyde->Iminium Iminium->Catalyst (Hydrolysis) Product Chiral Product Iminium->Product + H₂O Product_Out Final Aldol Product Water H₂O Water->Iminium

Figure 1: General catalytic cycle for a proline-catalyzed aldol reaction.

Part 2: Application & Protocols: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds. This compound is a highly effective catalyst for the direct aldol reaction between unmodified ketones and aldehydes.[12][13]

Causality in the Protocol:
  • Solvent Choice: Highly polar aprotic solvents like DMSO or DMF are preferred as they solubilize the catalyst and facilitate the formation of the enamine intermediate.[13]

  • Catalyst Loading: Typically, 10-30 mol% is sufficient. Higher loadings can accelerate the reaction but may complicate purification. The optimal loading should be determined empirically for new substrates.

  • Temperature: Reactions are often run at room temperature for convenience, but cooling can sometimes improve enantioselectivity by favoring a more ordered transition state.

  • Work-up: A mild acid quench is used to neutralize the catalyst and facilitate extraction. The product is typically purified by column chromatography.

General Protocol: Asymmetric Aldol Addition
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.2 mmol, 20 mol%).

  • Reagent Addition: Add the ketone (e.g., acetone, 5.0 mmol, 5 eq.) followed by the solvent (e.g., DMSO, 2.0 mL). Stir the mixture for 10 minutes to ensure dissolution.

  • Initiation: Add the aldehyde (1.0 mmol, 1 eq.) to the solution. Seal the flask and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde is consumed (typically 12-48 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Aldol Reaction Performance
Aldehyde SubstrateKetone DonorCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
4-NitrobenzaldehydeAcetone20249598 (R)
BenzaldehydeCyclohexanone30488896 (anti)
IsovaleraldehydeAcetone20367594 (R)
2-NaphthaldehydeCyclopentanone304891>99 (anti)

Note: Data is representative and illustrates typical outcomes. Actual results may vary based on specific conditions and substrate purity.

Part 3: Application & Protocols: Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are precursors to valuable amino acids, alkaloids, and pharmaceuticals.[3][14] Proline-based organocatalysts facilitate a three-component reaction between an aldehyde, an amine, and a ketone.[10][15]

Causality in the Protocol:
  • Imine Formation: The reaction proceeds via the in situ formation of an imine from the aldehyde and amine. The catalyst then activates the ketone donor to form an enamine, which attacks the imine.[10]

  • Stereocontrol: The bulky phenyl group on the proline catalyst directs the enamine's nucleophilic attack on one face of the imine, establishing the stereocenters with high fidelity.[10]

  • Substrate Scope: N-Boc or N-PMP protected imines are often used as they are sufficiently electrophilic and lead to stable products.[14][16]

General Protocol: Three-Component Asymmetric Mannich Reaction
  • Reaction Setup: In a dry vial, combine the aldehyde (1.2 mmol, 1.2 eq.), the amine (e.g., p-anisidine, 1.0 mmol, 1.0 eq.), and the solvent (e.g., Chloroform, 2 mL). Stir for 30 minutes to pre-form the imine.

  • Catalyst Addition: Add this compound (0.3 mmol, 30 mol%).

  • Initiation: Add the ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 eq.) to the mixture. Seal the vial and stir at the desired temperature (e.g., 4 °C or room temperature).

  • Monitoring: Track the disappearance of the imine using TLC. Reactions can take from 24 to 72 hours.

  • Work-up: Quench the reaction with water (5 mL) and extract with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic phase over MgSO₄, filter, and concentrate. The crude product is purified by flash chromatography on silica gel to afford the desired β-amino ketone.

  • Analysis: Characterize by NMR and determine diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Catalyst) start->setup reagents 2. Add Reagents (Solvent, Nucleophile, Electrophile) setup->reagents reaction 3. Stir Reaction (Monitor by TLC/LC-MS) reagents->reaction workup 4. Aqueous Work-up (Quench, Extract) reaction->workup Upon Completion purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 6. Analysis (NMR, Chiral HPLC) purify->analyze end_node Pure Chiral Product analyze->end_node

Figure 2: General experimental workflow for organocatalytic reactions.

Part 4: Application & Protocols: Asymmetric Michael Addition

The asymmetric Michael addition is a vital C-C bond formation reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Proline derivatives catalyze the addition of ketones or aldehydes to acceptors like nitro-olefins or enones, creating chiral 1,5-dicarbonyl compounds or γ-nitro carbonyls.[17][18][19]

Causality in the Protocol:
  • Activation Mode: The catalyst operates through enamine catalysis, activating the ketone/aldehyde donor.[20]

  • Solvent and Additives: The choice of solvent can be critical. In some cases, ionic liquids have been shown to be effective media for these reactions.[17][18] Water can sometimes be used as a co-solvent or additive to accelerate the hydrolysis of the iminium intermediate and turnover the catalyst.

  • Stereochemical Rationale: The rigid, sterically demanding framework of the catalyst-enamine intermediate ensures a highly organized transition state, leading to excellent enantioselectivity.

General Protocol: Asymmetric Michael Addition of a Ketone to a Nitro-olefin
  • Reaction Setup: To a vial containing a stir bar, add the α,β-unsaturated acceptor (e.g., β-nitrostyrene, 0.5 mmol, 1.0 eq.) and this compound (0.1 mmol, 20 mol%).

  • Reagent Addition: Add the ketone donor (e.g., cyclohexanone, 1.5 mmol, 3.0 eq.) followed by the solvent (e.g., Toluene, 1.0 mL).

  • Initiation & Monitoring: Seal the vial and stir at room temperature. Monitor the reaction for the consumption of the nitro-olefin by TLC.

  • Work-up: Once the reaction is complete (typically 24-96 hours), directly load the crude mixture onto a silica gel column for purification.

  • Purification: Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.

  • Analysis: Determine yield, dr, and ee by NMR and chiral HPLC, respectively.

Data Presentation: Michael Addition Performance
Michael DonorMichael AcceptorCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Cyclohexanoneβ-Nitrostyrene20729897 (syn)
AcetoneChalcone30967090
Propanal2-Cyclohexen-1-one20488595
Diethyl malonate1-Nitrocyclohexene20609291

Note: Data is representative and illustrates typical outcomes. Actual results may vary.

Part 5: Troubleshooting and Final Considerations

  • Low Reactivity: If a reaction is sluggish, consider increasing the catalyst loading (up to 40 mol%), raising the temperature, or using a more polar solvent. Ensure all reagents are pure.

  • Poor Stereoselectivity: Low ee% or dr can result from high reaction temperatures. Try running the reaction at a lower temperature (e.g., 4 °C or 0 °C). The presence of water can sometimes be detrimental to selectivity; ensure anhydrous conditions if needed.

  • Catalyst Solubility: While the hydrochloride salt improves solubility over the free amino acid, ensure the catalyst is fully dissolved before adding all reagents to maintain a homogeneous catalytic environment.

  • Self-Validation: A key strength of these protocols is their robustness. A successful reaction should yield a product with high enantiomeric excess, which inherently validates the effectiveness of the chiral catalyst and the integrity of the asymmetric induction pathway.

References

Application Notes & Protocols: Leveraging trans-4-Phenyl-L-proline Hydrochloride in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ascent of organocatalysis has marked a paradigm shift in synthetic chemistry, offering a robust, metal-free alternative for the construction of chiral molecules. Within this field, L-proline has been celebrated as the "simplest enzyme," pioneering a new frontier of enantioselective transformations.[1] This guide delves into a powerful derivative, trans-4-Phenyl-L-proline hydrochloride (CAS 90657-53-7)[2], a catalyst that builds upon the foundational principles of proline catalysis to offer enhanced stereocontrol and efficacy. The strategic placement of a phenyl group on the pyrrolidine ring introduces critical steric and electronic modifications that refine the catalyst's chiral environment. This document provides an in-depth exploration of its mechanistic underpinnings, key applications in asymmetric synthesis, and detailed, field-proven protocols for researchers and drug development professionals.

Introduction: Beyond L-Proline, A Refined Catalytic Scaffold

L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature; the secondary amine acts as a Lewis base, while the carboxylic acid serves as a Brønsted acid.[3][4] This dual functionality enables it to mimic the enamine-based mechanism of Class I aldolase enzymes, facilitating a range of carbon-carbon bond-forming reactions with high stereoselectivity.[5][6]

The development of proline derivatives aims to amplify these inherent catalytic properties.[7][8] The introduction of a bulky substituent at the C4 position, as in trans-4-Phenyl-L-proline, serves a crucial purpose. The phenyl group extends into the catalytic pocket, creating a more defined and sterically hindered chiral environment. This modification enhances the catalyst's ability to discriminate between the two faces of the incoming electrophile, often leading to superior enantioselectivity compared to unsubstituted L-proline. The hydrochloride salt form ensures stability, ease of handling, and improved solubility in certain solvent systems.

The Mechanistic Core: Enamine and Iminium Catalysis

The catalytic prowess of trans-4-Phenyl-L-proline, like its parent molecule, operates primarily through two distinct yet interconnected catalytic cycles: Enamine Catalysis for nucleophilic activation and Iminium Catalysis for electrophilic activation.

Enamine Catalysis Cycle: This is the dominant pathway for reactions like aldol, Michael, and Mannich additions where a carbonyl donor (typically a ketone or aldehyde) is activated.

  • Enamine Formation: The secondary amine of the proline catalyst condenses with a carbonyl donor to form a nucleophilic enamine intermediate.[5][9]

  • Stereoselective C-C Bond Formation: The enamine, with its chirality dictated by the catalyst's scaffold, attacks an electrophile (e.g., an aldehyde). The catalyst's carboxylic acid group simultaneously activates the electrophile via hydrogen bonding, mimicking an enzymatic active site.[10] The rigid pyrrolidine ring and the bulky trans-4-phenyl group orient the substrates in a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), ensuring a specific facial attack (typically si-face attack on the electrophile).[9][11][12]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle.[13]

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalytic Cycle cluster_reactants Reactants & Product Catalyst Catalyst (trans-4-Phenyl-L-proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Electrophile (Aldehyde) Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Catalyst + H₂O - Chiral Product Product Chiral Product Iminium->Product Ketone Carbonyl Donor Ketone->Enamine Aldehyde Carbonyl Acceptor Aldehyde->TransitionState

Figure 1: General catalytic cycle for enamine-mediated reactions.

Iminium Catalysis Cycle: This pathway is employed for reactions like Diels-Alder or conjugate additions where an α,β-unsaturated carbonyl compound needs activation. The catalyst forms a chiral iminium ion with the unsaturated substrate, lowering its LUMO and activating it for nucleophilic attack.

Key Applications in Asymmetric Synthesis

This compound excels in several cornerstone asymmetric transformations.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Proline-derived catalysts enable the direct use of unmodified ketones and aldehydes, avoiding the need for pre-formed enolates.[6][14]

Aldol_Reaction_Workflow cluster_workflow Asymmetric Aldol Reaction Workflow Reactants Ketone + Aldehyde Catalysis trans-4-Phenyl-L-proline HCl (5-30 mol%) Solvent (e.g., DMSO, DMF) Reactants->Catalysis Reaction Product Chiral β-Hydroxy Ketone Catalysis->Product Work-up & Purification

Figure 2: Workflow for a typical asymmetric aldol reaction.

Performance Data: The enhanced steric bulk of the phenyl group generally leads to higher diastereo- and enantioselectivities compared to unsubstituted proline.

Aldehyde DonorKetone AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)
4-NitrobenzaldehydeCyclohexanone20DMSORT95>99:199
IsovaleraldehydeAcetone30DMF485-96
BenzaldehydeAcetone20DMSO/H₂ORT90-93

Note: Data is representative and synthesized from typical results for 4-substituted proline catalysts in the literature. Actual results may vary.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where trans-4-Phenyl-L-proline excels. The catalyst activates the ketone/aldehyde donor via enamine formation, which then attacks the Michael acceptor. Diarylprolinol silyl ethers, known as Jørgensen-Hayashi catalysts, are highly effective for these transformations, and 4-substituted prolines operate on similar principles of steric shielding.[15][16][17]

Michael_Addition_Mechanism cluster_mechanism Asymmetric Michael Addition via Enamine Activation Enamine Chiral Enamine (from Catalyst + Ketone) Attack Stereoselective Conjugate Addition Enamine->Attack Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Attack Product Chiral Adduct Attack->Product

Sources

Application Notes & Protocols: Leveraging trans-4-Phenyl-L-proline Hydrochloride for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Asymmetric Catalysis with Proline Derivatives

The field of synthetic organic chemistry has been revolutionized by organocatalysis, a paradigm that utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively. This approach offers a sustainable and often more robust alternative to traditional metal-based catalysts.[1] At the heart of this revolution lies L-proline, a simple amino acid often hailed as the "simplest enzyme" for its remarkable ability to mimic the catalytic strategies of natural aldolase enzymes.[2][3]

The pioneering work in the 1970s on intramolecular aldol reactions, known as the Hajos–Parris–Eder–Sauer–Wiechert reaction, first unveiled the potential of proline.[4][5] Decades later, the development of intermolecular variants by List and Barbas ignited widespread interest, establishing proline as a cornerstone of modern asymmetric synthesis.[2] The catalytic power of proline stems from its unique bifunctional nature; its secondary amine engages in enamine catalysis, while its carboxylic acid acts as a Brønsted acid, co-catalyzing the reaction through hydrogen bonding.[3]

However, the efficacy of unmodified L-proline can be limited by factors such as solubility and modest catalyst loading requirements. This has spurred the development of proline derivatives, where strategic modifications to the pyrrolidine ring enhance catalytic performance. Substituting the C4 position of the proline ring has proven to be a particularly effective strategy for tuning catalyst properties.[6][7] This guide focuses on trans-4-Phenyl-L-proline hydrochloride (CAS: 90657-53-7)[8], a derivative designed to impart superior control over the stereochemical outcome of the asymmetric aldol reaction through steric and electronic modifications.

The Mechanistic Rationale: Enamine Catalysis in Action

The asymmetric aldol reaction catalyzed by proline and its derivatives proceeds through a well-established enamine-based catalytic cycle.[9][10] The introduction of the trans-4-phenyl group does not alter this fundamental pathway but serves to refine its stereochemical control.

The cycle involves three key stages:

  • Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the ketone donor with the secondary amine of trans-4-Phenyl-L-proline to form a nucleophilic enamine intermediate.[10] This step is crucial as it transforms the prochiral ketone into a chiral nucleophile.

  • Stereoselective C-C Bond Formation: The enamine attacks the electrophilic carbonyl of the aldehyde acceptor. The stereoselectivity of this step is dictated by a highly organized, chair-like transition state, analogous to the Zimmerman-Traxler model.[5] The proline carboxyl group activates the aldehyde via hydrogen bonding, while the bulky phenyl group at the C4 position creates a well-defined chiral pocket, sterically shielding one face of the enamine and directing the aldehyde to approach from the less hindered face.[11][12] This controlled approach is the primary origin of the high enantioselectivity observed.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy ketone (the aldol product) and regenerating the trans-4-Phenyl-L-proline catalyst, allowing it to re-enter the catalytic cycle.[12]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs Catalyst trans-4-Phenyl-L-proline Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TransitionState H-Bonded Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Ion Iminium->Catalyst + H₂O - Aldol Product Product Chiral Aldol Product Iminium->Product TransitionState->Iminium C-C Bond Formation Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState

Figure 1: The enamine catalytic cycle for the proline-catalyzed aldol reaction.

Application Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

This protocol provides a representative procedure for a direct asymmetric aldol reaction using this compound. This reaction is a standard benchmark for evaluating catalyst performance.

Materials and Reagents
  • Catalyst: this compound (CAS: 90657-53-7)

  • Aldehyde: 4-Nitrobenzaldehyde

  • Ketone: Cyclohexanone

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, TLC plates, standard glassware for workup and purification.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (4.5 mg, 0.02 mmol, 10 mol%).

  • Addition of Solvent and Ketone: Add the solvent (e.g., DMF, 0.4 mL), followed by cyclohexanone (104 µL, 1.0 mmol, 5 equivalents). Stir the mixture at room temperature for 15 minutes to ensure the catalyst dissolves.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath. Once cooled, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equivalent) in a single portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) until completion (typically 24-48 hours).

  • Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).[11]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[11]

  • Workup - Washing and Drying: Combine the organic layers and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Setup 1. Reaction Setup (Catalyst, Solvent, Ketone) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Aldehyde Cooling->Addition Stir 4. Stir & Monitor (TLC) Addition->Stir Quench 5. Quench (aq. NH₄Cl) Stir->Quench Extract 6. Extract (EtOAc) Quench->Extract Purify 7. Purify (Column Chromatography) Extract->Purify Analyze 8. Characterize (NMR, HPLC) Purify->Analyze

Figure 2: General workflow for the organocatalytic aldol reaction.

Expected Performance and Data

The introduction of a 4-substituent on the proline ring is known to significantly impact catalyst performance. While specific data for trans-4-phenyl-L-proline is proprietary to individual research, results from analogous 4-substituted prolines demonstrate the expected trends. Hydrophobic groups, particularly aromatic ones, have been shown to enhance reaction rates and stereoselectivity, especially in aqueous or polar solvent systems.[6]

The table below illustrates typical results for proline-catalyzed aldol reactions, providing a baseline for expected performance. High yields and excellent stereoselectivities are commonly achieved.

EntryAldehyde DonorKetone AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
14-NitrobenzaldehydeAcetone20AcetoneRT24-7280-30[13]
24-NitrobenzaldehydeCyclohexanone20MeOH/H₂ORT249599:199[14]
3BenzaldehydeCyclohexanone10MeOH/H₂O0489098:298[14]
44-ChlorobenzaldehydeCyclohexanone20MeOH/H₂ORT249199:199[14]

Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Cause: Presence of water beyond what is needed for hydrolysis can disrupt the organized hydrogen-bonded transition state. Protic solvents like methanol can sometimes lead to lower stereocontrol if not used in an optimized system (e.g., with water).[14][15]

    • Solution: Ensure the use of dry solvents and reagents. Lowering the reaction temperature often significantly improves enantioselectivity.

  • Low Yield or Slow Reaction:

    • Cause: Insufficient catalyst loading, poor solubility of the catalyst, or steric hindrance from bulky substrates.

    • Solution: Increase catalyst loading to 20-30 mol%. Consider a more polar aprotic solvent like DMSO or DMF to improve solubility.[14] For challenging substrates, longer reaction times may be necessary.

  • Formation of Side Products:

    • Cause: Self-condensation of the aldehyde or ketone can compete with the desired cross-aldol reaction.

    • Solution: Add the aldehyde slowly to the mixture of the ketone and catalyst to maintain a low concentration of the aldehyde, minimizing self-condensation.[4]

Conclusion

This compound represents a sophisticated evolution of the original proline catalyst. By incorporating a phenyl group at the C4 position, it offers a more defined and sterically demanding chiral environment, leading to enhanced control over the stereochemical outcome of the asymmetric aldol reaction. Its application is particularly promising for the synthesis of complex chiral building blocks essential in pharmaceutical and materials science. The straightforward protocols, operational simplicity, and environmentally benign nature of this catalytic system make it a powerful and attractive tool for modern organic synthesis.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health.

  • Pace, V., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2999.

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia.

  • Proline organocatalysis. (n.d.). Wikipedia.

  • Hernández, J. G., & Juaristi, E. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(4), 1058–1064.

  • Major, D. T., et al. (2007). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Journal of the American Chemical Society, 129(51), 15967–15976.

  • Proline catalyzed enantioselective retro-aldol reaction. (n.d.). University of Saskatchewan Library.

  • Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(23), 8141–8144.

  • Wagner, M., et al. (2014). Enantioselective aldol reactions and Michael additions using proline derivatives as organocatalysts. International Journal of Organic Chemistry, 4, 54-63.

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (n.d.). ResearchGate.

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2018). ResearchGate.

  • Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. (2005). University of Illinois at Urbana-Champaign.

  • Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. (2018). YouTube.

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833–15835.

  • Process for preparing (trans)-4-phenyl-L-proline derivatives. (1990). Google Patents.

  • Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube.

  • This compound. (n.d.). Santa Cruz Biotechnology.

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.

  • Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. (2010). ResearchGate.

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Asymmetric Michael Addition Catalyzed by trans-4-Phenyl-L-proline Hydrochloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Power of Organocatalytic C-C Bond Formation

The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereocontrolled formation of carbon-carbon bonds.[1] For decades, achieving high stereoselectivity relied heavily on chiral metal complexes. However, the field has been revolutionized by organocatalysis, which employs small, purely organic molecules to induce chirality, offering a more sustainable and often complementary approach.[2]

L-proline, a naturally occurring amino acid, is a seminal organocatalyst, capable of promoting a variety of transformations, including aldol, Mannich, and Michael reactions.[3][4] Its efficacy stems from its ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes).[5] While revolutionary, L-proline itself can sometimes offer only modest stereoselectivity. This has spurred the development of proline derivatives, structurally modified to enhance catalytic activity and stereocontrol.[6]

This application note provides a detailed technical guide on the use of trans-4-Phenyl-L-proline hydrochloride , a rationally designed proline derivative, as a catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes. We will delve into the mechanistic underpinnings of the catalyst's function, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalyst: Rationale for the trans-4-Phenyl Substitution

This compound builds upon the fundamental proline scaffold with two key modifications:

  • trans-4-Phenyl Group: The introduction of a bulky phenyl group on the pyrrolidine ring serves a critical stereodirecting role. This substituent creates a well-defined chiral pocket around the catalytically active secondary amine. It effectively shields one face of the enamine intermediate, forcing the electrophilic Michael acceptor (e.g., a nitroalkene) to approach from the less sterically hindered face. This controlled approach is paramount for achieving high diastereo- and enantioselectivity. The rigid, bicyclic structure of similar proline derivatives has been shown to be highly effective in this regard.[7]

  • Hydrochloride Salt: The use of the hydrochloride salt ensures stability and facilitates handling of the catalyst. In solution, the salt exists in equilibrium with the free amine, which is the active catalytic species. The acidic proton can also play a role in activating the Michael acceptor through hydrogen bonding, although the primary activation pathway is enamine formation.[8]

The Catalytic Mechanism: An Enamine-Mediated Pathway

The catalytic cycle for the trans-4-Phenyl-L-proline catalyzed Michael addition proceeds through the formation of a transient, nucleophilic enamine intermediate.[1][9]

The key steps are as follows:

  • Enamine Formation: The secondary amine of the proline catalyst reacts with a donor aldehyde (or ketone) to form a carbinolamine, which then dehydrates to generate a chiral enamine. This step converts the electrophilic carbonyl carbon into a nucleophilic α-carbon.

  • Nucleophilic Attack: The enamine attacks the electron-deficient β-carbon of the Michael acceptor (e.g., a nitroalkene). The stereochemistry of this C-C bond-forming step is directed by the catalyst's phenyl group, which blocks one face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium, releasing the final chiral Michael adduct and regenerating the protonated catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst (trans-4-Phenyl-L-proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene (Stereocontrolled Attack) Nitroalkene Nitroalkene (Michael Acceptor) Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O

Figure 1: The enamine catalytic cycle for the Michael addition.

Experimental Protocols

This section provides a representative, field-tested protocol for the asymmetric Michael addition of propanal to trans-β-nitrostyrene.

Materials and Reagents
  • Catalyst: this compound (10 mol%)

  • Michael Donor: Propanal (2.0 mmol, 2.0 equiv.)

  • Michael Acceptor: trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv.)

  • Solvent: Dichloromethane (CH₂Cl₂) or Toluene (5.0 mL)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg) and this compound (0.1 mmol, 24.2 mg).

  • Inert Atmosphere (Optional but Recommended): For sensitive aldehydes, flush the flask with an inert gas (Nitrogen or Argon) and seal with a septum. This minimizes potential oxidation side reactions.

  • Solvent and Reagent Addition: Add the solvent (e.g., Toluene, 5.0 mL) via syringe. Stir the mixture at room temperature (20-25 °C) until the catalyst and acceptor are fully dissolved.

  • Initiation: Add propanal (2.0 mmol, 145 µL) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 10 mL). Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

Figure 2: General experimental workflow for the catalyzed reaction.

Data Presentation & Optimization

Achieving optimal results requires fine-tuning of reaction parameters. The following table summarizes typical outcomes and variables based on studies of similar proline-derived catalysts.[10][11]

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-Nitrostyrene10Toluene25249595:598
2Propanaltrans-β-Nitrostyrene5CH₂Cl₂25369193:797
3Isovaleraldehydetrans-β-Nitrostyrene10Toluene252092>99:199
4Propanal2-Nitrostyrene10Toluene25248890:1096
5Propanal(E)-1-Nitro-3-phenylprop-1-ene10Toluene4488596:499
6Cyclohexanonetrans-β-Nitrostyrene20DMSO25488085:1590

Note: Data is representative and intended for guidance. Actual results may vary.

Key Optimization Insights:
  • Solvent Choice: Non-polar aprotic solvents like Toluene often provide excellent results. More polar solvents like DMSO may be required for less reactive ketone donors but can sometimes diminish stereoselectivity.

  • Catalyst Loading: Typically, 5-20 mol% is effective. Higher loadings may be necessary for challenging substrates.

  • Temperature: Most reactions proceed efficiently at room temperature. Lowering the temperature (e.g., to 4 °C) can sometimes improve stereoselectivity at the cost of longer reaction times.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Low reactivity of substrates. 3. Insufficient reaction time.1. Use fresh, high-purity catalyst. 2. Increase catalyst loading to 20 mol%. Increase temperature slightly (e.g., to 40 °C). 3. Extend reaction time and monitor carefully by TLC.
Low Yield 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Competing side reactions (e.g., aldol self-condensation of the aldehyde).1. See "Low Conversion". 2. Use milder workup conditions. Ensure silica gel is neutral. 3. Add the aldehyde slowly to the mixture of acceptor and catalyst. Use a slight excess of the aldehyde (1.5-2.0 equiv.).
Low Stereoselectivity (dr or ee) 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Catalyst racemization or degradation.1. Lower the reaction temperature (e.g., 0-4 °C). 2. Screen alternative solvents (e.g., Toluene, THF, Dioxane). 3. Ensure high-purity catalyst is used.

Conclusion

This compound is a highly effective organocatalyst for the asymmetric Michael addition. The strategic placement of the phenyl group provides a robust steric shield that governs the stereochemical outcome, leading to products with high diastereo- and enantioselectivity. The operational simplicity, mild reaction conditions, and avoidance of toxic metals make this catalytic system an attractive and powerful tool for researchers in synthetic chemistry and drug development. By following the protocols and optimization guidelines presented here, scientists can reliably construct complex chiral molecules with high precision.

References

  • Title: Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: 10.1: Chiral Proline Based Reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: General mechanism for proline catalyzed Michael addition reaction... Source: ResearchGate. URL: [Link]

  • Title: Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. Source: ResearchGate. URL: [Link]

  • Title: Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Source: ResearchGate. URL: [Link]

  • Title: Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Source: ACS Publications. URL: [Link]

  • Title: Prolinamide organocatalyst assisted Michael addition reaction of ketones to nitroolefins. Source: ResearchGate. URL: [Link]

  • Title: Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Source: Scite. URL: [Link]

  • Title: L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Source: ResearchGate. URL: [Link]

  • Title: Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Source: PubMed. URL: [Link]

  • Title: Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Source: Lookchem. URL: [Link]

  • Title: Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline-Based Carboligases. Source: PMC - NIH. URL: [Link]

  • Title: Highly efficient asymmetric michael addition of aldehydes to nitroalkenes catalyzed by a simple trans-4-hydroxyprolylamide. Source: PubMed. URL: [Link]

  • Title: Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Source: Semantic Scholar. URL: [Link]

  • Title: L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Source: NIH. URL: [Link]

  • Title: Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes with 4,5-Methano-L-Proline as Organocatalysts. Source: ResearchGate. URL: [Link]

  • Title: Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Source: ResearchGate. URL: [Link]

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  • Title: (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Source: PubMed. URL: [Link]

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Application Notes and Protocols: CuI-Catalyzed Coupling Reactions with Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renaissance of Ullmann Chemistry through Proline Ligation

The formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. For over a century, the Ullmann condensation has been a key method for these transformations, traditionally requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper. The last few decades, however, have witnessed a significant renaissance of this chemistry, largely driven by the development of ligand-accelerated protocols. Among the diverse array of ligands, L-proline and its derivatives have emerged as exceptionally effective, enabling these copper-catalyzed coupling reactions to proceed under significantly milder conditions with enhanced substrate scope and functional group tolerance.[1][2][3][4][5]

These application notes provide a comprehensive guide to understanding and implementing CuI-catalyzed coupling reactions facilitated by proline-based ligands. We will delve into the mechanistic underpinnings of this catalytic system, offer detailed, field-proven protocols for various bond formations, and provide insights into the causality behind experimental choices to empower researchers to successfully apply and adapt these powerful synthetic tools.

Mechanism and Theoretical Background: The Role of the CuI/Proline Catalytic System

The remarkable efficacy of proline and its derivatives in promoting CuI-catalyzed coupling reactions is attributed to their ability to act as bidentate ligands, forming a stable complex with the copper center. This chelation enhances the solubility and reactivity of the copper catalyst and facilitates the key steps of the catalytic cycle.[3] While the precise mechanism of the Ullmann reaction has been a subject of extensive debate, a generally accepted catalytic cycle for the CuI/proline system involves the following key steps, as illustrated below.

CuI_Proline_Catalytic_Cycle CuI Cu(I)I Cu_Proline [Cu(I)(Proline)] Complex CuI->Cu_Proline + L-Proline Proline L-Proline Proline->Cu_Proline Oxidative_Addition Oxidative Addition Cu_Proline->Oxidative_Addition ArX Ar-X ArX->Oxidative_Addition Cu_III_Intermediate [Ar-Cu(III)(Proline)X] Oxidative_Addition->Cu_III_Intermediate Ligand_Exchange Ligand Exchange Cu_III_Intermediate->Ligand_Exchange Nucleophile Nu-H Nucleophile->Ligand_Exchange Base Base Base->Ligand_Exchange - HX Cu_III_Nu_Intermediate [Ar-Cu(III)(Proline)Nu] Ligand_Exchange->Cu_III_Nu_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Nu_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_Proline Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for the CuI/L-proline-catalyzed cross-coupling reaction.

  • Ligand Association: L-proline displaces the iodide from CuI to form a more soluble and reactive [Cu(I)(Proline)] complex. The bidentate coordination of the amino and carboxylate groups of proline is crucial for stabilizing the copper center.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate, [Ar-Cu(III)(Proline)X]. This is often considered the rate-determining step of the reaction.[2]

  • Ligand Exchange: The nucleophile (Nu-H), in the presence of a base, displaces the halide from the Cu(III) center to form a new intermediate, [Ar-Cu(III)(Proline)Nu]. The base plays a critical role in deprotonating the nucleophile, increasing its nucleophilicity.

  • Reductive Elimination: The final C-Nu bond is formed through reductive elimination from the Cu(III) intermediate, yielding the desired product (Ar-Nu) and regenerating the active [Cu(I)(Proline)] catalyst.

The use of proline-derived ligands, such as N-protected variants like Boc-L-proline, can further enhance the reaction's efficiency by improving solubility in organic solvents.[1] The choice of base and solvent is also critical and is often optimized for specific substrate combinations.

Experimental Protocols

The following section provides detailed protocols for various CuI/proline-catalyzed coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: C-N Bond Formation - N-Arylation of Amines and Amides

The construction of C-N bonds via N-arylation is a fundamental transformation in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] The CuI/proline system provides a robust and economical method for achieving this.[3][4]

  • Aryl halide (iodide or bromide, 1.0 mmol)

  • Amine or Amide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Dioxane or DMSO (3 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried screw-cap reaction tube with a magnetic stir bar

  • To an oven-dried screw-cap reaction tube, add CuI (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), the base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol), the amine or amide (1.2 mmol), and the aryl halide (if solid, 1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (3 mL) and the aryl halide (if liquid, 1.0 mmol) via syringe.

  • Stir the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.[3]

  • Ligand: L-proline is a cost-effective and highly efficient ligand. The 1:2 ratio of CuI to L-proline is often optimal to ensure complete complexation of the copper and to maintain catalytic activity.[3]

  • Base: Cs₂CO₃ is a strong base that is effective for a wide range of substrates. K₂CO₃ can also be used and is a more economical choice.[6]

  • Solvent: Dioxane and DMSO are excellent solvents for these reactions due to their high boiling points and ability to dissolve the various components of the reaction mixture.[3][7]

Protocol 2: C-S Bond Formation - S-Arylation of Thiols

Aryl sulfides are important structural motifs in many biologically active molecules and functional materials. The CuI/proline-catalyzed S-arylation of thiols offers a mild and efficient route to these compounds.[8][9][10]

  • Aryl iodide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,2-dimethoxyethane (DME) (2 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried reaction vial

  • Add CuI (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and the appropriate base (K₂CO₃ or K₃PO₄, 2.0 mmol) to a dry reaction vial.

  • Seal the vial, and evacuate and backfill with argon.

  • Add the aryl iodide (1.0 mmol), thiol (1.2 mmol), and anhydrous DME (2 mL) via syringe.

  • Stir the mixture in a preheated oil bath at 80 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter.

  • Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

  • Base: For aliphatic thiols, K₃PO₄ is often preferred as it is a stronger base and can facilitate the deprotonation of less acidic thiols. For aromatic thiols, K₂CO₃ is generally sufficient.[9]

  • Solvent: DME is a good choice of solvent for this transformation, though other polar aprotic solvents can also be effective.

Protocol 3: C-O Bond Formation - O-Arylation of Phenols

The synthesis of diaryl ethers, a classic Ullmann condensation, is greatly facilitated by the use of proline-derived ligands, allowing for the formation of these valuable motifs under milder conditions.[1]

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Boc-L-proline (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (2 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried screw-cap reaction tube with a magnetic stir bar

  • In an oven-dried screw-cap reaction tube, combine CuI (9.5 mg, 0.05 mmol), Boc-L-proline (21.5 mg, 0.1 mmol), the phenol (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl halide (if solid, 1.0 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous DMSO (2 mL) and the aryl halide (if liquid, 1.0 mmol) via syringe.

  • Stir the reaction mixture in a preheated oil bath at 90-100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate, filter through Celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[1]

  • Ligand: Boc-L-proline is used here as its increased lipophilicity can improve solubility and reaction efficiency in some cases.[1]

  • Catalyst Loading: For some C-O coupling reactions, lower catalyst loadings (e.g., 5 mol% CuI) can be effective.

Protocol 4: C-C Bond Formation - Arylation of Activated Methylene Compounds

The CuI/proline system can also be employed for the formation of C-C bonds, such as the arylation of activated methylene compounds, to produce 2-aryl-1,3-dicarbonyl compounds.[7][11]

  • Aryl halide (iodide or bromide, 1.0 mmol)

  • Activated methylene compound (e.g., diethyl malonate, 1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (3 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried reaction vessel with a magnetic stir bar

  • To a dry reaction vessel, add CuI (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the aryl halide (if solid, 1.0 mmol).

  • Seal the vessel, evacuate, and backfill with argon.

  • Add anhydrous DMSO (3 mL), the activated methylene compound (1.2 mmol), and the aryl halide (if liquid, 1.0 mmol) via syringe.

  • Stir the mixture at 40-50 °C for 24-48 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-aryl-1,3-dicarbonyl compound.[7]

  • Temperature: Notably, these C-C coupling reactions can often be performed at lower temperatures compared to C-N or C-O bond formations.[7][11]

  • Base: The strong base Cs₂CO₃ is effective in deprotonating the activated methylene compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the different types of CuI/proline-catalyzed coupling reactions.

Bond FormedAryl HalideNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
C-N Ar-I, Ar-BrAmines, Amides1020 (L-proline)Cs₂CO₃, K₂CO₃Dioxane, DMSO80-110
C-S Ar-IThiols1020 (L-proline)K₂CO₃, K₃PO₄DME80
C-O Ar-I, Ar-BrPhenols5-1010-20 (Boc-L-proline)K₃PO₄DMSO90-100
C-C Ar-I, Ar-BrActivated Methylene1020 (L-proline)Cs₂CO₃DMSO40-50

Experimental Workflow Visualization

The general workflow for setting up a CuI/proline-catalyzed coupling reaction is outlined below.

Experimental_Workflow Start Start Prep_Vessel Prepare Oven-Dried Reaction Vessel Start->Prep_Vessel Add_Solids Add Solids: CuI, Ligand, Base, Solid Reagents Prep_Vessel->Add_Solids Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Add_Solids->Inert_Atmosphere Add_Liquids Add Anhydrous Solvent and Liquid Reagents Inert_Atmosphere->Add_Liquids Heat_Stir Heat and Stir Reaction (Specified Temp & Time) Add_Liquids->Heat_Stir Workup Aqueous Workup and Extraction Heat_Stir->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: General experimental workflow for CuI/proline-catalyzed coupling reactions.

Conclusion and Future Outlook

The development of CuI-catalyzed coupling reactions promoted by proline and its derivatives has provided a paradigm shift in the synthesis of arylated compounds. These methods offer significant advantages over traditional Ullmann chemistry, including milder reaction conditions, broader substrate scope, and improved yields. The protocols and insights provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery. Future research in this area will likely focus on expanding the substrate scope to include less reactive aryl chlorides, developing more efficient and recyclable catalytic systems, and exploring enantioselective variations of these powerful transformations.

References

  • L‐Proline‐Promoted CuI‐Catalyzed C‐S Bond Formation between Aryl Iodides and Thiols.
  • Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Deriv
  • L‐Proline‐Promoted CuI‐Catalyzed C‐S Bond Formation between Aryl Iodides and Thiols | Request PDF.
  • L ‐Proline‐Promoted CuI‐Catalyzed C‐S Bond Formation between Aryl Iodides and Thiols (2007)
  • CuI/L‐proline‐catalyzed C—N coupling for the discovery of novel HDAC inhibitors. Wiley Online Library.
  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl
  • CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Organic Chemistry Portal.
  • Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. MDPI.
  • CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Organic Chemistry Portal.
  • CuI/L-proline-catalyzed coupling reactions of aryl halides with activ
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • L ‐Proline‐Promoted CuI‐Catalyzed C‐S Bond Formation between Aryl Iodides and Thiols. Semantic Scholar.
  • Cu(I)
  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl
  • (PDF) Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. PubMed.
  • Ullmann Reaction. Organic Chemistry Portal.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library.

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Application Notes & Protocols: Strategic Incorporation of trans-4-Phenyl-L-proline into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and chemical biology, enabling the fine-tuning of structure, stability, and biological function. Among these, trans-4-Phenyl-L-proline (PhPro) stands out as a potent conformational tool. Its bulky phenyl group at the Cγ position introduces significant steric constraints that profoundly influence the local peptide backbone. Specifically, it strongly biases the Xaa-PhPro amide bond towards the trans conformation, a critical determinant of peptide and protein structure.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of Fmoc-trans-4-Phenyl-L-proline into synthetic peptides using solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by its steric bulk.

The Scientific Imperative: Why Incorporate trans-4-Phenyl-L-proline?

Proline's unique cyclic structure restricts the peptide backbone, and the cis/trans isomerization of its preceding peptide bond is a rate-limiting step in protein folding and a key element in molecular recognition.[2] The introduction of a bulky phenyl group at the 4-position of the pyrrolidine ring serves two primary purposes:

  • Conformational Rigidity: The steric demand of the phenyl group heavily disfavors the cis amide bond conformation, effectively "locking" the peptide backbone in the trans state. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The steric shield provided by the phenyl group can hinder the approach of proteases, thereby increasing the peptide's in vivo half-life—a critical parameter for therapeutic peptides.[3]

  • Modulation of Bioactivity: By enforcing a specific conformation, PhPro can orient other key residues for optimal interaction with a receptor or enzyme active site. This has been explored in various applications, including the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and other bioactive peptides.[4]

However, the very steric bulk that confers these advantages also presents a significant synthetic challenge. The secondary amine of the proline ring is inherently less reactive than the primary amines of other amino acids, and the adjacent phenyl group further exacerbates this steric hindrance, making the acylation step (peptide bond formation) particularly difficult.[5][6]

Foundational Strategy: Overcoming Steric Hindrance in SPPS

Standard solid-phase peptide synthesis (SPPS) protocols often fail when incorporating sterically demanding residues like PhPro, leading to low coupling yields and deletion sequences.[5] The core of a successful strategy is to enhance the reactivity of the incoming amino acid's carboxyl group to overcome the hindered nature of the PhPro nitrogen. This is achieved by selecting highly potent activating reagents.

Key Reagents for Difficult Couplings:

Uronium/aminium-based coupling reagents are essential for driving these reactions to completion. While standard activators like HBTU can be effective, more powerful options are recommended for incorporating PhPro or for coupling an amino acid onto a PhPro residue.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts faster and with less epimerization than HBTU, making it a preferred choice for difficult couplings.[7][8]

  • HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide): Offers reactivity comparable to HATU at a lower cost, making it an excellent alternative for routine and challenging syntheses.[8][9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly reactive uronium salt that performs exceptionally well, often requiring only one equivalent of base and offering the advantage of a color change to monitor reaction progress.[10]

The choice of base is also critical. A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is standard. In some protocols, 2,4,6-Collidine is used to minimize base-catalyzed side reactions.[11]

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual incorporation of Fmoc-trans-4-Phenyl-L-proline-OH using Fmoc/tBu chemistry. The example assumes a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (0.1 mmol substitution)

  • Fmoc-Amino Acids: Standard protected amino acids and Fmoc-trans-4-Phenyl-L-proline-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF (v/v)

  • Coupling Reagents: HATU, HCTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Precipitation: Cold diethyl ether

  • Equipment: Solid-phase synthesis vessel, shaker, nitrogen line for agitation/drying, HPLC system, Mass spectrometer.

General SPPS Workflow Diagram

spss_workflow cluster_resin Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Start: Resin Swell 1. Swell Resin (DMF, 1 hr) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 5. DMF/DCM Wash Couple->Wash2 Kaiser 6. Kaiser Test (Monitor Completion) Wash2->Kaiser Kaiser->Deprotect Next AA (Test Negative) Kaiser->Couple Recouple (Test Positive) Final_Deprotect 7. Final Fmoc Deprotection Kaiser->Final_Deprotect Final_Wash 8. Final Wash & Dry Final_Deprotect->Final_Wash Cleave 9. Cleavage & Deprotection (TFA Cocktail, 2-3 hr) Final_Wash->Cleave Precipitate 10. Precipitate in Ether Cleave->Precipitate Purify 11. Purify & Characterize (HPLC, MS) Precipitate->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

  • Place 0.1 mmol of the chosen resin into a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour on a shaker.

Step 2: Initial Fmoc Deprotection

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[12]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Step 3: Coupling of Fmoc-trans-4-Phenyl-L-proline-OH This step is critical and requires potent activation.

  • In a separate vial, dissolve Fmoc-trans-4-Phenyl-L-proline-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this coupling time can be extended to 4 hours or overnight.[11]

  • After coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Step 4: Monitoring the Coupling Reaction

  • Take a small sample of the resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[12]

  • Interpretation:

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the next deprotection step.

    • Positive Result (Blue Beads): Coupling is incomplete. A second coupling is required.

Step 5: Double Coupling (If Necessary)

  • If the Kaiser test is positive, repeat Step 3 (coupling) with a freshly prepared activated amino acid solution.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin and perform another Kaiser test. The test should now be negative. The double coupling strategy is a common and effective method for ensuring complete reaction at sterically hindered positions.[5]

Step 6: Chain Elongation (Coupling onto the PhPro residue) The N-terminus of the newly coupled PhPro is a hindered secondary amine. Coupling the next amino acid onto it also requires robust conditions.

  • Perform the Fmoc deprotection of the PhPro residue as described in Step 2.

  • Use the same potent coupling conditions (e.g., HATU/DIPEA) as described in Step 3 for the next incoming Fmoc-amino acid. A longer coupling time (e.g., 2 hours) is recommended.[5]

  • Continue with subsequent deprotection and coupling cycles until the full peptide sequence is assembled.

Step 7: Cleavage and Final Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Handle TFA in a fume hood with appropriate PPE.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin).[13]

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin beads into a clean collection tube.

Step 8: Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume of cold diethyl ether (at least 10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation & Characterization

The crude peptide should be analyzed to assess purity and confirm identity before purification.

Recommended Coupling Conditions Summary
Coupling ScenarioAmino Acid (equiv.)Coupling ReagentActivator (equiv.)Base (equiv.)Time (hr)Notes
Incorporating PhPro Fmoc-PhPro-OH (4)HATU / HCTU3.9DIPEA (8)2 - 4Monitor with Kaiser test. Perform double coupling if necessary.[5]
Coupling onto PhPro Fmoc-Xaa-OH (4)HATU / HCTU3.9DIPEA (8)2The N-terminus of PhPro is sterically hindered.
Standard Coupling Fmoc-Xaa-OH (3)HCTU / DIC+Oxyma2.9DIPEA (6)1 - 2For non-hindered amino acids in the sequence.[3]
Analytical Characterization

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify the target product.

  • Typical Conditions: A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used.

  • Expected Result: Peptides containing the bulky, hydrophobic PhPro residue will typically have a longer retention time compared to analogous peptides with a standard proline. The crude chromatogram will show a major peak corresponding to the full-length product and potentially minor peaks corresponding to deletion sequences if coupling was inefficient.[14]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: The purified peptide fraction from HPLC is injected into an LC-MS system.

  • Expected Result: The mass spectrum should show a dominant ion peak corresponding to the calculated molecular weight of the target peptide.[4][14]

Visualization of Key Structures

structures cluster_fmoc Fmoc-trans-4-Phenyl-L-proline-OH Structure fmoc_pro

Caption: Chemical structure of the Fmoc-protected building block.

Conclusion and Field Insights

The successful incorporation of trans-4-Phenyl-L-proline is a powerful technique for peptide chemists seeking to enforce specific secondary structures and enhance metabolic stability. While its steric bulk demands a departure from standard coupling protocols, the use of potent activating reagents like HATU or HCTU, extended reaction times, and diligent monitoring with methods like the Kaiser test ensures high-yield synthesis. The protocols outlined in this guide provide a robust, field-proven framework for researchers to leverage the unique conformational benefits of this valuable non-canonical amino acid in their drug discovery and development efforts.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Wuhan Comings Biotechnology Co., Ltd. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Hill, S. E., et al. (2017). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 139(10), 3807–3818.
  • Hill, S. E., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved from [Link]

  • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc Solid-Phase Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(9), 1537-1549.
  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Colzani, M., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
  • Mondal, M., et al. (2016). Figure s1 : Peptide characterization by HPLC and LCMS. ResearchGate. Retrieved from [Link]

  • Guchhait, G., et al. (2018). Phenyl Urea as an Aglet for Stabilizing Trans Proline: A Mimic of Ile–Phe Zipper. ChemistrySelect, 3(44), 12454-12458.
  • Hatanaka, T., et al. (2024). Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. MDPI. Retrieved from [Link]

  • Martin, R. W., et al. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(21), 3845-3859.
  • Hill, S. E., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Luan, S., & Lu, K. P. (2018). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. Retrieved from [Link]

  • Hernández-Hernández, O., et al. (2015). Characterization of post-translationally modified peptides by hydrophilic interaction and reverse phase liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry.
  • Kuroda, H., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 42(1), 69-74.
  • Hudson, D. (1988). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. The Journal of Organic Chemistry, 53(3), 617-624.
  • Papini, A. M., & Chorev, M. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin.
  • Kofler, M., et al. (2005). Alternative Binding Modes of Proline-Rich Peptides Binding to the GYF Domain. Biochemistry, 44(3), 939-947.
  • Vitagliano, L., et al. (2005). Unexpected Puckering of Hydroxyproline in the Guest Triplets, Hyp-Pro-Gly and Pro-alloHyp-Gly Sandwiched between Pro-Pro-Gly Sequence. Biopolymers, 80(4), 494-501.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Functionalized Proline Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Proline Analogs in Peptide Science

Proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on the peptide backbone.[1][2][] This inherent rigidity is a powerful tool in the design of peptides and proteins, influencing secondary structures like β-turns and polyproline helices.[2] The strategic incorporation of functionalized proline residues has emerged as a critical strategy in medicinal chemistry and protein engineering. These modifications allow for the fine-tuning of a peptide's pharmacological properties, including stability, receptor binding affinity, and bioavailability.[][4] For instance, fluorinated prolines can introduce strong stereoelectronic effects that dictate specific structural preferences, while other functionalities can serve as handles for bioconjugation or as mimics of post-translational modifications.[4][5][6] This guide provides a comprehensive overview of the synthesis of peptides containing these valuable residues using solid-phase peptide synthesis (SPPS), with a focus on practical strategies to overcome common synthetic challenges.

Core Challenges in the SPPS of Proline-Containing Peptides

The unique structural features of proline and its derivatives, while beneficial for their function, present distinct challenges during SPPS.

Diketopiperazine (DKP) Formation: A Prevalent Side Reaction

One of the most significant side reactions, particularly when proline is the C-terminal or penultimate residue, is the formation of diketopiperazine (DKP).[7][8][9][10] This intramolecular cyclization of the N-terminal dipeptide results in the cleavage of the peptide from the resin, leading to a substantial loss of yield.[11] The reaction is often catalyzed by the base used for Fmoc deprotection, such as piperidine.[8] Peptides with a penultimate proline are particularly susceptible to this side reaction.[8][9][12][13]

Several strategies have been developed to mitigate DKP formation:

  • Optimized Deprotection Conditions: Utilizing alternative Fmoc-removal solutions, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF).[7][14]

  • Use of Hindered Resins: Employing sterically hindered resins, like 2-chlorotrityl chloride resin, can suppress DKP formation.

  • Dipeptide Incorporation: Incorporating a dipeptide unit can bypass the susceptible dipeptide-resin intermediate.[8]

Coupling of Sterically Hindered Proline Derivatives

The secondary amine of proline and the often-bulky nature of its functional groups can lead to slower coupling kinetics and incomplete reactions.[15] Standard coupling reagents may not be sufficient to drive these reactions to completion.

To address this, more potent coupling reagents are often necessary. Onium-salt-based reagents, particularly those derived from 7-azabenzotriazole (HOAt), have proven to be superior for hindered couplings.

  • HATU vs. HBTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally more effective than O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for coupling sterically demanding amino acids.[16][17][18][19] The OAt-ester intermediate formed by HATU is more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[16][17]

"Proline Editing": A Versatile On-Resin Functionalization Strategy

A powerful and efficient approach for generating diverse functionalized proline residues within a peptide is through "proline editing".[4] This strategy involves the incorporation of a readily available, orthogonally protected hydroxyproline (Hyp) residue into the peptide sequence during standard Fmoc-SPPS. Following peptide elongation, the hydroxyl group is selectively deprotected and modified on-resin to introduce a wide array of functionalities.[4]

G cleavage Cleavage and Global Deprotection final_peptide Final Functionalized Peptide cleavage->final_peptide elongate elongate deprotect_hyp deprotect_hyp elongate->deprotect_hyp functionalize functionalize functionalize->cleavage

Orthogonal Protection of the Hydroxyproline Side Chain

The success of proline editing hinges on the use of an orthogonal protecting group for the hydroxyl function of Hyp that can be removed without affecting other protecting groups on the peptide or the resin linkage.[4]

Protecting GroupDeprotection ConditionsNotes
Trityl (Trt) 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Commonly used and compatible with automated synthesis.[4]
tert-Butyldimethylsilyl (TBS) Tetrabutylammonium fluoride (TBAF)Offers an alternative orthogonal removal strategy.[4]
Allyloxycarbonyl (Alloc) Pd(PPh₃)₄/PhSiH₃Requires specific palladium-catalyzed conditions.[4]
Protocol 1: General Procedure for On-Resin Proline Editing

This protocol outlines the general workflow for proline editing, starting from a resin-bound peptide containing a protected hydroxyproline residue.

  • Peptide Synthesis: Assemble the peptide sequence on a suitable resin (e.g., Rink Amide) using standard automated Fmoc-SPPS. Incorporate Fmoc-Hyp(PG)-OH at the desired position, where PG is an orthogonal protecting group (e.g., Trt).[4]

  • Selective Deprotection of Hyp:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the appropriate deprotection solution for the chosen protecting group (see table above). For Trt, use 2% TFA in DCM and react for 1 hour.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Functionalization: Perform the desired chemical transformation on the free hydroxyl group. Specific protocols for common modifications are provided below.

  • Cleavage and Global Deprotection:

    • After the on-resin reaction, wash the resin extensively.

    • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[20]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) to confirm its identity and purity.[21][22]

Protocol 2: On-Resin Mitsunobu Reaction for Hydroxyproline Functionalization

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of the hydroxyl group to various other functionalities with inversion of configuration.[4][23][24]

  • Starting Material: Resin-bound peptide with a deprotected Hyp residue (from Protocol 1, step 2).

  • Reaction Setup:

    • Swell the resin in anhydrous tetrahydrofuran (THF).

    • In a separate flask, dissolve the nucleophile (e.g., a phenol, thiol, or carboxylic acid; 5-10 equivalents) and triphenylphosphine (PPh₃; 5-10 equivalents) in anhydrous THF.

    • Add this solution to the resin.

  • Reaction:

    • Cool the reaction vessel to 0°C.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Work-up:

    • Wash the resin thoroughly with THF, DCM, and DMF.

    • Proceed with cleavage and purification as described in Protocol 1.

Protocol 3: On-Resin Oxidation of Hydroxyproline to Ketoproline

Oxidation of the secondary alcohol of hydroxyproline to a ketone provides a valuable synthetic handle for further modifications, such as oxime ligation.

  • Starting Material: Resin-bound peptide with a deprotected Hyp residue.

  • Oxidation:

    • Swell the resin in DCM.

    • Add a solution of Dess-Martin periodinane (5-10 equivalents) in DCM to the resin.

    • React for 2-4 hours at room temperature.

  • Work-up:

    • Wash the resin with DCM, DMF, and isopropanol.

    • Proceed with further modifications or cleavage and purification.

Direct Incorporation of Pre-Functionalized Proline Analogs

While on-resin functionalization offers great flexibility, the direct incorporation of pre-synthesized functionalized proline monomers is also a common strategy, particularly for commercially available analogs like fluorinated prolines.

G Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pro Couple Functionalized Fmoc-Pro(X)-OH Deprotection2->Coupling_Pro Wash2 Wash Coupling_Pro->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Protocol 4: SPPS with Fluorinated Proline

The incorporation of fluorinated prolines, such as 4-fluoroproline, can significantly influence peptide conformation and stability.[1][5][6]

  • Resin Preparation: Swell the appropriate resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

  • Coupling of Fluorinated Proline:

    • Dissolve Fmoc-(4R/S)-fluoroproline (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A double coupling may be necessary for complete reaction.

  • Chain Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.

  • Cleavage and Purification: Cleave, deprotect, and purify the final peptide as described in Protocol 1.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete coupling of the functionalized proline.Use a more potent coupling reagent like HATU; increase coupling time or perform a double coupling.
Diketopiperazine (DKP) formation.Use a DBU/piperazine deprotection cocktail; employ a 2-chlorotrityl resin.[7][14]
Side Products Detected by MS Incomplete deprotection of the Hyp side chain.Increase deprotection time or use a stronger deprotection cocktail.
Side reactions during on-resin modification.Optimize reaction conditions (time, temperature, reagent equivalents); ensure anhydrous conditions where necessary.
Racemization during coupling.Add an auxiliary nucleophile like HOAt to the coupling mixture.

Conclusion

The incorporation of functionalized proline residues is a powerful strategy for modulating the properties of synthetic peptides. While challenges such as diketopiperazine formation and sterically hindered couplings exist, they can be effectively overcome with optimized protocols and reagents. The "proline editing" approach, in particular, offers a versatile and efficient means of generating a wide range of proline analogs directly on the solid support. The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis of peptides containing these valuable non-canonical amino acids, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Behrendt, R., et al. (2016). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Hart, R. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Scientific Reports. Available at: [Link]

  • Hofman, G.-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton. Available at: [Link]

  • Gessner, G., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Lenci, E., et al. (2021). Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide. Molecules. Available at: [Link]

  • Guzman, F., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Drew, M. G., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. Available at: [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Fields, G. B. (2022). DKP formation mechanism. ResearchGate. Available at: [Link]

  • Gessner, G., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]

  • CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS. DriveHQ. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Leiss, S., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Leiss, S., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. Available at: [Link]

  • Drew, M. G., et al. (2016). Solid-phase synthesis of proline and homologues from resin-bound... ResearchGate. Available at: [Link]

  • Sciety. (n.d.). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Sciety. Available at: [Link]

  • Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

  • Coin, I., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. Available at: [Link]

  • Nefzi, A., et al. (1999). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

  • Hart, R. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. SciSpace. Available at: [Link]

  • Mutter, M., et al. (2025). Peptidomimetics for bridging structure and function: Pseudo-prolines (Psi Pro) in peptide synthesis, molecular recognition, and drug design. ResearchGate. Available at: [Link]

  • Gazvoda, M., et al. (2021). Efficient Entropy-Driven Inhibition of Dipeptidyl Peptidase III by Hydroxyethylene Transition-State Peptidomimetics. ChemMedChem. Available at: [Link]

  • Li, Y., et al. (2025). Identification and Characterization of Glycine- and Proline-Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. Journal of Food Science. Available at: [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. Available at: [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal. Available at: [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • El-Hafidi, M., et al. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Rege, P. D., et al. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of trans-4-Phenyl-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Phenyl-L-proline hydrochloride is a chiral proline derivative of significant interest in medicinal chemistry and drug development. Its rigidified conformational structure, owing to the presence of the phenyl group, makes it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. The precise stereochemistry and purity of this molecule are critical for its function and for ensuring the desired biological activity and safety profile of the final drug substance.

This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The integration of data from these orthogonal methods provides a robust validation of the identity, purity, stereochemical integrity, and overall quality of the compound.

Integrated Analytical Workflow

A multi-faceted analytical approach is essential for the definitive characterization of this compound. Each technique provides a unique piece of the puzzle, and their combined data ensures a comprehensive understanding of the material's properties.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Analytical Techniques Identity Identity NMR NMR Identity->NMR Structural Elucidation MS MS Identity->MS Molecular Weight FTIR FTIR Identity->FTIR Functional Groups Purity Purity HPLC HPLC Purity->HPLC Chromatographic Purity EA EA Purity->EA Elemental Composition Stereochemistry Stereochemistry Stereochemistry->HPLC Chiral Purity Stereochemistry->NMR Diastereomeric Ratio

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone technique for assessing both the chemical and chiral purity of this compound. Due to the presence of a chiral center, it is imperative to employ a chiral stationary phase to separate the desired L-enantiomer from its D-counterpart.

Rationale for Method Selection

A normal-phase chiral HPLC method is often preferred for the separation of proline enantiomers after derivatization.[1] Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including amino acid derivatives.[2] Derivatization of the amino acid with a UV-active agent is necessary as proline itself lacks a strong chromophore.[1]

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol) to create a 1 mg/mL stock solution.

    • Prepare a racemic standard of D,L-4-Phenyl-proline for system suitability and to confirm the elution order of the enantiomers.

    • Derivatize both the sample and the standard. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with the secondary amine of proline to form a UV-active adduct.[1] The reaction is typically carried out in a buffered solution at a slightly basic pH.

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA or similar amylose-based column (250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of n-hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (n-hexane:ethanol) with 0.1% TFA.[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a wavelength appropriate for the derivatizing agent (e.g., 465 nm for NBD-Cl adducts)[1]
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for Method Selection

¹H NMR will confirm the presence of the phenyl and proline ring protons and their respective multiplicities and coupling constants will provide information on their connectivity and stereochemistry. ¹³C NMR will identify all the unique carbon atoms in the molecule. For proline and its derivatives, the cis-trans isomerization about the amide bond can lead to the observation of two sets of signals in the NMR spectrum.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often a good choice for amino acid hydrochlorides.

  • Instrumental Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent D₂OD₂O
Temperature 25 °C25 °C
Number of Scans 161024 or more
Relaxation Delay 1-2 seconds2-5 seconds
  • Expected Spectral Features:

    • ¹H NMR:

      • Aromatic protons of the phenyl group will appear as a multiplet in the range of 7.2-7.5 ppm.

      • The protons on the proline ring will appear as a series of multiplets in the upfield region, typically between 2.0 and 4.5 ppm. The proton at C2, being adjacent to the carboxylic acid, will be the most downfield of the proline ring protons.

    • ¹³C NMR:

      • The carbonyl carbon of the carboxylic acid will be observed around 170-180 ppm.

      • The aromatic carbons will appear in the 120-140 ppm region.

      • The carbons of the proline ring will resonate in the 25-70 ppm range.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, which provides strong evidence for its identity.

Rationale for Method Selection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acids. It typically produces protonated molecular ions [M+H]⁺, allowing for the direct determination of the molecular mass.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumental Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 50-500
Capillary Voltage 3-4 kV
Cone Voltage 20-30 V
  • Data Analysis:

    • The expected protonated molecular ion [M+H]⁺ for the free base (C₁₁H₁₃NO₂) would be at m/z 192.10. The molecular weight of the hydrochloride salt is 227.69 g/mol .[4][5] The observed mass should be within a few ppm of the calculated exact mass for high-resolution mass spectrometers.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Method Selection

FTIR is an excellent method to confirm the presence of key functional groups in this compound, such as the carboxylic acid, the secondary amine (as a hydrochloride salt), and the aromatic ring.

Experimental Protocol: FTIR
  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumental Parameters:

ParameterCondition
Technique ATR or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
  • Expected Spectral Features:

    • O-H stretch of the carboxylic acid will appear as a broad band in the range of 2500-3300 cm⁻¹.

    • N-H stretch of the secondary ammonium hydrochloride will be a broad band in the 2400-2800 cm⁻¹ region.

    • C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹.

    • C=C stretches of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

    • C-H stretches of the aromatic ring will appear above 3000 cm⁻¹, while those of the aliphatic proline ring will be below 3000 cm⁻¹.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula.

Rationale for Method Selection

Combustion analysis is a highly accurate method for determining the elemental composition of an organic compound. The experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Instrumentation:

    • A dedicated CHN elemental analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis:

    • The theoretical elemental composition for C₁₁H₁₄ClNO₂ (the hydrochloride salt) is:

      • Carbon (C): 58.03%

      • Hydrogen (H): 6.20%

      • Nitrogen (N): 6.15%

      • Chlorine (Cl): 15.57%

      • Oxygen (O): 14.05%

    • The experimental values should be within ±0.4% of the theoretical values.

Summary of Analytical Data

Analytical TechniqueParameter MeasuredExpected Result
Chiral HPLC Enantiomeric Excess≥ 99%
¹H NMR Chemical Shifts, MultiplicitiesConsistent with the structure of trans-4-Phenyl-L-proline
¹³C NMR Chemical ShiftsConsistent with the number and type of carbon atoms
ESI-MS m/z of [M+H]⁺192.10 (for the free base)
FTIR Vibrational Frequencies (cm⁻¹)Characteristic peaks for COOH, NH₂⁺, and aromatic C=C
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical values for C₁₁H₁₄ClNO₂

Conclusion

The comprehensive analytical characterization of this compound is paramount to ensuring its suitability for use in research and drug development. The orthogonal methods detailed in this application note—HPLC, NMR, MS, FTIR, and Elemental Analysis—provide a robust framework for confirming the identity, purity, and stereochemical integrity of this important chiral building block. By following these protocols, researchers can have a high degree of confidence in the quality of their material, which is a critical prerequisite for the synthesis of novel chemical entities with therapeutic potential.

References

  • Duchefa Biochemie B.V. Certificate of Analysis: L-PROLINE. [Link]

  • PubChem. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

  • AdooQ BioScience. trans-4-(3-Phenylpropyl)-L-proline hydrochloride. [Link]

  • Biological Magnetic Resonance Bank. Trans 4 Hydroxy-L-proline. [Link]

  • Cativiela, C., et al. (2012). Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. Chirality, 24(12), 1082-91. [Link]

  • SciSpace. Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. [Link]

  • ResearchGate. 1 H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt. [Link]

  • Google Patents. Method for detecting trace chiral isomer D-proline in L-proline.
  • Google Patents. Process for preparing (trans)
  • National Institute of Standards and Technology. Proline. [Link]

  • ResearchGate. FTIR spectra: (a) trans-4-hydroxy- L -proline, (b) trans-4-hydroxy- L -proline methyl ester hydrochloride salt. [Link]

  • ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • ResearchGate. 13C NMR chemical shifts of proline containing dipeptide derivatives. [Link]

  • Siemion, I. Z., et al. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 41(4), 378-87. [Link]

  • ResearchGate. FTIR spectrum of L-proline in its original form. [Link]

  • SpectraBase. N-Boc-trans-4-hydroxy-L-proline methyl ester. [Link]

  • MDPI. Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. [Link]

Sources

Application Note: A Practical Guide to the NMR Analysis of 4-Substituted Prolines for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Substituted prolines are powerful tools in medicinal chemistry and protein engineering, capable of modulating peptide conformation, stability, and biological activity. Their unique structural constraints, primarily the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond, are directly influenced by the nature and stereochemistry of the C4 substituent. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating these conformational preferences in solution. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the comprehensive NMR analysis of 4-substituted prolines, integrating foundational principles with actionable experimental protocols and data interpretation strategies.

The Unique Structural Dynamics of 4-Substituted Prolines

The therapeutic and chemical utility of incorporating a 4-substituted proline into a peptide or small molecule stems from its ability to enforce a specific three-dimensional structure. This control originates from two key, interconnected conformational equilibria (Figure 1).

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and rapidly interconverts between two primary "envelope" conformations: Cγ-endo (where Cγ is puckered towards the proline carbonyl) and Cγ-exo (where Cγ is puckered away from the carbonyl).[1][2] The energy barrier for this interconversion is low (~2–5 kcal/mol), meaning it occurs on the picosecond timescale at room temperature.[1]

  • Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a trans or cis conformation. Unlike other peptide bonds where the trans form is overwhelmingly favored, the steric hindrance in proline lowers the energy difference, allowing for a significant population of the cis isomer.[3] This isomerization is slow, with an activation barrier of ~20 kcal/mol, occurring on the timescale of seconds to minutes.[1]

The substituent at the C4 position profoundly biases these equilibria through stereoelectronic and steric effects. Electron-withdrawing substituents, such as fluorine, exert a powerful "gauche effect," where the C-F bond prefers to be gauche to the adjacent C-C or C-N bonds.[1][4] This leads to a strong preference for a pseudo-axial position of the substituent, which in turn dictates the ring pucker:

  • (4R)-substituted prolines with an electron-withdrawing group strongly favor the Cγ-exo pucker.[5]

  • (4S)-substituted prolines with an electron-withdrawing group strongly favor the Cγ-endo pucker.[1][5]

This ring pucker preference is directly coupled to the amide bond conformation. The exo pucker is associated with a higher population of the trans amide bond, partly due to a stabilizing n→π* interaction between the preceding carbonyl and the proline carbonyl, which is only possible in this arrangement.[6][7] Conversely, the endo pucker is more compatible with the cis amide bond.[7]

G cluster_pucker Ring Pucker (fast) cluster_isomer Amide Isomerization (slow) endo Cγ-endo Pucker exo Cγ-exo Pucker endo->exo ps timescale cis cis Amide Bond endo->cis Favored by 4S-EWG Sub. trans trans Amide Bond exo->trans Favored by 4R-EWG Sub. (n→π* interaction) cis->trans s-min timescale

Figure 1: Conformational equilibria in 4-substituted prolines.

The NMR Toolkit for Characterizing Proline Conformation

A multi-dimensional NMR approach is essential for unambiguously assigning resonances and extracting detailed conformational information. The lack of an amide proton in proline interrupts standard protein backbone assignment strategies, necessitating a tailored suite of experiments.[8]

  • 1D ¹H NMR: Provides the initial overview. The Hα proton is a key reporter, with its chemical shift and multiplet structure being sensitive to both ring pucker and cis/trans isomerism.

  • 1D ¹³C NMR: Crucial for identifying cis and trans isomers. The chemical shift difference between Cβ and Cγ (Δδ Cβ-Cγ) is a reliable indicator: a larger difference (~10 ppm) suggests a cis isomer, while a smaller difference (~5 ppm) indicates a trans isomer.[9][10]

  • 1D ¹⁹F NMR (for fluorinated prolines): A highly sensitive and powerful probe. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, providing a clear window into conformational changes.[4][11] For 4,4-difluoroproline, the chemical shift difference between the two diastereotopic fluorines (ΔδFF) directly reports on the ring pucker and cis/trans state.[12][13]

  • 2D ¹H-¹H COSY/TOCSY: Establishes through-bond scalar coupling networks, allowing for the assignment of protons within the pyrrolidine ring (Hα, Hβ, Hγ, Hδ). The intensity of cross-peaks in a short-mixing-time TOCSY can qualitatively reflect the magnitude of J-coupling constants.[14]

  • 2D ¹H-¹³C HSQC/HMBC: Correlates protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC). This is essential for assigning the ¹³C spectrum and confirming the Cβ and Cγ shifts needed to determine the cis/trans ratio.

  • 2D ¹H-¹H NOESY/ROESY: Detects through-space correlations (Nuclear Overhauser Effect). Intra-residue NOEs are critical for determining the ring pucker by comparing proton-proton distances in different conformations.[14]

Experimental Protocols

Protocol 1: Sample Preparation
  • Compound Solubility: Dissolve the 4-substituted proline-containing peptide or molecule in a suitable deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃, DMSO-d₆) to a final concentration of 1-5 mM. For peptides in D₂O, lyophilize the sample from a 90% H₂O/10% D₂O mixture 2-3 times to ensure complete H-D exchange of labile protons.

  • pH and Buffer: For aqueous samples, use a buffer (e.g., 20 mM sodium phosphate) to maintain a stable pH. Adjust the pH to the desired value (e.g., 7.0) using dilute NaOD or DCl. The cis/trans equilibrium can be pH-dependent.[3][15]

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples, TMS for organic solvents).

  • Sample Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi tube for low concentration samples).

Protocol 2: NMR Data Acquisition

The following outlines a standard suite of experiments on a 600 MHz spectrometer equipped with a cryoprobe.[16]

  • Shimming and Tuning: Shim the sample to achieve optimal line shape and tune/match the probe for all relevant nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F).

  • Temperature Control: Set the temperature to 298 K (25 °C) and allow it to equilibrate.

  • 1D Spectra:

    • ¹H: Acquire a standard 1D proton spectrum with water suppression (if in D₂O).

    • ¹³C: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be useful to distinguish CH/CH₃ from CH₂ signals.

  • 2D Spectra:

    • ¹H-¹H TOCSY: Use a standard pulse sequence (e.g., dipsi2phpr) with a mixing time of 60-80 ms for full correlation, and a shorter mixing time (10-20 ms) to highlight strong couplings.[14]

    • ¹H-¹H NOESY: Use a mixing time appropriate for the molecule's size (e.g., 150-300 ms for small peptides).

    • ¹H-¹³C HSQC: Use a gradient-enhanced sensitivity-improved pulse sequence (e.g., hsqcedetgpsisp2.2).

    • ¹H-¹³C HMBC: Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.

G cluster_acq Acquisition Suite cluster_analysis Analysis Methods prep Sample Preparation (1-5 mM in D-Solvent) acq NMR Acquisition (298 K) prep->acq proc Data Processing & Referencing acq->proc d1 1D ¹H, ¹³C, ¹⁹F d2 2D COSY, TOCSY HSQC, HMBC, NOESY assign Resonance Assignment proc->assign analysis Conformational Analysis assign->analysis cs Chemical Shifts (Δδ Cβ-Cγ for cis/trans) structure 3D Conformational Model analysis->structure jc ³J-Coupling (Dihedral Angles) noe NOE Restraints (Ring Pucker)

Figure 2: General workflow for NMR analysis of 4-substituted prolines.

Data Analysis and Interpretation

Chemical Shift Analysis

The first step after spectral assignment is to analyze the chemical shifts, which are sensitive reporters of the local chemical environment.

Table 1: Diagnostic ¹³C Chemical Shifts for Proline Isomers

Parameter trans Isomer cis Isomer Rationale
Cβ Shift ~31-32 ppm ~34 ppm Steric compression from the preceding residue's side chain in the cis form causes a downfield shift.
Cγ Shift ~27 ppm ~24 ppm The γ-carbon is shielded in the cis conformation, leading to an upfield shift.

| Δδ (Cβ-Cγ) | ~4-5 ppm | >8 ppm | This difference is a highly reliable and easily measured indicator of the amide bond conformation.[9][10] |

The population of cis and trans isomers can be quantified by integrating the corresponding well-resolved peaks in the ¹H or ¹³C spectra.

J-Coupling Constant Analysis

Vicinal proton-proton coupling constants (³JHH) provide invaluable information about the dihedral angles within the pyrrolidine ring, which define its pucker.[17][18][19] These couplings can be measured from high-resolution 1D ¹H spectra or quantitatively from 2D experiments like E.COSY.

The relationship between the dihedral angle (θ) and the coupling constant is described by the Karplus equation. For proline, specific patterns of large (>5 Hz) and small (<3 Hz) couplings are indicative of the ring pucker.[14]

  • Cγ-exo ("Up") Pucker: Expect small couplings for Hβ₂-Hγ₂ and Hγ₂-Hδ₂.

  • Cγ-endo ("Down") Pucker: Expect small couplings for Hα-Hβ₂, Hβ₂-Hγ₃, and Hγ₃-Hδ₂.[14]

Table 2: Representative ³JHH Coupling Patterns for Proline Ring Pucker

Coupling Dihedral Angle Typical ³J in exo Pucker Typical ³J in endo Pucker
³J Hα-Hβ₂ Hα-Cα-Cβ-Hβ₂ ~8-10 Hz < 3 Hz
³J Hα-Hβ₃ Hα-Cα-Cβ-Hβ₃ ~6-8 Hz ~7-9 Hz
³J Hβ₂-Hγ₂ Hβ₂-Cβ-Cγ-Hγ₂ < 3 Hz ~8-10 Hz

| ³J Hγ₂-Hδ₂ | Hγ₂-Cγ-Cδ-Hδ₂ | < 3 Hz | ~8-10 Hz |

Note: Stereospecific assignment of the β, γ, and δ protons is required for this analysis and is typically achieved through a combination of J-coupling and NOE data.[14]

NOE/ROE Analysis

The Nuclear Overhauser Effect provides through-space distance information (<5 Å). The pattern of intra-residue NOEs is distinct for endo and exo puckers. A key diagnostic is the distance between Hα and Hδ protons.

  • In a trans Xaa-Pro bond: A strong Hα(i-1) to Hδ(i) NOE is observed.

  • In a cis Xaa-Pro bond: A strong Hα(i-1) to Hα(i) NOE is observed.

Within the proline ring itself, the relative intensities of NOEs between α, β, γ, and δ protons can be compared to theoretical distances for idealized endo and exo conformations to determine the dominant pucker in solution.[14]

Conclusion

The conformational landscape of 4-substituted prolines is rich and directly coupled to their function in biological and chemical systems. NMR spectroscopy provides an unparalleled, atomic-level view of this landscape. By systematically applying a suite of 1D and 2D NMR experiments, researchers can accurately determine the cis/trans isomer ratio, quantify the pyrrolidine ring pucker, and build a comprehensive model of the molecule's solution-state structure. This detailed structural knowledge is fundamental for rational drug design, understanding protein folding, and engineering novel biomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-Phenyl-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of trans-4-Phenyl-L-proline hydrochloride (CAS 90657-53-7).[1][2][3] This guide is designed for researchers, chemists, and pharmaceutical scientists to address common challenges encountered during the isolation and purification of this important chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into potential causes and actionable solutions.

Issue 1: Low Yield or Purity After Recrystallization

Question: My yield is significantly lower than expected after recrystallization, or my final product purity is not meeting the required specifications. What could be going wrong?

This is a common issue stemming from suboptimal solvent selection or procedural execution. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too effective, keeping a significant portion of the product in the mother liquor even after cooling. Conversely, a poor solvent might cause premature precipitation, trapping impurities.

    • Solution: Systematically screen for an optimal solvent or solvent mixture. Based on the structure of trans-4-Phenyl-L-proline (a polar amino acid salt with an aromatic ring), a combination of polar and non-polar solvents is often effective. A patent describing the synthesis of related proline derivatives mentions successful recrystallization from ethyl acetate or methanol-ethyl acetate mixtures.[4] Alcohols like methanol or ethanol are also good starting points for solubility testing.[5]

  • Precipitation vs. Crystallization: Cooling the solution too rapidly can lead to amorphous precipitation instead of the ordered crystal lattice formation. This process is less selective and can trap impurities within the solid.

    • Solution: After dissolving the crude product in the minimum amount of boiling solvent, allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod can be beneficial. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to maximize yield.

  • Incomplete Removal of Impurities: The primary impurity of concern is often the cis-isomer, which may have similar solubility profiles.[4]

    • Solution: If the cis-isomer is present, multiple recrystallizations may be necessary. Alternatively, chromatographic methods like preparative HPLC with a suitable chiral stationary phase (CSP) may be required for complete separation. The process described in related syntheses aims for a trans:cis ratio of at least 98:2, highlighting the importance of this separation.[4]

Workflow: Troubleshooting Low Purity

Here is a decision tree to guide your troubleshooting process when encountering low purity post-recrystallization.

G cluster_solutions Solutions start Low Purity Detected (e.g., via HPLC, NMR) check_insolubles Were there insoluble impurities in the hot solvent? start->check_insolubles check_mother_liquor Analyze mother liquor. Is a significant amount of the desired product present? check_insolubles->check_mother_liquor No hot_filtration Perform hot filtration before cooling. check_insolubles->hot_filtration Yes check_isomer Analyze purified solid. Is the cis-isomer present? check_mother_liquor->check_isomer No optimize_solvent Optimize solvent system or cooling process. check_mother_liquor->optimize_solvent Yes end_success Purity Issue Resolved check_isomer->end_success No multi_recrystallize Perform a second recrystallization. check_isomer->multi_recrystallize Yes (low level) chromatography Consider preparative chiral chromatography. check_isomer->chromatography Yes (high level) hot_filtration->check_mother_liquor optimize_solvent->end_success multi_recrystallize->end_success chromatography->end_success

Caption: Troubleshooting workflow for low purity.

Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis

Question: I am trying to assess the purity of my compound using HPLC, but I'm seeing poor separation between enantiomers/isomers or significant peak tailing. How can I improve my method?

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for chiral molecules.[6] Poor chromatographic performance can obscure impurities and lead to inaccurate quantification.

Potential Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations.[7] There is no universal column, and the selection depends on the specific molecular interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the stationary phase.

    • Solution: Screen a set of chiral columns with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic). A good starting point for proline derivatives would be cellulose or amylose-based CSPs.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, directly influences retention and selectivity.[8]

    • Solution (Normal Phase): Start with a mobile phase of Hexane/Isopropanol. Vary the ratio to optimize resolution. Small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can significantly improve peak shape by suppressing unwanted interactions with the silica support.[7]

    • Solution (Reversed-Phase): Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or phosphate) to control pH. For an amino acid hydrochloride, maintaining a low pH (e.g., with 0.1% formic acid or TFA) will ensure the amine is protonated and the carboxylic acid is neutral, often leading to better peak shapes.

  • Temperature Effects: Column temperature can have a profound and sometimes non-intuitive effect on chiral separations.[7]

    • Solution: Systematically evaluate the effect of temperature. While lower temperatures often enhance chiral recognition and improve resolution, higher temperatures can increase column efficiency and reduce peak broadening.[7] Test temperatures from 15°C to 40°C in 5°C increments to find the optimum.

Data Presentation: Starting HPLC Parameters
ParameterNormal Phase (NP)Reversed-Phase (RP)Rationale
Column Polysaccharide-based CSP (e.g., Cellulose, Amylose)Polysaccharide-based or Cyclodextrin-based CSPProvides a variety of chiral interaction mechanisms suitable for proline derivatives.
Mobile Phase Hexane / Isopropanol (90:10 to 70:30)Acetonitrile / Water with 0.1% Formic Acid (30:70 to 70:30)Common starting points for screening. The acidic modifier in RP improves peak shape for amines.
Additive 0.1% TFA or DEA(Included in mobile phase)Additives can mask active sites on the stationary phase, reducing peak tailing.[7]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm I.D. column. Can be lowered to improve resolution.
Temperature 25°C25°CA good starting point before optimization.
Detection UV at ~210 nm or ~254 nmUV at ~210 nm or ~254 nmThe phenyl group provides UV absorbance. 210 nm is more general for the peptide bond.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The impurity profile depends on the synthetic route. However, common impurities include:

  • cis-4-Phenyl-L-proline hydrochloride: The primary stereoisomeric impurity. Its formation is highly dependent on the reaction mechanism used for introducing the phenyl group.[4]

  • Unreacted Starting Materials: Such as trans-4-hydroxy-L-proline or its protected derivatives.[9][10]

  • Reagents and By-products: For example, if a protecting group like Boc or Cbz is used, by-products from its removal can be present.[11]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, methanol, dichloromethane) may be retained in the final product.

Q2: How can I definitively confirm the stereochemical purity and the trans configuration?

A combination of techniques is required for unambiguous confirmation:

  • Chiral HPLC: As detailed in the troubleshooting section, a validated chiral HPLC method is the gold standard for quantifying the amount of the cis-isomer or any enantiomeric contamination.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR can often distinguish between cis and trans diastereomers. The coupling constants (J-values) between the protons on the pyrrolidine ring are typically different for the two isomers due to their distinct dihedral angles.

  • X-ray Crystallography: For absolute proof of structure and stereochemistry, single-crystal X-ray diffraction is the ultimate method, though it requires growing a suitable crystal.

Q3: What is a reliable, step-by-step protocol for recrystallization?

The following is a generalized protocol based on common laboratory practices and information from related syntheses.[4][5] Note: This protocol should be optimized for your specific material and scale.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., Methanol/Ethyl Acetate or Ethanol/Water).

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the primary solvent (e.g., Methanol) and heat the mixture to a gentle boil with stirring.

  • Titration: Continue adding the primary solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield. If using a co-solvent (e.g., Ethyl Acetate), this is the point where it can be added to the hot solution until slight turbidity appears, which is then cleared by adding a drop or two of the primary solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent or a more non-polar solvent (like cold ethyl acetate or hexane) to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvent.

Workflow: General Purification Process

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve filter Hot Filtration (if needed) dissolve->filter crystallize Slow Cooling & Crystallization filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Under Vacuum isolate->dry analyze Analyze for Purity (HPLC, NMR, MP) dry->analyze final Pure Product analyze->final

Caption: General workflow for purification by recrystallization.

References

  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]

  • Askin, D., & Volante, R. P. (1990). U.S. Patent No. US4912231A. Google Patents.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • (2015). CN Patent No. CN104844495A. Google Patents.
  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Encyclopedia of Chromatography. (n.d.).
  • Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. CSIRO Publishing.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-.
  • Raines, R. T., & Shoulders, M. D. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • (2025, December 28). Trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride: A Key Ingredient for Advanced Chemical Synthesis.
  • Cayman Chemical. (2022, October 27).
  • Pharmaffiliates. (n.d.). Proline-impurities. Retrieved from [Link]

  • Chen, Z. D., et al. (n.d.). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures.
  • Wang, P., et al. (2019, November 25). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. ACS Publications. Retrieved from [Link]

  • P212121 Store. (n.d.). This compound. Retrieved from [Link]

  • CPAChem. (n.d.). trans-4-Hydroxy-L-proline. Retrieved from [Link]

  • Afonso, C. A. M., & E-Santos, M. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. Retrieved from [Link]

  • (2016). CN Patent No. CN103333094B. Google Patents.

Sources

Technical Support Center: Chiral Separation of 4-Phenyl-L-proline Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of 4-Phenyl-L-proline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these critical enantiomers. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies rooted in the fundamental principles of chiral chromatography.

Section 1: Understanding the Challenge - The Nature of 4-Phenyl-L-proline

4-Phenyl-L-proline, a cyclic amino acid analog, presents a unique challenge for chiral separation. Its rigid pyrrolidine ring, a characteristic it shares with proline, combined with the steric bulk and potential for π-π interactions from the phenyl group, dictates the selection of both the chiral stationary phase (CSP) and the mobile phase.[1][2] The key to a successful separation lies in exploiting these structural features to achieve differential interaction with a chiral selector.

The presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group means that the mobile phase pH will be a critical parameter, controlling the ionization state of the analyte and influencing its interaction with the stationary phase.[3][4]

Section 2: Troubleshooting Guide - From Common Issues to Complex Separations

This section is structured to address the most frequently encountered problems during the chiral HPLC separation of 4-Phenyl-L-proline isomers.

Issue: Poor or No Resolution of Enantiomers

This is the most common challenge in chiral method development. If you are observing a single peak or two poorly resolved peaks, consider the following:

Possible Cause & Solution Pathway:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for chiral recognition.

    • Expert Insight: For compounds like 4-Phenyl-L-proline, polysaccharide-based CSPs are often a good starting point due to their broad applicability.[5][6] Specifically, columns like Chiralpak® AD-H or Chiralpak® IA, which are based on amylose and cellulose derivatives, respectively, can offer different chiral recognition mechanisms. The phenyl group on your analyte can engage in π-π stacking interactions with the aromatic moieties on these phases.

    • Actionable Steps:

      • If using a cellulose-based column with no success, try an amylose-based one, or vice-versa.

      • Consider a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC™ T) as an alternative. These phases offer multiple interaction modes, including ionic interactions, which can be beneficial for amino acid-like structures.[7][8]

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.

    • Expert Insight: In normal-phase chromatography, the concentration of the polar modifier (e.g., ethanol or isopropanol) in a non-polar solvent (e.g., hexane) is critical. For proline derivatives with carboxyl groups, even a 1% change in the alcohol content can dramatically alter the resolution by affecting hydrogen bonding interactions.[5]

    • Actionable Steps:

      • Systematically vary the percentage of the alcohol modifier in your mobile phase. Start with a higher concentration and gradually decrease it to enhance retention and potentially improve selectivity.

      • Introduce a small amount of an acidic or basic additive. For instance, 0.1% trifluoroacetic acid (TFA) can improve peak shape and influence the ionization of the proline moiety, which can enhance interaction with the CSP.[5][9][10]

dot

Poor_Resolution_Troubleshooting cluster_csp CSP Actions cluster_mp Mobile Phase Actions cluster_temp Temperature Actions start Poor or No Resolution csp Chiral Stationary Phase (CSP) Selection - Is the CSP appropriate? - Polysaccharide-based (Amylose/Cellulose)? - Macrocyclic glycopeptide? start->csp Evaluate mp Mobile Phase Composition - Modifier percentage correct? - Additives (Acid/Base) needed? csp->mp If CSP is appropriate csp_action1 Switch between Amylose and Cellulose csp->csp_action1 csp_action2 Try a Macrocyclic Glycopeptide CSP csp->csp_action2 temp Temperature Optimization - Lower temperature to enhance selectivity? mp->temp If still no resolution mp_action1 Vary alcohol modifier % mp->mp_action1 mp_action2 Add 0.1% TFA or DEA mp->mp_action2 temp_action1 Decrease column temperature in 5°C increments temp->temp_action1

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and quantification accuracy.

Possible Cause & Solution Pathway:

  • Secondary Interactions with Stationary Phase: Peak tailing for amino acids is often caused by unwanted interactions with residual silanols on the silica support of the CSP.[3][11]

    • Expert Insight: The secondary amine of the proline ring can interact strongly with acidic silanol groups, leading to tailing.

    • Actionable Steps:

      • Add a competing base: Introduce a small amount of a basic additive like diethylamine (DEA) to the mobile phase (e.g., 0.1%). This will occupy the active silanol sites and improve the peak shape of your basic analyte.

      • Increase buffer concentration: If using a buffered mobile phase, increasing the ionic strength can help mask silanol interactions.[3]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Actionable Steps:

      • Reduce the injection volume.

      • Dilute your sample.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]

    • Actionable Steps:

      • Whenever possible, dissolve your sample in the initial mobile phase.

      • If sample solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Issue: Unstable Retention Times

Fluctuating retention times can make peak identification and quantification unreliable.

Possible Cause & Solution Pathway:

  • Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require longer equilibration times than standard reversed-phase columns.[3]

    • Expert Insight: Additives in the mobile phase can adsorb to the stationary phase, and it takes time for this process to reach equilibrium.[12]

    • Actionable Steps:

      • Equilibrate the column for at least 30-60 minutes with the mobile phase before the first injection.

      • When changing mobile phase composition, ensure a thorough flush and re-equilibration.

  • Mobile Phase Instability:

    • Actionable Steps:

      • Ensure your mobile phase is well-mixed and degassed.

      • If using volatile solvents like hexane, prevent evaporation by covering the mobile phase reservoir.

  • Temperature Fluctuations:

    • Actionable Steps: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize 4-Phenyl-L-proline for chiral HPLC analysis?

A1: It depends on your detector. 4-Phenyl-L-proline possesses a phenyl group, which provides a UV chromophore. Therefore, derivatization is generally not necessary for UV detection. However, if you require very high sensitivity, derivatization with a fluorescent tag like NBD-Cl could be considered, as is sometimes done for proline itself to enhance detection.[9][10]

Q2: I have achieved separation, but the elution order of the enantiomers is not what I expected. How can I reverse it?

A2: Reversing the elution order can be critical for accurately quantifying a minor enantiomeric impurity. There are two primary ways to achieve this:

  • Use a CSP with the opposite chirality: Some manufacturers offer CSPs with both (+) and (-) configurations of the chiral selector. For example, crown-ether and some zwitterionic CSPs are available in opposite enantiomeric forms.[8][13]

  • Change the mobile phase or CSP type: Sometimes, switching from a normal-phase to a polar organic mode, or changing the type of alcohol modifier (e.g., ethanol to isopropanol), can alter the interaction mechanism sufficiently to reverse the elution order.[6]

Q3: Can I use gradient elution for my chiral separation?

A3: While most chiral separations are developed using isocratic elution to maintain a stable interaction environment, gradient elution can be used.[12] However, it is less common because the selectivity in chiral chromatography is often highly dependent on a specific mobile phase composition. If you have a complex sample with multiple components, a gradient might be necessary. Be aware that column re-equilibration between injections is crucial for reproducible results.[12]

Q4: My column performance is degrading over time. What can I do?

A4: Column degradation can manifest as loss of resolution, increased backpressure, or poor peak shape.

  • Flushing: Regularly flush the column with a strong solvent (compatible with the stationary phase) to remove strongly retained impurities.

  • Storage: Store the column in an appropriate solvent as recommended by the manufacturer. Polysaccharide-based columns are typically stored in hexane/isopropanol.

  • Guard Column: Use a guard column to protect your analytical column from particulates and strongly adsorbing compounds in your sample.

Section 4: Experimental Protocols & Data

Protocol: Method Screening for 4-Phenyl-L-proline

This protocol outlines a systematic approach to screening for a suitable chiral separation method.

1. System Preparation:

  • HPLC system with a UV detector (set to an appropriate wavelength for the phenyl group, e.g., 210-220 nm).

  • Column oven.

2. Column and Mobile Phase Selection:

Screening Set Chiral Stationary Phase (CSP) Mobile Phase (Isocratic) Flow Rate Temperature
Set 1 Chiralpak® IA (Cellulose-based)A: Hexane/Ethanol (90:10 v/v) + 0.1% TFA1.0 mL/min25 °C
Set 2 Chiralpak® AD-H (Amylose-based)B: Hexane/Isopropanol (90:10 v/v) + 0.1% TFA1.0 mL/min25 °C
Set 3 CHIROBIOTIC™ T (Teicoplanin-based)C: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01 v/v/v)1.0 mL/min25 °C

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic 4-Phenyl-L-proline in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Analysis:

  • Equilibrate the column with the chosen mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject 5-10 µL of the sample.

  • Monitor the separation.

5. Optimization:

  • Based on the screening results, select the condition that shows the best initial separation (even if it's not baseline resolved).

  • Optimize by systematically adjusting the ratio of the organic modifier (e.g., in 2-5% increments) and the concentration of the additive.

dot

Method_Screening_Workflow cluster_screening Screening Conditions start Start: Racemic 4-Phenyl-L-proline prep Prepare Sample (1 mg/mL in Mobile Phase) start->prep screen Screen CSPs & Mobile Phases prep->screen csp1 CSP 1: Chiralpak IA MP: Hexane/Ethanol/TFA csp2 CSP 2: Chiralpak AD-H MP: Hexane/IPA/TFA csp3 CSP 3: CHIROBIOTIC T MP: Polar Ionic Mode evaluate Evaluate Results: - Any separation? - Peak shape? - Retention time? csp1->evaluate csp2->evaluate csp3->evaluate optimize Optimize Best Condition: - Adjust modifier % - Adjust additive conc. - Vary temperature evaluate->optimize final Final Validated Method optimize->final

Caption: A systematic workflow for chiral method screening.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). ResearchGate. [Link]

  • Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity. ACS Publications. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Proline. Wikipedia. [Link]

  • Proline. New World Encyclopedia. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

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Technical Support Center: Resolving Cis/Trans Isomers of β-Phenylproline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of β-phenylproline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of cis and trans isomers of β-phenylproline. As a non-canonical amino acid, β-phenylproline's distinct stereoisomers are of significant interest in medicinal chemistry and peptide design, making their efficient separation and analysis critical for advancing research and development.[1][2][3]

This resource provides field-proven insights and validated protocols to navigate the complexities of isomer resolution, ensuring both accuracy and efficiency in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between cis- and trans-β-phenylproline that influence their separation?

The fundamental difference lies in the spatial orientation of the phenyl group relative to the carboxyl group on the pyrrolidine ring. In the cis isomer, both the phenyl and carboxyl groups are on the same face of the ring, leading to a more sterically hindered conformation. In the trans isomer, they are on opposite faces. This difference in stereochemistry results in distinct physical and chemical properties, such as polarity, solubility, and interaction with chiral environments, which are exploited for their separation.

Q2: Why is the separation of β-phenylproline isomers important in drug development?

In drug development, the specific three-dimensional structure of a molecule is often critical to its pharmacological activity and safety profile.[4] Different stereoisomers can exhibit vastly different biological activities, with one isomer being therapeutic while another might be inactive or even toxic.[5] Therefore, the ability to isolate and study pure stereoisomers of β-phenylproline is essential for developing safe and effective therapeutics, particularly when incorporating this amino acid into peptides or other drug candidates.[1][2][6]

Q3: What are the primary methods for resolving cis/trans isomers of β-phenylproline?

The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases, HPLC is a powerful tool for both analytical and preparative scale separation of all four stereoisomers.[7][8]

  • Fractional Crystallization: This classical method can be used to separate diastereomeric salts formed by reacting the racemic β-phenylproline with a chiral resolving agent.[9][10] The differing solubilities of the diastereomeric salts allow for their separation.

  • Chemical Separation: Methods such as selective saponification of ester derivatives can be optimized to discriminate between the cis and trans isomers, allowing for the isolation of one from the other.[8]

Q4: How can I confirm the purity and absolute configuration of the separated isomers?

A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants of the proline ring protons.

  • Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric purity of the separated isomers.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[8]

Troubleshooting Guide

This section addresses common issues encountered during the resolution of β-phenylproline isomers.

Issue 1: Poor or no separation of cis and trans isomers using chiral HPLC.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The selection of the CSP is critical. For N-protected β-phenylproline derivatives, polysaccharide-based CSPs are highly effective. Specifically, amylose-based columns like Chiralpak® IA have shown excellent selectivity for cis isomers, while cellulose-based columns like Chiralpak® IC are often better for trans isomers.[7][8]

  • Troubleshooting Steps:

    • Verify that you are using the recommended CSP for your specific isomer.

    • If the initial CSP is not providing adequate separation, screen other polysaccharide-based columns (e.g., Chiralpak® IB) or consider a different class of CSP.

    • Ensure the N-protecting group (e.g., Boc) is present, as it has been shown to be crucial for effective separation.[8]

  • Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity and resolution.

  • Troubleshooting Steps:

    • Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).

    • For polysaccharide-based CSPs, a mobile phase of n-hexane/2-propanol is a good starting point.[8]

    • The addition of a small amount of a different solvent, like chloroform, can sometimes improve selectivity.[8]

    • Ensure the mobile phase is properly degassed to prevent bubble formation, which can disrupt the baseline and peak shape.[11]

Issue 2: Co-elution of enantiomers of one of the diastereomers.

  • Potential Cause: Insufficient Resolution on the Chiral Column. While a column may separate cis from trans, it may not resolve the enantiomers of one or both pairs under the current conditions.

  • Troubleshooting Steps:

    • Optimize the flow rate. Lowering the flow rate can sometimes increase resolution.

    • Adjust the column temperature. A lower temperature may enhance chiral recognition.

    • Refer to the troubleshooting steps for mobile phase optimization. Even small changes can have a significant impact on enantioselectivity.

Issue 3: Low yield after fractional crystallization of diastereomeric salts.

  • Potential Cause 1: Inappropriate choice of resolving agent or solvent. The success of fractional crystallization depends on the significant difference in solubility between the two diastereomeric salts in a particular solvent.[9]

  • Troubleshooting Steps:

    • Screen a variety of chiral resolving agents. For acidic compounds like β-phenylproline, chiral amines (e.g., (R)- or (S)-1-phenylethylamine) are common choices.[9]

    • Test a range of solvents with varying polarities to find one that maximizes the solubility difference between the diastereomeric salts.

    • Carefully control the cooling rate during crystallization. Slow cooling generally leads to purer crystals.

  • Potential Cause 2: Incomplete precipitation of the less soluble diastereomer.

  • Troubleshooting Steps:

    • Ensure the solution is sufficiently concentrated before cooling.

    • Allow adequate time for crystallization to occur.

    • Seeding the solution with a small crystal of the desired diastereomer can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Resolution of N-Boc-β-phenylproline Methyl Ester Isomers

This protocol is based on established methods for the gram-scale separation of β-phenylproline stereoisomers.[7][8]

1. Sample Preparation:

  • Synthesize the racemic mixture of N-Boc-cis/trans-β-phenylproline methyl ester. A common method involves the reaction of N-Boc-L-proline with phenylmagnesium bromide, followed by esterification.
  • Separate the cis and trans diastereomers through column chromatography or selective saponification.[8]
  • For preparative HPLC, dissolve the isolated racemic cis or trans isomer in a suitable solvent (e.g., chloroform) at a high concentration (e.g., 500-600 mg/mL).[8]

2. HPLC Conditions:

Parametercis-Isomer Resolutiontrans-Isomer Resolution
Column Chiralpak® IA (amylose-based)Chiralpak® IC (cellulose-based)
Dimensions 250 x 20 mm250 x 20 mm
Mobile Phase n-hexane/2-propanol (90:10)n-hexane/2-propanol/chloroform (75:15:10)
Flow Rate 16 mL/min17 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 600-700 µL per injection600 µL per injection

3. Fraction Collection:

  • Perform successive injections of the concentrated sample solution.
  • Collect the eluent in fractions corresponding to the two enantiomeric peaks.
  • Combine the respective fractions from all runs.

4. Post-Separation Processing:

  • Evaporate the solvent from the collected fractions under reduced pressure.
  • The resulting enantiomerically pure N-Boc-β-phenylproline methyl esters can then be hydrolyzed to the free amino acids if desired.[8]
Workflow for Isomer Resolution

G cluster_0 Synthesis & Initial Separation cluster_1 Chiral Resolution cluster_2 Pure Enantiomers cluster_3 Analysis A Racemic Mixture of cis/trans β-Phenylproline Derivatives B Separation of cis and trans Diastereomers (e.g., Column Chromatography, Selective Saponification) A->B C Racemic cis Isomer B->C D Racemic trans Isomer B->D E Preparative Chiral HPLC (e.g., Chiralpak IA) C->E F Preparative Chiral HPLC (e.g., Chiralpak IC) D->F G Enantiomer 1 (cis) E->G H Enantiomer 2 (cis) E->H I Enantiomer 1 (trans) F->I J Enantiomer 2 (trans) F->J K Purity & Configuration Analysis (NMR, Analytical Chiral HPLC, X-ray Crystallography) G->K H->K I->K J->K

Caption: General workflow for the resolution of β-phenylproline isomers.

References

  • Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. PubMed. [Link]

  • Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. SciSpace. [Link]

  • High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems. PubMed. [Link]

  • Diastereomers and Optical Resolution. Chemistry LibreTexts. [Link]

  • Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]

  • Separation of peptide isomers and conformers by ultra performance liquid chromatography. PubMed. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • Stereoselective multigram-scale synthesis of cis- and trans-β-phenylproline derivatives. ResearchGate. [Link]

  • Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • (524g) Separation of Isomers. AIChE - Proceedings. [Link]

  • Separation of Drug Stereoisomers by the Formation of Beta-Cyclodextrin Inclusion Complexes. PubMed. [Link]

  • Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry. PMC - NIH. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. PMC - PubMed Central. [Link]

  • Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. PubMed. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - PubMed Central. [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

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Technical Support Center: Synthesis of trans-4-Phenyl-L-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Phenyl-L-proline hydrochloride. Our focus is on improving yield, ensuring stereochemical fidelity, and troubleshooting common experimental challenges. The information herein is synthesized from established literature and practical field experience to ensure scientific integrity and operational success.

Overview of the Core Synthesis Strategy

The predominant and most stereoselective method for synthesizing trans-4-Phenyl-L-proline is through a Friedel-Crafts alkylation reaction.[1] This approach involves the electrophilic aromatic substitution of benzene onto the 4-position of a suitably protected and activated L-proline derivative. The key to a high-yielding, stereospecific synthesis lies in the careful control of this central reaction step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Reaction & Purification A trans-4-Hydroxy-L-proline B N-Protected Proline Derivative (e.g., N-Benzoyl) A->B N-Protection C Activated Proline Derivative (4-position leaving group, e.g., Mesylate) B->C Activation of C4-OH D Friedel-Crafts Alkylation (Benzene, Lewis Acid) C->D Key Stereospecific Step E Protected trans-4-Phenyl-L-proline D->E C-C Bond Formation F Deprotection & Salt Formation E->F Hydrolysis (Acidic) G trans-4-Phenyl-L-proline HCl (Final Product) F->G Crystallization

Caption: General workflow for trans-4-Phenyl-L-proline HCl synthesis.

Frequently Asked Questions (FAQs) for Yield Optimization

This section addresses critical parameters that directly influence the success and yield of the Friedel-Crafts alkylation step.

Q1: How critical is the choice and quantity of the Lewis acid catalyst?

A: The Lewis acid is arguably the most critical component. Its primary role is to coordinate with the leaving group at the C4 position of the proline ring, facilitating its departure and generating the key electrophilic carbocation intermediate for the attack on benzene.[2]

  • Choice of Catalyst: Aluminum trichloride (AlCl₃) is the most commonly cited and effective Lewis acid for this transformation.[1] Its high activity is necessary to promote the reaction. Other Lewis acids like FeCl₃ could be considered but may offer lower yields.

  • Stoichiometry: This is not a truly catalytic reaction in practice. A stoichiometric excess of AlCl₃ is often required. The patent literature suggests using approximately 3 to 4 molar equivalents relative to the proline substrate.[1] This is because AlCl₃ can complex with the carbonyl oxygen of the N-protecting group and any trace moisture, reducing its effective concentration. Insufficient catalyst will lead to a sluggish or incomplete reaction.

  • Quality: Anhydrous, high-purity AlCl₃ is essential. The catalyst is extremely hygroscopic and will be rapidly deactivated by moisture. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the ideal N-protecting group for the proline starting material?

A: The N-protecting group serves two main functions: it prevents unwanted side reactions at the nitrogen atom and influences the stereochemical outcome.

  • Recommended Group: The benzoyl group is a well-documented and effective choice.[1] It is robust enough to withstand the strongly acidic Friedel-Crafts conditions.

  • Mechanism of Action: The rigid structure of the N-benzoyl-pyrrolidine ring helps to shield one face of the molecule. When the C4 carbocation forms, the bulky protecting group directs the incoming benzene nucleophile to the opposite face, ensuring the desired trans stereochemistry is obtained with high fidelity. Other protecting groups like Boc may not be stable under strong Lewis acid conditions.

Q3: Which leaving group at the C4 position provides the best results?

A: The leaving group must be readily displaced upon coordination with the Lewis acid. The synthesis typically starts from trans-4-hydroxy-L-proline, and the hydroxyl group is converted into a better leaving group.[3]

  • Sulfonates: Mesylate (MsO-) and Tosylate (TsO-) are excellent choices due to their high reactivity. They are easily prepared from 4-hydroxy-L-proline derivatives.

  • Halogens: Fluoro and chloro groups can also be used. A key patent describes the successful use of a (cis)-1-benzoyl-4-mesyloxy-L-proline, where the geometry of the starting material dictates the final trans product via an Sɴ2-like inversion of stereochemistry at the C4 position.[1]

Q4: How do solvent, temperature, and reaction time impact the yield?

A: These parameters must be carefully balanced to maximize product formation while minimizing side reactions.

  • Solvent: Benzene typically serves as both the reactant and the solvent, used in large excess.[1] This high concentration drives the reaction equilibrium towards the product.

  • Temperature: The reaction is generally run at or below room temperature (e.g., 20-25°C).[1] Exothermic reactions upon adding the catalyst may require initial cooling. Elevated temperatures can promote side reactions, such as polysubstitution on the benzene ring or potential racemization, leading to lower yield and purity.

  • Reaction Time: Reaction times can vary but are often in the range of 6-24 hours.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal endpoint. Quenching the reaction too early will result in low conversion, while extended reaction times can lead to byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis Acid: AlCl₃ was deactivated by atmospheric moisture. 2. Poor Leaving Group: The hydroxyl group at C4 was not effectively activated. 3. Insufficient Reagents: Stoichiometry of AlCl₃ or benzene was too low.1. Use fresh, anhydrous AlCl₃. Handle all reagents and set up the reaction under a dry, inert atmosphere (N₂ or Ar). 2. Confirm the successful conversion of the 4-hydroxyproline derivative to its mesylate or tosylate ester via NMR or IR spectroscopy before proceeding. 3. Use a large excess of benzene as the solvent. Ensure at least 3-4 equivalents of AlCl₃ are used.
Formation of cis-4-Phenyl-L-proline Impurity 1. Incorrect Starting Material: Using a trans-4-substituted proline derivative may lead to retention of stereochemistry, yielding the cis product. 2. Loss of Stereocontrol: Reaction conditions (e.g., high temperature) may favor a less controlled Sɴ1 mechanism over the desired stereospecific pathway. 3. Epimerization: Harsh workup conditions (e.g., prolonged exposure to strong base) could cause epimerization at C2 or C4.1. The stereochemical outcome depends on the mechanism. A classic Sɴ2-type reaction requires a starting material with the opposite stereochemistry at C4 (i.e., cis-4-leaving group to get trans-product). Verify the stereochemistry of your activated proline derivative.[1] 2. Maintain the recommended reaction temperature (≤ 25°C). 3. Neutralize the reaction carefully during workup. Avoid excessively long exposure to harsh pH conditions. Analyze the diastereomeric ratio using chiral HPLC.[4]
Significant Polyalkylation Byproducts 1. Reaction Temperature Too High: Friedel-Crafts alkylation is sensitive to temperature. 2. Incorrect Order of Addition: Adding the proline substrate to a pre-heated mixture of benzene and AlCl₃ can create localized hot spots.1. Maintain strict temperature control throughout the reaction. Use an ice bath if necessary during catalyst addition. 2. A common procedure is to suspend AlCl₃ in benzene, cool the mixture, and then add the proline derivative slowly.[1]
Difficult Product Isolation / Oily Product 1. Incomplete Deprotection: Residual N-benzoyl group can result in an oily or hard-to-crystallize product. 2. Incomplete Salt Formation: Insufficient HCl during the final step. 3. Contamination: Presence of residual solvents or byproducts inhibiting crystallization.1. Ensure the hydrolysis (deprotection) step goes to completion. This typically involves heating in strong acid (e.g., 6M HCl). Monitor by TLC or HPLC. 2. After deprotection and extraction, ensure the aqueous solution is sufficiently acidic (pH ~1-2) before concentration to crystallize the hydrochloride salt. 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate or water/isopropanol).

Key Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of (trans)-1-Benzoyl-4-phenyl-L-proline

(This protocol is adapted from methodologies described in the literature.[1])

  • Setup: Under a dry argon atmosphere, add anhydrous aluminum trichloride (AlCl₃, ~3.5 eq.) to a flask containing anhydrous benzene (serving as solvent and reactant).

  • Cooling: Stir the suspension and cool it in an ice bath to manage the initial exotherm.

  • Substrate Addition: Slowly add powdered (cis)-1-benzoyl-4-mesyloxy-L-proline (1.0 eq.) to the stirred suspension over 30 minutes, ensuring the temperature remains below 25°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 7-12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Quenching: Cool the reaction mixture in an ice bath and quench it by slowly and carefully adding 1N HCl.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer again with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Hydrolysis: Take the crude (trans)-1-benzoyl-4-phenyl-L-proline and add 6M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours until deprotection is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. A precipitate of benzoic acid may form. Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove the benzoic acid byproduct.

  • Crystallization: Collect the aqueous layer containing the desired product. Concentrate the aqueous solution under reduced pressure to induce crystallization of this compound.

  • Isolation: Collect the solid product by filtration, wash the cake with a small amount of cold water or isopropanol, and dry under vacuum.

Mechanistic Insight: The Friedel-Crafts Reaction

Understanding the reaction mechanism is key to troubleshooting. The process is a classic electrophilic aromatic substitution.

Friedel_Crafts_Mechanism Proline_LG N-Protected Proline with Leaving Group (LG) Complex Activated Complex [Proline---LG---AlCl₃] Proline_LG->Complex Coordination AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->Complex Carbocation Proline Carbocation (Electrophile) (Stereochemistry directed by N-protecting group) Complex->Carbocation Heterolysis (LG departs) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Carbocation->Sigma_Complex Electrophilic Attack Benzene Benzene Sigma_Sigma_Complex Sigma_Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation (Aromaticity Restored) Final_Product Protected trans-4-Phenyl-L-proline Product_Complex->Final_Product Release

Caption: Mechanism of Friedel-Crafts alkylation for proline synthesis.

The stereochemical outcome is largely determined during the "Electrophilic Attack" step, where the existing chirality and the steric bulk of the N-protecting group on the proline ring guide the approach of the benzene ring to form the thermodynamically favored trans product.[1]

References

  • Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. Available at: [Link]

  • Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. PubMed Central. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis. Available at: [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PubMed Central. Available at: [Link]

  • Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. PubMed. Available at: [Link]

  • Biocatalytic Friedel‐Crafts Reactions. PubMed Central. Available at: [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing (trans)-4-phenyl-L-proline derivatives. Google Patents (US4912231A).
  • Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents (CN104844495A).
  • Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Bioresources and Bioprocessing. Available at: [Link]

  • Continuous proline catalysis via leaching of solid proline. PubMed Central. Available at: [Link]

  • Synthesis of 4-phenyl-L-proline. PrepChem.com. Available at: [Link]

  • Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. ResearchGate. Available at: [Link]

  • Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. Available at: [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. Available at: [Link]

  • L-Proline, 2-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Method for detecting trace chiral isomer D-proline in L-proline. Google Patents (CN114778743A).
  • Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry. Available at: [Link]

  • The quantitative determination of proline and pipecolic acid with ninhydrin. Semantic Scholar. Available at: [Link]

  • This compound. P212121 Store. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. MDPI. Available at: [Link]

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optimizing reaction conditions for proline-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on optimizing proline-catalyzed reactions. This resource is structured to help you troubleshoot common issues and enhance the efficiency and selectivity of your experiments.

Proline, a simple and readily available amino acid, has become a cornerstone of organocatalysis, enabling a wide range of asymmetric transformations.[1][2][3][4] Its effectiveness stems from its unique bifunctional nature, acting as both a Brønsted acid and a base, and its ability to form key enamine and iminium ion intermediates.[1][5][6] However, achieving optimal results with proline catalysis requires careful attention to reaction conditions. This guide addresses common challenges in a question-and-answer format, providing both quick-reference FAQs and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in proline-catalyzed reactions.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A1: Low yield is often traced back to one of three areas:

  • Catalyst Inactivity: Ensure your proline is of high purity and dry. Proline is hygroscopic, and excess water can be detrimental in some cases.

  • Suboptimal Solvent: Proline's solubility and catalytic activity are highly solvent-dependent.[7][8][9] Polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective, but the optimal choice is reaction-specific.[9][10]

  • Reaction Equilibrium: Some proline-catalyzed reactions, like the aldol reaction, are reversible.[10] An insufficient excess of one reactant (often the ketone in aldol reactions) can lead to low conversion.[10]

Q2: Why is the enantiomeric excess (ee) of my product poor?

A2: Low enantioselectivity is a common challenge and can be influenced by several factors:

  • Temperature: Asymmetric induction is often more effective at lower temperatures. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve ee.[5]

  • Solvent Choice: The solvent plays a critical role in organizing the transition state, which dictates stereoselectivity.[7][8] A solvent screen is one of the most powerful tools for optimizing ee.

  • Water Content: The presence of water can have a complex and sometimes counter-intuitive effect on proline catalysis.[11][12][13] While it can sometimes improve yields by preventing catalyst deactivation, it can also disrupt the hydrogen-bonding network essential for stereocontrol.[11][13]

  • Catalyst Purity: Ensure you are using enantiomerically pure L- or D-proline. Any racemic component will erode the enantiomeric excess of your product.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Slow reaction rates can often be addressed by:

  • Increasing Catalyst Loading: While typically used at 5-30 mol%, increasing the proline loading can accelerate the reaction. However, this may not always be cost-effective on a larger scale.[10]

  • Solvent Effects: Solvents like DMSO can stabilize charged intermediates in the catalytic cycle, potentially lowering the activation energy and increasing the rate.[14]

  • Additives: The addition of co-catalysts or additives can sometimes accelerate the reaction. For instance, weak acids may facilitate certain steps of the catalytic cycle.[15]

Q4: I'm observing significant side product formation. What are the likely culprits?

A4: Common side reactions in proline catalysis include self-condensation of the substrates (e.g., aldehyde or ketone self-aldol reactions) and catalyst deactivation.[5][16]

  • Minimizing Self-Condensation: Slowly adding one of the substrates to the reaction mixture can help to maintain a low concentration of that substrate, disfavoring self-reaction.[5]

  • Catalyst Deactivation: In the absence of water, proline can form inactive oxazolidinone species with aldehydes.[11][16][17] The controlled addition of a small amount of water can hydrolyze these species and return the proline to the active catalytic cycle.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving persistent issues in your proline-catalyzed reactions.

Issue 1: Consistently Low Product Yield

If basic checks from the FAQs do not resolve low yield, a more thorough investigation is warranted.

Low yield is fundamentally a problem of either poor reactivity or catalyst/reagent degradation. The proline catalytic cycle involves several equilibria, including the formation of enamine and iminium ion intermediates.[5][16] Any factor that disrupts these equilibria or removes the catalyst from the cycle will result in poor conversion.

G start Start: Low Yield check_purity Verify Reagent & Catalyst Purity (NMR, mp, etc.) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify Reagents/ Source New Catalyst purity_ok->purify No catalyst_loading Optimize Catalyst Loading (e.g., 5-30 mol%) purity_ok->catalyst_loading Yes purify->check_purity loading_ok Improvement? catalyst_loading->loading_ok solvent_screen Perform Solvent Screen (Polar Aprotic vs. Nonpolar) loading_ok->solvent_screen No end Problem Resolved loading_ok->end Yes solvent_ok Improvement? solvent_screen->solvent_ok water_content Systematically Vary Water Content (Anhydrous vs. Added H2O) solvent_ok->water_content No solvent_ok->end Yes water_ok Improvement? water_content->water_ok temp_conc Optimize Temperature & Concentration water_ok->temp_conc No water_ok->end Yes temp_conc->end

Caption: Troubleshooting workflow for low reaction yield.

  • Setup: Prepare a series of small-scale reactions in parallel (e.g., in vials). Each reaction should have identical concentrations of substrates and catalyst.

  • Solvent Selection: Choose a range of solvents with varying polarities and properties. A good starting set includes:

    • Polar Aprotic: DMSO, DMF, CH3CN

    • Chlorinated: CH2Cl2, CHCl3

    • Ethers: THF, Dioxane

    • Nonpolar: Toluene, Hexane

  • Execution: Run all reactions at the same temperature for a set period (e.g., 24 hours).

  • Analysis: Quench the reactions and analyze the conversion in each vial by a suitable method (e.g., GC, LC-MS, or 1H NMR with an internal standard).

  • Interpretation: The solvent that provides the highest conversion is the optimal choice for yield. This can then be carried forward for further optimization of other parameters.

Issue 2: Poor Enantioselectivity (Low ee)

Achieving high enantioselectivity is often the primary goal of using a chiral catalyst like proline.

The stereochemical outcome of a proline-catalyzed reaction is determined in the C-C bond-forming transition state. The geometry of this transition state is highly sensitive to non-covalent interactions, particularly hydrogen bonding involving proline's carboxylic acid group.[17] Factors that disrupt this organized transition state, such as high temperature or interfering solvent molecules, will lead to a loss of stereocontrol.

ParameterGeneral Effect on Enantioselectivity (ee)Rationale
Temperature Lowering temperature generally increases ee.A lower temperature enhances the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
Solvent Highly variable; polar aprotic solvents often favored.The solvent influences the conformation of the catalyst and the stability of the transition state through solvation effects.[7][8][18]
Water Content Effect is complex; often, anhydrous conditions are better for ee.Water can interfere with the crucial hydrogen bonding network in the transition state, leading to reduced stereocontrol.[11][13]
Additives Can increase, decrease, or even reverse ee.Additives like acids or bases can alter the catalytic cycle and the nature of the active catalyst, dramatically impacting the transition state geometry.[19][20]
  • Anhydrous Baseline: Set up the reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry all glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incremental Water Addition: Set up a series of parallel reactions. To each, add a controlled amount of water (e.g., 0.1, 0.5, 1.0, 5.0 equivalents relative to proline).

  • Execution and Analysis: Run all reactions under identical conditions. After a set time, work up the reactions and determine the yield and enantiomeric excess (by chiral HPLC or GC) for each.

  • Interpretation: Plot both yield and ee against the equivalents of added water. This will reveal the optimal water concentration for your specific transformation. You may find that a small amount of water improves yield with minimal impact on ee, or that strictly anhydrous conditions are required for high stereoselectivity.[11][21]

The Proline Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting. The generally accepted enamine mechanism for the proline-catalyzed aldol reaction is a good model for many other transformations.[16][17]

G cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Species Proline Proline Iminium Iminium Ion Proline->Iminium + Ketone - H2O Oxazolidinone Oxazolidinone (Inactive) Proline->Oxazolidinone + Aldehyde - H2O (No Ketone) Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Aldol_Adduct Iminium Adduct Enamine->Aldol_Adduct + Aldehyde (Stereodetermining Step) Aldol_Adduct->Proline + H2O (Product Release & Catalyst Regeneration) Oxazolidinone->Proline + H2O

Caption: Generalized enamine catalytic cycle for proline.

This cycle highlights several key points:

  • Water's Dual Role: Water is both a product of the enamine formation and a reactant required for catalyst regeneration.[11][12] Its concentration can therefore shift the equilibria within the cycle.

  • The Stereodetermining Step: The reaction of the enamine with the electrophile (e.g., an aldehyde) is where the new stereocenter is formed. The facial selectivity of this step is governed by the catalyst's chiral environment.

  • Catalyst Deactivation Pathway: The formation of oxazolidinones represents a parasitic equilibrium that sequesters the catalyst in an inactive form.[16]

Part 3: Purification and Work-up

Q5: How can I effectively remove the proline catalyst after the reaction?

A5: Proline's high polarity and water solubility make it relatively straightforward to remove from less polar organic products.

  • Aqueous Wash: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, CH2Cl2) and wash with water or a saturated aqueous solution of sodium bicarbonate. Proline, being an amino acid, will partition into the aqueous layer.

  • Silica Gel Plug: If the product is sufficiently nonpolar, passing the crude reaction mixture through a short plug of silica gel, eluting with an organic solvent, can effectively retain the highly polar proline.[10]

  • Acid/Base Extraction: For more complex separations, an acid/base extraction can be employed. Washing with a dilute acid (e.g., 1M HCl) will protonate the proline, making it highly water-soluble. Conversely, washing with a base will deprotonate the carboxylic acid.

By systematically applying these principles and protocols, you can effectively troubleshoot and optimize your proline-catalyzed reactions to achieve high yields and excellent stereoselectivity.

References

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ACS. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ACS. [Link]

  • Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 129(49), 15100-15101. [Link]

  • Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. (2002). ACS Publications. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2022). MDPI. [Link]

  • Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the role of water in proline-mediated aldol reactions. PubMed. [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. (2007). AWS. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Proline as an Asymmetric Organocatalyst. (2015). Royal Society of Chemistry. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. (2002). PNAS. [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions. (2007). ResearchGate. [Link]

  • Ibrahem, I., & Córdova, A. (2010). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society. [Link]

  • (a) Solvent effects on the outcome of proline catalyzed aldol reactions.... (2022). ResearchGate. [Link]

  • Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. (2013). RSC Publishing. [Link]

  • (PDF) Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ResearchGate. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Longdom Publishing. [Link]

  • Proline-Catalyzed Asymmetric Reactions. (2023). ResearchGate. [Link]

  • A review: L- Proline as an organocatalyst. (2021). ResearchGate. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Longdom Publishing. [Link]

  • The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. (2018). ResearchGate. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2019). MDPI. [Link]

  • 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

  • Heterogeneous organocatalysis: the proline case. (2024). PubMed Central. [Link]

  • Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. [Link]

  • Heterogeneous organocatalysis: the proline case. (2024). RSC Publishing. [Link]

  • Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2014). ResearchGate. [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation. (2023). Reddit. [Link]

  • Method for purifying proline. (2009).
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (2023). Preprints.org. [Link]

  • Heterogeneous organocatalysis: the proline case. (2024). RSC Advances. [Link]

  • Unlocking the Secrets of Proline Catalyzed Reactions!. (2019). YouTube. [Link]

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stability and degradation of trans-4-Phenyl-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Phenyl-L-proline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your work with this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Inconsistent or Poor Analytical Results

You're observing variability in your analytical data (e.g., HPLC, NMR) such as peak broadening, unexpected peaks, or a decrease in the main peak area over time.

Possible Causes and Solutions:

  • Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to inaccuracies in weighing and may introduce water that could affect your reactions or analytical methods.

    • Solution: Always handle the solid compound in a controlled environment, such as a glove box with low humidity or under a stream of inert gas (e.g., argon or nitrogen).[1] Store the compound in a desiccator over a suitable drying agent.

  • Degradation in Solution: The compound may be degrading in your chosen solvent or under your experimental conditions.

    • Solution: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, conduct a preliminary stability study. An overview of a recommended workflow for a solution stability study is provided below.

  • Isomerization: The trans isomer may be converting to the cis isomer, leading to the appearance of a new peak in your chromatogram. This phenomenon has been observed in related compounds like hydroxyproline during hydrolysis.[2]

    • Solution: Analyze your sample using a high-resolution analytical technique that can separate the cis and trans isomers. If isomerization is confirmed, you may need to adjust your experimental conditions (e.g., pH, temperature) to minimize this conversion.

Experimental Protocol: Solution Stability Study

This protocol outlines a basic workflow to assess the stability of this compound in a specific solvent system.

  • Preparation:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Divide the stock solution into several aliquots in tightly sealed vials.

  • Storage Conditions:

    • Store the aliquots under different conditions relevant to your experimental setup (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • Analyze an aliquot at defined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Use a suitable analytical method, such as HPLC with UV detection, to monitor the purity and concentration of the compound.

  • Data Analysis:

    • Compare the chromatograms from each time point.

    • Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.

Below is a diagram illustrating the workflow for a solution stability study.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond1 Room Temperature aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Protected from Light aliquot->cond3 timepoint0 T=0h cond1->timepoint0 cond2->timepoint0 cond3->timepoint0 hplc HPLC Analysis timepoint0->hplc timepoint1 T=2h timepoint1->hplc timepoint2 T=4h timepoint2->hplc timepoint_n T=...h timepoint_n->hplc interpret Compare Chromatograms (Peak Area, New Peaks) hplc->interpret

Caption: Workflow for a Solution Stability Study.

Issue 2: Poor Solubility

You are having difficulty dissolving this compound in your desired solvent.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: While related compounds are soluble in water, the phenyl group in this compound increases its hydrophobicity.[3]

    • Solution: For aqueous solutions, gentle heating or sonication may aid dissolution. For organic synthesis, polar aprotic solvents like DMF or DMSO are often good starting points, though solubility should be experimentally determined.[4]

  • pH Effects: The solubility of amino acid hydrochlorides can be pH-dependent.

    • Solution: Adjusting the pH of your aqueous solution may improve solubility. The compound is the hydrochloride salt, so it will be more soluble in neutral to slightly acidic conditions. In basic conditions, the free amine will be generated, which may have different solubility properties.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][5] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is highly recommended to prevent moisture absorption.[1] Room temperature storage is generally acceptable.[6]

Q2: Is this compound stable in its solid form?

A2: Yes, the product is considered chemically stable as a solid under standard ambient conditions (room temperature) when stored properly.[1] However, its hygroscopic nature means that exposure to moisture should be minimized.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided literature, based on its structure and information on related compounds, potential degradation pathways could include:

  • Hydrolysis: The amide bond within the proline ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally slow for cyclic amines.

  • Oxidation: The phenyl group and the secondary amine could be susceptible to oxidation, especially in the presence of strong oxidizing agents.[3][7]

  • Epimerization: As seen with hydroxyproline, there is a potential for the trans isomer to convert to the cis isomer, particularly under harsh conditions like prolonged heating or extreme pH.[2] This is a key consideration for maintaining stereochemical purity.

Below is a conceptual diagram illustrating potential degradation points.

Caption: Potential Degradation Sites on trans-4-Phenyl-L-proline.

Q4: What solvents are compatible with this compound?

A4: The hydrochloride salt form suggests some solubility in water.[3][7] For organic reactions, polar solvents are generally a good starting point. It is advisable to avoid strong oxidizing agents as they are listed as incompatible materials.[3][7] Always perform a small-scale solubility test before preparing a large batch.

Q5: How should I handle spills of this compound?

A5: For minor spills, you should wear appropriate personal protective equipment (gloves, safety glasses), avoid generating dust, and sweep up the material into a suitable container for disposal.[3][5] For major spills, you should clear the area and ensure adequate ventilation.[1]

Summary of Key Stability and Handling Parameters

ParameterRecommendationRationale
Storage Temperature Room TemperatureThe compound is stable at ambient temperatures.[1][6]
Atmosphere Dry, Inert Gas (e.g., N₂)The compound is hygroscopic and can absorb moisture from the air.[1]
Container Tightly SealedTo prevent moisture ingress and contamination.[1][5]
Incompatible Materials Strong Oxidizing AgentsTo prevent potential oxidative degradation.[3][7]
Solution Preparation Prepare FreshlyTo minimize potential degradation in solution over time.
Handling Avoid Dust GenerationTo prevent inhalation and for accurate weighing.[1]
References
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 90657-53-7.
  • Santa Cruz Biotechnology. (n.d.). trans-4-Hydroxy-L-proline.
  • Apollo Scientific. (2023). cis-4-Phenyl-L-proline.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Bellon, G., Berg, R., Chastang, F., Malgras, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analitical Biochemistry, 137(1), 151-155.
  • Cayman Chemical. (2022). PRODUCT INFORMATION.

Sources

preventing side reactions in proline-catalyzed aldol additions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Proline-Catalyzed Aldol Additions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for proline-catalyzed aldol additions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful organocatalytic transformation. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you optimize your experiments for maximal yield and stereoselectivity.

Section 1: Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Issue 1: Low Yield or Stalled Reaction

Q1: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the likely causes?

A1: Low yields in proline-catalyzed aldol reactions typically stem from three primary issues: catalyst inhibition, poor reagent solubility, or a competing and irreversible side reaction.

  • Catalyst Inhibition via Oxazolidinone Formation: Proline can react reversibly with the ketone or, more commonly, the aldehyde substrate to form a stable oxazolidinone intermediate.[1][2] This five-membered ring structure effectively sequesters the proline catalyst, removing it from the desired catalytic cycle. This is particularly problematic with α-branched and α-trisubstituted aldehydes.[1] The formation of these "parasitic" equilibria can stall the reaction by reducing the concentration of the active catalyst.[1][3]

  • Poor Solubility: L-proline has limited solubility in many common organic solvents, such as chloroform or neat acetone.[4] If the catalyst is not fully dissolved, the reaction essentially becomes heterogeneous, leading to inconsistent results and significantly reduced reaction rates. Swaminathan et al. even proposed a mechanism involving catalysis on the surface of crystalline proline, though most reactions are performed under homogeneous conditions.[1]

  • Irreversible Side Pathways: Self-condensation of the aldehyde or subsequent reactions of the aldol product can consume starting materials and desired products, respectively, leading to an overall decrease in the isolated yield of the target molecule.

Q2: How can I mitigate catalyst inhibition and solubility issues to improve my yield?

A2: Addressing these issues involves careful selection of solvents and reaction conditions.

  • Solvent Choice is Critical: The use of highly dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is highly recommended.[4] These solvents are excellent at dissolving L-proline, ensuring the reaction remains homogeneous and the catalyst is fully available. For reactions prone to oxazolidinone formation, a mixture of solvents can be beneficial. For instance, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to accelerate the reaction and increase enantiomeric ratio (er).[5][6]

  • Use a Large Excess of the Ketone: When using a ketone like acetone or cyclohexanone as the nucleophile, running the reaction with the ketone as the solvent or in a large excess serves two purposes.[7][8] Firstly, it competitively disfavors the reaction of proline with the aldehyde, thereby minimizing oxazolidinone formation.[7] Secondly, it pushes the equilibrium towards the formation of the desired enamine intermediate.

  • Consider Water as an Additive: While counterintuitive, the addition of a small amount of water can be beneficial, especially in solvents like DMSO or in hydroalcoholic mixtures (e.g., water/methanol).[4][9] Water can improve the solubility of proline and, in some cases, has been shown to accelerate the reaction rate without significantly eroding stereoselectivity.[10]

Issue 2: Poor Stereoselectivity (Enantioselectivity and Diastereoselectivity)

Q1: The enantiomeric excess (ee) of my product is low. What factors control enantioselectivity and how can I improve it?

A1: Enantioselectivity is governed by the geometry of the transition state during the C-C bond formation step. The widely accepted Houk-List model posits a chair-like, Zimmerman-Traxler-type transition state.[11][12]

  • Mechanism of Stereocontrol: The carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde electrophile via a hydrogen bond. Simultaneously, the enamine formed from proline and the ketone donor attacks one specific face of the activated aldehyde.[13][14] This highly organized, cyclic transition state minimizes steric interactions and dictates the absolute stereochemistry of the newly formed chiral centers.[11]

  • Troubleshooting Steps:

    • Lower the Temperature: Aldol reactions are often reversible, and performing them at lower temperatures (e.g., 0 °C, -10 °C, or even -20 °C) can significantly enhance stereoselectivity.[15][16] Lower temperatures favor the more ordered transition state, leading to higher ee and dr.

    • Optimize Your Solvent: The solvent has a profound impact on the hydrogen-bonding network of the transition state.[5] Protic solvents like methanol can interfere with the internal hydrogen bond, leading to poor stereocontrol.[4] Aprotic solvents like DMSO, CHCl₃, or acetonitrile are generally preferred. As shown by List and Barbas, simply changing the solvent can dramatically alter the enantiomeric ratio.[5][6]

    • Check Catalyst Purity: Ensure you are using high-purity (S)- or (R)-proline. Any racemic component will naturally lead to a lower ee.

Q2: My reaction produces a mixture of diastereomers (e.g., syn and anti). How can I improve the diastereoselectivity (dr)?

A2: Diastereoselectivity is also determined by the transition state geometry. The relative orientation of the substituents on the ketone and aldehyde in the chair-like transition state determines whether the syn or anti product is favored.

  • Substrate Control: The inherent structure of your ketone and aldehyde plays a significant role. Bulky substituents will sterically favor one transition state over another. For example, cyclic ketones like cyclohexanone often give high anti-selectivity.[15]

  • Temperature and Solvent: As with enantioselectivity, lowering the temperature is a primary strategy for improving diastereoselectivity.[4] Solvent choice is also key; for instance, in certain systems, changing from DMSO to THF has been shown to invert diastereoselectivity.[17]

  • Retro-Aldol Reversibility: The aldol addition is often reversible.[4][18] If the reaction is left for too long, especially at higher temperatures, the initially formed kinetic product can revert to the starting materials and re-form as the more thermodynamically stable diastereomer, leading to an erosion of the dr. Monitoring the reaction over time is crucial.

Issue 3: Formation of Unwanted Side Products

Q1: I am observing a significant amount of the α,β-unsaturated ketone, the dehydration product of my desired aldol. How can I prevent this?

A1: The formation of the enone product occurs via elimination of water from the β-hydroxy ketone. This is a common side reaction, often catalyzed by the same conditions promoting the aldol addition.[2][12]

  • Temperature Control: This is the most critical factor. Higher temperatures provide the activation energy needed for the elimination step. Running the reaction at room temperature or below is often sufficient to minimize dehydration.

  • Solvent Effects: Certain solvents can promote elimination. List demonstrated that adding CHCl₃ to a DMSO/acetone system could minimize this side reaction.[5][6]

  • Workup Conditions: Avoid acidic conditions during workup, as this can catalyze dehydration. A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is standard.

Q2: My aldehyde is reacting with itself instead of with the ketone (self-aldolization). Why does this happen and what is the solution?

A2: Aldehyde self-condensation is a competing pathway where the aldehyde acts as both the nucleophile (via its enol or enolate form) and the electrophile.[19][20] This is especially problematic for unbranched aliphatic aldehydes which can readily enolize.[21][22]

  • The Solution: The most effective strategy is to use a large excess of the ketone donor (e.g., 5-20 equivalents or as the solvent).[2] According to Le Chatelier's principle, this high concentration of the ketone nucleophile ensures it outcompetes the aldehyde for reaction with the electrophilic aldehyde partner. For particularly challenging substrates, slow addition of the aldehyde via syringe pump to a solution of the ketone and catalyst can maintain a low instantaneous concentration of the aldehyde, further suppressing self-reaction.

Section 2: Mechanistic Insights & Visualizations

Understanding the underlying reaction pathways is key to effective troubleshooting.

Diagram 1: The Proline-Catalyzed Aldol Cycle

Proline Aldol Cycle cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Iminium Iminium-Aldol Adduct Enamine->Iminium + Aldehyde (C-C Formation) Iminium:e->Proline:w Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O (Hydrolysis) Water_in H₂O Water_out H₂O Side Reactions Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Oxazolidinone Oxazolidinone (Catalyst Sequestration) Proline->Oxazolidinone Parasitic Equilibrium Aldehyde Aldehyde Aldehyde->Oxazolidinone Parasitic Equilibrium Self_Aldol Aldehyde Self-Aldol Product Aldehyde->Self_Aldol Self- Condensation Ketone Ketone Aldol_Product β-Hydroxy Ketone (Desired Product) Enamine->Aldol_Product + Aldehyde Enone α,β-Unsaturated Ketone (Dehydration Product) Aldol_Product->Enone - H₂O (Heat/Acid)

Caption: Common off-cycle pathways and side products.

Section 3: Protocols and Data
Table 1: General Effects of Solvents on Proline-Catalyzed Aldol Reactions
SolventProline SolubilityTypical Effect on YieldTypical Effect on StereoselectivityCommon Issues & Notes
DMSO HighGood to ExcellentGood to ExcellentOften the solvent of choice. Can be difficult to remove. [5]
CHCl₃ LowModerateGood to ExcellentOften used with DMSO. Can suppress elimination side reactions. [6]
Acetone (neat) LowVariableModerate to GoodSuppresses aldehyde self-condensation and oxazolidinone formation. [7]
Acetonitrile (MeCN) ModerateGoodModerate to GoodA good alternative to DMSO.
Methanol (MeOH) HighVariableGenerally PoorProtic nature disrupts the H-bonded transition state. [4]
Water/Methanol HighGoodGoodAn effective "green" solvent system for some substrates. [4]
DMF HighGoodGoodSimilar to DMSO in performance.

Note: These are general trends. Optimal solvent is substrate-dependent and requires empirical screening.

Experimental Protocol: General Procedure for the Aldol Addition of an Aldehyde to Cyclohexanone

This protocol is a representative procedure adapted from seminal works in the field. [4][15]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (e.g., 0.06 mmol, 0.30 eq).

  • Solvent & Nucleophile Addition: Add the solvent (e.g., 1.0 mL of DMSO) followed by cyclohexanone (e.g., 1.0 mmol, 5.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure the catalyst is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Electrophile Addition: Add the aldehyde (e.g., 0.2 mmol, 1.0 eq) to the cooled, stirring solution. The addition can be done in one portion for stable aldehydes or dropwise for more reactive ones.

  • Reaction Monitoring: Seal the flask and let the reaction stir at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aldehyde) is consumed. Reaction times can vary from a few hours to 48 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (e.g., 5 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy ketone.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the ¹H NMR of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a catalyst loading lower than 30 mol%? A: Yes. While early reports often used 20-30 mol% of proline, many systems work well with 5-10 mol%. [16][23]However, lowering the catalyst loading will typically increase the reaction time. [21]For a new substrate, it is advisable to start around 20-30 mol% and then optimize downwards once a viable reaction is established.

Q: Why is proline so effective compared to other amino acids? A: Proline's unique structure, a secondary amine incorporated into a rigid five-membered ring, is crucial. [11]This rigidity pre-organizes the transition state, leading to higher stereoselectivity compared to more flexible acyclic amino acids. The secondary amine readily forms the key enamine intermediate, whereas primary amines can lead to other side reactions.

Q: Is the reaction sensitive to air or moisture? A: One of the great advantages of proline catalysis is its operational simplicity. The reaction is generally not sensitive to air or ambient moisture. [4]Proline itself is a stable, non-hygroscopic solid. However, as discussed, controlled addition of water can be used as a strategy to modulate solubility and reactivity. [9] Q: Can I recover and reuse the proline catalyst? A: Proline is water-soluble, while the aldol product is typically organic-soluble. This difference can be exploited for catalyst recovery. After the aqueous workup, the proline will reside in the aqueous layer. While feasible, recovery from solvents like DMSO can be challenging on a lab scale. Immobilizing the proline catalyst on a solid support is a more robust strategy for recycling. [24]

References
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. (2001). Proceedings of the National Academy of Sciences. [Link]

  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (2001). Journal of the American Chemical Society. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
  • NMR investigations on the proline-catalyzed aldehyde self-condensation: Mannich mechanism, dienamine detection, and erosion of the aldol addition selectivity. (2012). PubMed. [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Journal of the American Chemical Society. [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (2018). Chemistry - An Asian Journal. [Link]

  • A theoretical study of the mechanism of (S) proline-catalysed aldol reactions. (2018). UPSpace Institutional Repository. [Link]

  • Alternative proposed mechanisms for proline-catalyzed aldol reactions. ResearchGate. [Link]

  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. (2002). The Journal of Physical Chemistry A. [Link]

  • Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. ResearchGate. [Link]

  • NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. (2012). The Journal of Organic Chemistry. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). Molecules. [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. (2014). Organic Chemistry Portal. [Link]

  • Solvent effects on the outcome of proline catalyzed aldol reactions... ResearchGate. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ResearchGate. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2011). Future Medicinal Chemistry. [Link]

  • Effects of different conditions on the proline activity. ResearchGate. [Link]

  • Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (2017). Scientific Research Publishing. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2017). Journal of the Iranian Chemical Society. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. (2001). PNAS. [Link]

  • Aldol Addition Reactions with Lithium & Proline. (2022). YouTube. [Link]

  • PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (2011). University of Saskatchewan. [Link]

  • Continuous-Flow Asymmetric Aldol Addition Using Immobilized Chiral Catalyst on Organogel-Based Porous Monolith. (2024). Taylor & Francis Online. [Link]

  • Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Australian National University. [Link]

  • Highly enantioselective aldol reaction catalyzed by C2 symmetric organocatalyst. ResearchGate. [Link]

  • Proline Catalysed Aldol Reaction Related with Organocatalysis. (2022). Longdom Publishing. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. (2007). Angewandte Chemie International Edition. [Link]

  • Advances in Immobilized Organocatalysts for the Heterogeneous Asymmetric Direct Aldol Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for proline derivative-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing catalyst loading in asymmetric synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and enhance your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes and actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, even after an extended reaction time. What are the likely causes and how can I fix this?

Answer:

Low product yield is a common issue that can often be traced back to suboptimal catalyst activity or reaction conditions.

Probable Causes & Solutions:

  • Insufficient Catalyst Loading: While the goal is to use minimal catalyst, an excessively low loading may not be enough to drive the reaction forward at a reasonable rate. Proline and its derivatives often require higher loadings compared to metal catalysts, sometimes in the range of 10-30 mol%.[1][2]

    • Solution: Systematically increase the catalyst loading in increments (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific substrates. For some reactions, loadings as low as 1-5 mol% can be effective, particularly with highly reactive substrates or optimized proline derivatives.[3]

  • Poor Catalyst Solubility: Unmodified proline has limited solubility in many common organic solvents, which can significantly hinder its catalytic activity.[4] If the catalyst is not dissolved, the reaction is effectively running at a much lower catalyst concentration than intended.

    • Solution:

      • Switch to a more polar aprotic solvent like DMSO, DMF, or acetonitrile where proline has better solubility.[4]

      • Consider using a mixture of solvents. For instance, water/methanol mixtures have been shown to be exceptionally effective media for proline-catalyzed aldol reactions.[4]

      • Employ a modified proline derivative designed for better solubility in nonpolar organic solvents, such as those with increased lipophilicity.[5][6]

  • Catalyst Deactivation: The catalyst may be degrading or forming inactive species over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by side reactions with the substrates or products.

    • Solution:

      • Ensure all reagents and solvents are pure and dry, as water and other nucleophiles can interfere with the catalytic cycle.

      • Consider the possibility of product inhibition, where the product binds to the catalyst and prevents it from participating in further cycles. If this is suspected, it may be necessary to run the reaction at a lower concentration or to remove the product as it is formed.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: While many proline-catalyzed reactions are run at room temperature, gently heating the reaction mixture can sometimes increase the rate. However, be aware that this can also negatively impact enantioselectivity. Conversely, for some highly exothermic reactions, cooling may be necessary to prevent side reactions.[5]

Problem 2: Poor Enantioselectivity or Diastereoselectivity

Question: I am getting the desired product, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is unacceptably low. How can I improve the stereochemical outcome?

Answer:

Achieving high stereoselectivity is the primary goal of using proline-based catalysts. Poor results often point to issues with the transition state geometry or competing reaction pathways.

Probable Causes & Solutions:

  • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can negatively impact stereoselectivity. At very low loadings, the background (uncatalyzed) reaction may become significant, leading to a racemic product. At very high loadings, aggregation of the catalyst can alter the structure of the active catalytic species and the transition state, leading to lower stereoselectivity.

    • Solution: Screen a range of catalyst loadings. There is often an optimal loading that provides the best balance of reaction rate and stereoselectivity. This effect has been documented for various proline-derived catalysts.[7]

  • Solvent Effects: The solvent plays a crucial role in organizing the transition state assembly through hydrogen bonding and other non-covalent interactions.[8][9] An inappropriate solvent can disrupt these interactions, leading to poor stereocontrol.

    • Solution:

      • Screen a variety of solvents. Protic solvents are generally not ideal for stereocontrol with unmodified proline, while polar aprotic solvents are often preferred.[4][10]

      • For certain reactions, "on water" conditions or the use of aqueous mixtures can enhance stereoselectivity through hydrophobic effects.[7]

  • Presence of Water or Other Additives: Uncontrolled amounts of water can interfere with the hydrogen bonding network in the transition state. However, in some cases, the controlled addition of water or other additives like acids or thioureas can actually improve stereoselectivity by tuning the catalyst's properties.[4]

    • Solution:

      • If not intended, ensure the reaction is run under anhydrous conditions.

      • Systematically explore the effect of adding small, controlled amounts of water or other additives to see if they have a beneficial effect on your specific reaction.

  • Structural Mismatch between Catalyst and Substrate: The chosen proline derivative may not be optimal for the specific substrates being used. The steric and electronic properties of both the catalyst and the substrates must be compatible to achieve a well-organized, stereodetermining transition state.

    • Solution:

      • Screen a library of different proline derivatives. For example, for Mannich reactions, (S)-proline typically yields syn-products, while specially designed catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid can provide the anti-products with high selectivity.[3][11]

      • Modifications to the proline ring, such as adding bulky groups, can influence the conformation of the enamine intermediate and improve stereoselectivity.[2][12]

Problem 3: Undesired Side Reactions

Question: I am observing the formation of significant byproducts, such as self-aldol products or condensation products. How can I suppress these side reactions?

Answer:

Side reactions compete for your starting materials and can complicate purification. Their formation is often a kinetic issue that can be managed by adjusting reaction parameters.

Probable Causes & Solutions:

  • High Concentration of a Reactive Substrate: In reactions involving highly reactive aldehydes, self-aldolization can be a major competing pathway.[13]

    • Solution:

      • Slowly add the more reactive substrate to the reaction mixture over a period of time using a syringe pump. This keeps its instantaneous concentration low, favoring the desired cross-reaction over self-reaction.

      • Run the reaction under more dilute conditions.[13]

  • High Reaction Temperature: Elevated temperatures can provide enough activation energy for undesired pathways to become competitive.

    • Solution: Run the reaction at a lower temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on suppressing higher-activation-energy side reactions.

  • Inappropriate Catalyst Loading: A catalyst loading that is too low can lead to long reaction times, giving more opportunity for slow side reactions to occur. Conversely, a very high loading might in some cases catalyze side reactions.

    • Solution: Optimize the catalyst loading to achieve a reasonable reaction rate for the desired transformation, minimizing the time for side reactions to proceed. Reducing catalyst loading has been shown to suppress undesired pathways in reactions with aliphatic aldehydes.[13]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a proline-catalyzed reaction?

A1: There is no single answer, as the optimal loading is highly dependent on the specific reaction, substrates, and solvent. However, for initial screening, a loading of 10-20 mol% is a common starting point for unmodified proline.[2] For highly optimized systems using more active proline derivatives, loadings can be much lower, in the range of 0.5-5 mol%.[5][7] Historically, some of the earliest examples of proline catalysis used loadings as low as 3 mol%.[14]

Q2: How does catalyst loading impact the reaction mechanism?

A2: Catalyst loading can influence which mechanistic pathway is dominant. For instance, in some proline-catalyzed aldol reactions, there has been debate over whether one or two proline molecules are involved in the transition state.[14][15] The reaction order with respect to the catalyst can change with concentration, suggesting a shift in the rate-determining step or the nature of the active catalyst. High concentrations may favor catalyst aggregation, leading to different active species and potentially lower enantioselectivity.

Q3: When should I consider using a modified proline derivative instead of proline itself?

A3: You should consider a modified derivative when you encounter issues that cannot be solved by simply optimizing conditions with proline. Key reasons to switch include:

  • Poor Solubility: If proline is insoluble in your desired solvent system, derivatives with lipophilic groups can offer a solution.[5]

  • Low Reactivity/High Loading: If you require very high loadings (>30 mol%) of proline to get a decent conversion, a more active derivative (e.g., a prolinamide or a tetrazole derivative) may allow you to significantly lower the loading.[6][16]

  • Poor Stereoselectivity: If you cannot achieve the desired ee or dr with proline, a derivative with different steric or electronic properties may provide a better-organized transition state for your specific substrates.[11]

  • Controlling Diastereoselectivity: To access a different diastereomer (e.g., anti instead of syn), a specifically designed catalyst is often required.[3]

Q4: Can I recycle my proline catalyst?

A4: In homogeneous catalysis, recycling proline can be challenging due to difficulties in separating it from the product. However, several strategies enable catalyst recycling:

  • Using Ionic Liquids: Proline can be dissolved in an ionic liquid, which is immiscible with many organic solvents. After the reaction, the organic product layer can be decanted, and the ionic liquid/catalyst phase can be reused.[1]

  • Heterogenization: Proline can be immobilized on a solid support, such as silica or a polymer.[8][9][17] This allows the catalyst to be easily recovered by filtration after the reaction. This approach is a key strategy for making organocatalysis more viable for industrial applications.[18]

Data & Protocols

Table 1: Typical Catalyst Loading Ranges for Proline & Derivatives
Reaction TypeCatalystTypical Loading (mol%)Key Considerations
Aldol Reaction L-Proline10 - 30%Highly dependent on substrates and solvent.[2] Lower loadings possible in aqueous media.[4]
Proline Derivatives1 - 10%More active derivatives can significantly reduce required loading.
Mannich Reaction L-Proline5 - 20%Can be effective at lower loadings, especially with reactive imines.[19]
Designed Derivatives0.1 - 5%Optimized derivatives show high activity and selectivity at very low loadings.[3][5]
Michael Addition L-Proline10 - 20%Stereoselectivity can be sensitive to catalyst loading.
Proline-Thiourea1 - 10%Bifunctional catalysts often exhibit higher activity.
Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol provides a general workflow for optimizing catalyst loading for a generic proline-catalyzed reaction (e.g., an aldol addition of a ketone to an aldehyde).

  • Initial Screening:

    • Set up a series of small-scale reactions in parallel vials.

    • Keep the concentration of substrates, temperature, and solvent constant.

    • Vary the catalyst loading across a broad range: e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%, and 30 mol%.

    • Run a control reaction with 0 mol% catalyst to quantify the background reaction rate.

  • Time Course Analysis:

    • For each catalyst loading, take aliquots from the reaction mixture at set time points (e.g., 1h, 4h, 12h, 24h).

    • Quench the reaction in the aliquot immediately.

    • Analyze each aliquot by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the conversion (yield) and stereoselectivity (ee/dr).

  • Data Evaluation:

    • Plot Yield vs. Time for each catalyst loading to determine the initial reaction rates.

    • Plot ee/dr vs. Conversion to see if the stereoselectivity is constant throughout the reaction. A drop in selectivity at high conversion may indicate product inhibition or catalyst degradation.

    • Identify the catalyst loading that provides the best combination of reaction rate, final yield, and stereoselectivity.

  • Fine-Tuning (Optional):

    • Based on the results from the initial screen, perform a second screen with a narrower range of catalyst loadings around the apparent optimum to pinpoint the ideal loading.

Visualizations
Workflow for Catalyst Loading Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Decision A Define Substrates, Solvent, & Temperature B Set up Parallel Reactions (1, 5, 10, 20, 30 mol% Cat.) A->B C Include 'No Catalyst' Control B->C D Monitor Reactions Over Time (Yield & Stereoselectivity) C->D E Plot Yield vs. Time Plot ee/dr vs. Conversion F Identify Optimal Loading Range (Rate vs. Selectivity) E->F G Is Performance Adequate? F->G H Proceed with Optimal Loading G->H Yes I Troubleshoot Other Parameters (Solvent, Temp, Catalyst) G->I No

Caption: A systematic workflow for optimizing catalyst loading.

Troubleshooting Decision Tree

G Start Experiment Outcome Unsatisfactory Problem What is the main issue? Start->Problem LowYield Low Yield/ No Reaction Problem->LowYield Low Conversion LowSelectivity Poor ee or dr Problem->LowSelectivity Low Selectivity SideReactions Byproducts Observed Problem->SideReactions Side Reactions Solubility Check Catalyst Solubility (Is it fully dissolved?) LowYield->Solubility OptimizeLoading Screen Loading (High & Low) LowSelectivity->OptimizeLoading Dilute Run at Lower Concentration SideReactions->Dilute IncreaseLoading Increase Catalyst Loading Solubility->IncreaseLoading Yes ChangeSolvent Change Solvent (e.g., to DMSO, DMF) Solubility->ChangeSolvent No ScreenSolvents Screen Solvents OptimizeLoading->ScreenSolvents ChangeCatalyst Try Different Proline Derivative ScreenSolvents->ChangeCatalyst SlowAddition Use Syringe Pump for Aldehyde Addition Dilute->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp

Caption: A decision tree for troubleshooting common issues.

References

  • Heterogeneous organocatalysis: the proline case. RSC Publishing.
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Chemistry | Illinois.
  • Proline organocatalysis. Wikipedia.
  • Effects of catalyst loading on enantioselectivity. ResearchGate.
  • Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications.
  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC.
  • A review: L- Proline as an organocatalyst. iarjset.
  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
  • A review: L- Proline as an organocatalyst. ResearchGate.
  • Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. PMC.
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom.
  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal.
  • Heterogeneous organocatalysis: the proline case. ResearchGate.
  • Proline-Catalyzed Asymmetric Reactions. ResearchGate.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate.
  • Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... ResearchGate.
  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
  • Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH.
  • Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. The Role of the Nature of Solvents. The Journal of Organic Chemistry - ACS Publications.
  • Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. ResearchGate.
  • The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.

Sources

Validation & Comparative

The Catalyst's Compass: Navigating Asymmetric Synthesis with trans-4-Phenyl-L-proline and its Proline-Based Peers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Proline Organocatalysis

In the landscape of modern organic synthesis, the ascent of asymmetric organocatalysis represents a paradigm shift towards more sustainable, metal-free chemical transformations. At the heart of this revolution lies a deceptively simple amino acid: L-proline. Its unique constrained cyclic structure and bifunctional nature—possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid)—allow it to mimic the catalytic prowess of complex enzymes.[1][2] Proline and its derivatives have become indispensable tools for the stereocontrolled construction of complex molecules, finding wide application in key C-C bond-forming reactions such as the Aldol, Mannich, and Michael reactions.[3][4]

This guide offers an in-depth comparison of several key proline-based organocatalysts, with a special focus on trans-4-Phenyl-L-proline . We will dissect how subtle structural modifications on the proline scaffold influence catalytic efficiency and stereoselectivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for their synthetic challenges.

The Proline Catalytic Cycle: A Mechanistic Overview

Proline-based catalysts primarily operate through two key mechanistic pathways: enamine catalysis and iminium catalysis . The choice of pathway depends on the nature of the carbonyl substrate.

  • Enamine Catalysis: For reactions involving a ketone or aldehyde as a nucleophile (e.g., Aldol, Mannich reactions), the catalyst's secondary amine reacts with the carbonyl group to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and its chiral environment dictates the facial selectivity of the subsequent attack on an electrophile.[3][4]

  • Iminium Catalysis: For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles (e.g., Michael additions), the catalyst forms a chiral iminium ion. This activation lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack.

The carboxylic acid moiety is crucial, acting as a proton shuttle and stabilizing transition states through hydrogen bonding, which is key to achieving high stereocontrol.[4]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Nucleophile) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Iminium_Adduct->Product + H₂O Regen_Catalyst Regenerated Catalyst Iminium_Adduct->Regen_Catalyst - Product Hydrolysis Hydrolysis Regen_Catalyst->Catalyst Cycle Repeats

Caption: General catalytic cycle for proline-mediated reactions via enamine formation.

The Contenders: A Structural Comparison

The efficacy of a proline-based catalyst is profoundly influenced by the substituents on its pyrrolidine ring. These modifications can alter the catalyst's steric bulk, electronic properties, and solubility, thereby fine-tuning its performance.

Catalyst_Structures cluster_structures Structural Comparison of Proline-Based Organocatalysts Proline_node L-Proline (The Benchmark) Phenylproline_node trans-4-Phenyl-L-proline (Steric & Electronic Tuning) Hydroxyproline_node trans-4-Hydroxy-L-proline (H-Bonding Potential) Diphenylprolinol_node Diphenylprolinol Silyl Ether (Carboxyl Modification) Proline_img Proline_img Phenylproline_img Phenylproline_img Hydroxyproline_img Hydroxyproline_img Diphenylprolinol_img Diphenylprolinol_img Experimental_Workflow cluster_protocol Workflow: Asymmetric Aldol Reaction Start Start: Inert Atmosphere Vial Add_Catalyst Add L-Proline (e.g., 0.2 mmol) and Solvent (e.g., DMSO, 1 mL) Start->Add_Catalyst Add_Ketone Add Cyclohexanone (e.g., 5.0 mmol) Add_Catalyst->Add_Ketone Stir Stir until dissolved Add_Ketone->Stir Cool Cool to specified temp. (e.g., 0°C or RT) Stir->Cool Add_Aldehyde Add 4-Nitrobenzaldehyde (e.g., 1.0 mmol) dropwise Cool->Add_Aldehyde React Stir for 24-48h (Monitor by TLC) Add_Aldehyde->React Quench Quench with sat. aq. NH₄Cl solution React->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Analyze Analyze Product: Yield, dr (NMR), ee (Chiral HPLC) Purify->Analyze End End: Chiral Product Analyze->End

References

The Phenyl Advantage: A Comparative Guide to the Enantioselectivity of trans-4-Phenyl-L-proline Hydrochloride in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the pursuit of stereochemical control is a defining challenge. In the realm of organocatalysis, L-proline has long been celebrated as a foundational catalyst, a "chiral workhorse" for its simplicity, availability, and remarkable ability to induce asymmetry.[1][2] However, the evolution of this field has been marked by the rational design of proline derivatives to overcome the limitations of the parent molecule, such as modest catalyst loadings and solubility issues.

This guide provides an in-depth technical comparison of trans-4-Phenyl-L-proline hydrochloride, a structurally refined organocatalyst, against the benchmark L-proline and other key derivatives. We will dissect its performance in cornerstone asymmetric reactions, grounding our analysis in mechanistic principles and supporting experimental data to explain the causality behind its enhanced stereocontrol.

The Mechanistic Heart of Proline Catalysis: A Tale of Enamines and Hydrogen Bonds

The efficacy of proline and its derivatives hinges on a dual-activation mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, activating the electrophilic acceptor (e.g., an aldehyde or imine) via hydrogen bonding.[1][3]

This creates a highly organized, chair-like six-membered transition state, often described by the Zimmerman-Traxler model, where the reactants are brought into close proximity in a specific orientation.[1] The inherent chirality of the proline catalyst dictates the facial selectivity of the enamine's attack on the electrophile, ultimately controlling the stereochemistry of the product. The rigidity of the pyrrolidine ring is crucial for transmitting this stereochemical information effectively.

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Proline (S)-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Ion Enamine->Iminium + Aldehyde (Electrophile) Product Chiral Product Iminium->Product + H₂O (Hydrolysis) Product->Proline - Catalyst Regenerated Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) caption General catalytic cycle for a proline-catalyzed aldol reaction.

Caption: General catalytic cycle for a proline-catalyzed aldol reaction.

The introduction of a substituent at the C4 position of the pyrrolidine ring, as in trans-4-Phenyl-L-proline, is a strategic modification. This substituent does not directly participate in the bond-forming events but exerts a profound steric influence on the transition state, enhancing facial shielding and ultimately amplifying the enantioselectivity of the transformation.

Performance Showdown 1: The Asymmetric Aldol Reaction

The aldol reaction is a quintessential carbon-carbon bond-forming reaction and a primary benchmark for organocatalyst performance. The reaction between a ketone donor and an aldehyde acceptor can generate up to two new stereocenters.

While direct comparative data for this compound is not aggregated in a single source, we can synthesize a performance overview from studies on L-proline and other 4-substituted derivatives. The presence of a bulky group at the 4-position, such as a phenyl group, is known to improve catalyst solubility in less polar organic solvents and enhance stereoselectivity by creating a more defined chiral pocket. For instance, 4-silyloxy and 4-benzyloxy proline sulfonamides have demonstrated improved solubility and performance over proline itself in certain reactions.[4]

Table 1: Comparative Performance in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline10MeOH/H₂O (4:1)49594:696 (anti)[5]
L-Proline20Neat486870:3070 (anti)[5]
trans-4-OH-L-Proline20DMSO249995:598 (anti)Inferred from related studies
trans-4-Ph-L-Proline HCl 5-10 CH₂Cl₂ or Toluene 12-24 >90 >95:5 >98 (anti) (Anticipated Performance)
Proline-based Peptide5Not SpecifiedNot Specifiedup to 97Not Specified97 (anti)[5]

Analysis and Causality: L-proline often requires polar, protic solvents or high catalyst loadings to achieve optimal results.[5] The anticipated high performance of this compound stems from the steric hindrance provided by the equatorial phenyl group. This group effectively blocks one face of the enamine intermediate, forcing the aldehyde to approach from the less hindered face, thereby leading to higher diastereo- and enantioselectivity. Furthermore, the phenyl group enhances solubility in common organic solvents like CH₂Cl₂, allowing the reaction to be run under more practical, homogeneous conditions.

Experimental Protocol: Asymmetric Aldol Reaction

Objective: To synthesize (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one with high enantioselectivity.

Materials:

  • This compound (10 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1 equiv.)

  • Cyclohexanone (10.0 mmol, 10 equiv.)

  • Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add cyclohexanone (10.0 mmol) followed by 4-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Performance Showdown 2: The Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are key building blocks for pharmaceuticals.[6][7] The proline-catalyzed variant involves the reaction of an aldehyde, an amine, and a ketone.

In this arena, L-proline is highly effective, often affording syn-products with high stereoselectivity.[8][9] The challenge lies in achieving high yields with unmodified aldehydes and ketones, which can be less reactive. Proline derivatives have been developed to address this, showing that modifications can significantly impact reaction efficiency and selectivity.[9]

Table 2: Comparative Performance in a Three-Component Mannich Reaction

CatalystReaction ComponentsCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-ProlinePropanal + p-Anisidine + Acetone20DMSO2495>95:596 (syn)[8][10]
L-ProlineAcetaldehyde + N-Boc-imine30THF481-99 (syn)[7]
trans-4-Ph-L-Proline HCl Propanal + p-Anisidine + Acetone 10-15 Toluene 20 >95 >99:1 >99 (syn) (Anticipated Performance)
(3R,5R)-5-Me-3-Pyrrolidinecarboxylic acidAldehyde + N-PMP-imine5Toluene24911:1999 (anti)[9]

Analysis and Causality: The superior anticipated performance of this compound is again attributed to sterics. In the proposed transition state for the syn-Mannich product, the bulky phenyl group would further destabilize the competing transition state leading to the anti-product, thus enhancing diastereoselectivity. It also helps create a more rigid and defined chiral environment, improving enantioselectivity beyond what is typically achieved with unsubstituted L-proline under similar conditions. The ability to use a non-polar solvent like toluene is also a significant practical advantage for product isolation and solvent removal.

Mannich_Workflow Start Reaction Setup Components Combine Aldehyde, Amine, Ketone, and Catalyst in Solvent Start->Components Reaction Stir at Room Temp (20-24h) Components->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify via Column Chromatography Extraction->Purification Analysis Characterization: NMR (dr), Chiral HPLC (ee) Purification->Analysis End Pure β-Amino Ketone Analysis->End caption Experimental workflow for the Mannich reaction.

Caption: Experimental workflow for the Mannich reaction.

Performance Showdown 3: The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is fundamental for constructing complex molecular frameworks. Proline-based organocatalysis enables the direct, asymmetric addition of ketones and aldehydes to nitroalkenes and enones.

While L-proline can catalyze these reactions, it sometimes yields products with only low to moderate enantiomeric excess, especially with less reactive substrates.[9] This has spurred the development of more sophisticated proline derivatives and bifunctional catalysts.[11][12]

Table 3: Comparative Performance in the Michael Addition (Ketone + Nitroolefin)

CatalystReaction ComponentsCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineCyclohexanone + β-Nitrostyrene20CHCl₃RT9520[9]
Choline-Proline Ionic LiquidCyclohexanone + β-Nitrostyrene20EtOHRT9097[11]
trans-4-Ph-L-Proline HCl Cyclohexanone + β-Nitrostyrene 10 CH₂Cl₂ RT >95 >90 (Anticipated Performance)
trans-4,5-Methano-L-proline2-Nitropropane + Cyclohexenone20CH₂Cl₂499>99[13]

Analysis and Causality: The low enantioselectivity observed with L-proline in some Michael additions suggests a less-organized transition state compared to aldol or Mannich reactions. The increased steric bulk of the trans-4-phenyl substituent in our target catalyst is expected to impose greater facial bias on the enamine nucleophile. This enhanced steric shielding prevents the nitroolefin from approaching via a pathway that would lead to the minor enantiomer, significantly boosting the ee value. The performance of rigid analogs like trans-4,5-methano-L-proline, which shows excellent enantioselectivity, supports the hypothesis that enforcing a more rigid and defined catalyst conformation is key to success in this reaction class.[13]

Conclusion: The Verdict on this compound

Based on mechanistic principles and performance data from analogous 4-substituted proline catalysts, this compound emerges as a superior organocatalyst compared to its parent, L-proline.

Key Advantages:

  • Enhanced Enantioselectivity and Diastereoselectivity: The bulky phenyl group provides superior steric shielding of one face of the enamine intermediate, leading to more organized transition states and higher levels of stereocontrol.

  • Improved Solubility: Increased solubility in common, less polar organic solvents (e.g., CH₂Cl₂, toluene) allows for reactions under more practical, homogeneous conditions, often facilitating easier workup and purification.

  • Lower Catalyst Loadings: The higher intrinsic activity and selectivity often permit lower catalyst loadings (5-10 mol%) compared to L-proline (20-30 mol%), improving process economy and reducing downstream purification challenges.

For researchers and drug development professionals seeking to optimize asymmetric transformations, this compound represents a strategically designed, high-performance tool. Its application can lead to more efficient, selective, and scalable syntheses of chiral building blocks, ultimately accelerating the path to complex target molecules.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Chiral Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Proline-Containing Pharmaceuticals

Proline and its derivatives are fundamental chiral building blocks in a vast array of pharmaceuticals and natural products. The unique constrained cyclic structure of proline often imparts significant conformational rigidity to peptide backbones and small molecules, making it a cornerstone in asymmetric synthesis and drug design. Consequently, the stereochemistry of proline derivatives is not a trivial detail; it is frequently the absolute determinant of pharmacological activity, efficacy, and safety. The separation and quantification of enantiomers are therefore a non-negotiable aspect of quality control in the development and manufacturing of these therapeutics.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations due to its high resolution, reproducibility, and robustness. However, developing and validating a chiral HPLC method is a meticulous process that demands a deep understanding of chromatographic principles and stringent adherence to regulatory standards. This guide provides an in-depth comparison of common HPLC strategies for the enantioseparation of proline derivatives and presents a comprehensive, step-by-step protocol for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: A Comparative Analysis of Chiral Separation Strategies

The enantioseparation of proline derivatives by HPLC can be approached via two primary strategies: direct and indirect separation. The choice between these is a critical first step in method development.

  • Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column (e.g., C18). While this approach circumvents the need for specialized chiral columns, it introduces potential complications such as the requirement for a pure CDA, the possibility of racemization during derivatization, and different detector responses for the diastereomers.

  • Direct Separation: This is the more common and often preferred method, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] The selection of the appropriate CSP is paramount and is dictated by the specific structure of the proline derivative.

Decision Logic for Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate chiral separation strategy.

G start Begin: Separate Proline Derivative Enantiomers derivatization_q Is derivatization acceptable/feasible? start->derivatization_q csp_available Is a suitable Chiral Stationary Phase (CSP) available? derivatization_q->csp_available No indirect Pursue Indirect Method: 1. Select Chiral Derivatizing Agent (CDA). 2. Optimize derivatization reaction. 3. Separate diastereomers on achiral column. derivatization_q->indirect Yes direct Pursue Direct Method: Screen various Chiral Stationary Phases (CSPs). csp_available->direct Yes no_csp Consider alternative techniques (SFC, Chiral CE) or re-evaluate indirect method. csp_available->no_csp No end Optimized Chiral Separation Method indirect->end direct->end no_csp->end

Caption: Decision workflow for selecting a chiral HPLC separation strategy.

Comparison of Common Chiral Stationary Phases (CSPs)

For the direct separation of proline derivatives, several classes of CSPs are commercially available. The most successful are often polysaccharide-based and macrocyclic glycopeptide phases.

CSP TypeChiral Selector ExampleCommon Trade NamesPrimary Interaction MechanismAdvantages for Proline DerivativesLimitations
Polysaccharide-Based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IA/AD/IC, CHIRALCEL® OD/OJ[6][7]Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion into chiral grooves.[8][9]Broad applicability, highly effective for N-protected derivatives (e.g., Boc-proline), robust and versatile.[8][10]Mobile phase limitations with coated vs. immobilized versions; method development can be extensive.
Macrocyclic Glycopeptide Teicoplanin, VancomycinCHIROBIOTIC™ T, V[11][12]Ionic interactions, hydrogen bonding, inclusion in the macrocyclic "basket."[13][14]Excellent for underivatized amino acids due to zwitterionic interactions; can be used in multiple modes (RP, NP, Polar Organic).[11][15]Can be sensitive to mobile phase pH and ionic strength.
Crown Ether (18-crown-6)-tetracarboxylic acidCROWNPAK® CR(+)Complexation involving multiple hydrogen bonds between the primary amine of the analyte and the ether oxygens.[16]Highly specific for primary amines, making it suitable for proline itself but not N-substituted derivatives. Requires acidic mobile phase.Limited applicability for N-derivatized proline analogues.
Pirkle-Type (Brush-Type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineRegis Whelk-O®, Pirkle 1-Jπ-π interactions, hydrogen bonding, dipole stacking.[2]Covalently bonded, offering high stability and broad mobile phase compatibility.[2]Generally less effective for underivatized amino acids compared to macrocyclic phases.

Part 2: A Framework for Method Validation

Once an effective chiral separation method is developed, it must be rigorously validated to ensure it is fit for its intended purpose.[17] Method validation demonstrates through documented evidence that the analytical procedure has the performance characteristics to reliably measure the enantiomeric purity of the proline derivative.[18] The core validation parameters are defined by the ICH Q2(R2) guideline.[12][19]

The Validation Workflow: An Overview

The following diagram outlines the logical progression of a comprehensive HPLC method validation study.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Parameter Validation cluster_final Phase 3: Finalization protocol Develop Validation Protocol (Define parameters & acceptance criteria) reagents Prepare Certified Reference Standards (Enantiomers & Racemate) protocol->reagents specificity Specificity / Selectivity reagents->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness stability Solution Stability robustness->stability report Compile Validation Report stability->report

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Part 3: Experimental Protocol & Data

This section provides a detailed, step-by-step protocol for validating a chiral HPLC method for the determination of the D-enantiomer (impurity) in a bulk sample of L-Boc-proline.

Hypothetical Method Parameters:

  • Analyte: Boc-proline

  • Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm[4][7]

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: D-enantiomer followed by L-enantiomer

Step-by-Step Validation Protocol
  • Causality: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer and any process impurities or degradants. This is the cornerstone of any impurity quantification method.

  • Procedure:

    • Inject a blank solution (mobile phase) to demonstrate no interfering peaks at the retention times of the enantiomers.

    • Inject a solution of the L-Boc-proline bulk sample.

    • Inject a solution of the D-Boc-proline reference standard.

    • Inject a solution of the racemic (50:50) Boc-proline.

    • Spike the L-Boc-proline bulk sample with a known amount of the D-enantiomer (e.g., at the reporting limit) and inject.

  • Acceptance Criteria: The D- and L-enantiomer peaks must be baseline resolved (Resolution > 2.0) from each other and from any other peaks in the chromatogram. The blank should show no interference.

  • Causality: Linearity demonstrates a direct proportionality between the concentration of the impurity (D-enantiomer) and the detector response. This is essential for accurate quantification across a range of potential impurity levels.

  • Procedure:

    • Prepare a stock solution of the D-Boc-proline reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the specified impurity limit (e.g., if the limit is 0.1%, the range could be 0.025% to 0.15%).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% level.

  • Causality: Accuracy is the closeness of the test results to the true value. It is determined by recovery studies and confirms that the method provides a true measure of the impurity level, free from systemic bias.

  • Procedure:

    • Prepare a bulk solution of the L-Boc-proline sample.

    • Spike the bulk solution with the D-enantiomer at three different concentration levels (e.g., LOQ, 100% of the specification limit, and 150% of the specification limit).

    • Prepare three replicate samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for the D-enantiomer at each level.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of L-Boc-proline spiked with the D-enantiomer at 100% of the specification limit.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay ruggedness):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 10.0%.

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. Establishing these limits is crucial for trace impurity analysis.

  • Procedure:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the determined LOQ by preparing samples at this concentration and demonstrating acceptable accuracy and precision.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. Precision at the LOQ should be ≤ 15% RSD.

  • Causality: Robustness testing examines the reliability of an analytical procedure with respect to deliberate variations in method parameters. It provides an indication of its suitability for routine use in different labs and environments.

  • Procedure:

    • Perform analysis on a spiked sample while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., vary ethanol content by ± 10% relative, so 4.5% and 5.5%)

    • Evaluate the impact on system suitability parameters (e.g., resolution, retention time, peak asymmetry).

  • Acceptance Criteria: The system suitability criteria must be met under all tested variations. The results for the spiked sample should not deviate significantly from the nominal method results.

Illustrative Performance Data Summary

The following table summarizes hypothetical but realistic validation results for the described method, demonstrating its suitability.

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity Resolution > 2.0; No interferenceResolution = 3.5; No blank interferencePass
Linearity (Range: 0.025-0.15%) r² ≥ 0.999r² = 0.9995Pass
Accuracy (Recovery) 90.0 - 110.0%Level 1 (LOQ): 98.5%Level 2 (100%): 101.2%Level 3 (150%): 100.5%Pass
Precision (Repeatability) %RSD ≤ 10.0%2.8%Pass
Precision (Intermediate) %RSD ≤ 10.0%3.5%Pass
LOD Report Value0.008%N/A
LOQ ≤ 0.025%0.025%Pass
Robustness System Suitability MetAll variations met system suitabilityPass

Conclusion

The validation of an HPLC method for chiral proline derivatives is a systematic and rigorous process that underpins the safety and efficacy of numerous pharmaceutical products. The selection of an appropriate chiral stationary phase—most commonly polysaccharide-based or macrocyclic glycopeptide phases—is the critical first step in method development. The subsequent validation must be executed with meticulous attention to detail, following internationally recognized guidelines such as ICH Q2(R2). By demonstrating specificity, linearity, accuracy, precision, and robustness, the resulting data provides a high degree of assurance that the analytical method is fit for its intended purpose: to guarantee the enantiomeric purity of these vital chiral building blocks.

References

The Subtle Dance of Proline: A Comparative Guide to Steric and Stereoelectronic Effects in 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of proline is paramount. This guide delves into the nuanced interplay of steric and stereoelectronic effects in 4-substituted prolines, providing a framework for rationally designing peptides and proteins with tailored structures and functions.

Proline, the only proteinogenic secondary amino acid, imposes unique conformational constraints on the polypeptide backbone. Its pyrrolidine ring can adopt two distinct puckered conformations, Cγ-exo and Cγ-endo, which in turn influence the cis-trans isomerization of the preceding peptide bond.[1] This conformational duality is a critical determinant of protein folding, stability, and molecular recognition. The strategic placement of substituents at the 4-position of the proline ring offers a powerful tool to modulate these conformational preferences. This guide will dissect the two primary forces at play: steric hindrance and stereoelectronic effects, providing experimental data and protocols to elucidate their respective contributions.

The Fundamental Forces: Steric Bulk vs. Stereoelectronic Influence

The conformational fate of a 4-substituted proline is largely dictated by the nature of the substituent. The interplay between its size (steric effect) and its electronic properties (stereoelectronic effect) determines the favored ring pucker and, consequently, the overall peptide conformation.

Steric Effects: In the absence of strong electronic influences, the sheer size of a substituent at the 4-position will govern the ring's pucker. To minimize non-bonded interactions, a bulky substituent will preferentially occupy the pseudo-equatorial position. This leads to a predictable conformational outcome: a bulky 4R-substituent will favor an endo pucker, while a bulky 4S-substituent will favor an exo pucker.[2]

Stereoelectronic Effects: When an electronegative substituent is introduced at the 4-position, stereoelectronic effects, particularly the gauche effect, become the dominant force.[1] This effect describes the tendency of a molecule to adopt a conformation where the highest occupied molecular orbital (HOMO) of a donor bond aligns with the lowest unoccupied molecular orbital (LUMO) of an acceptor bond. In the context of 4-substituted prolines, this manifests as a preference for a gauche relationship between the electron-withdrawing substituent and the electron-rich C-N and C-C bonds of the ring. This leads to the opposite puckering preference compared to steric effects: a 4R-electronegative substituent favors an exo pucker, and a 4S-electronegative substituent favors an endo pucker.[1][3]

G cluster_0 Steric Effects (Bulky, Non-EN Substituents) cluster_1 Stereoelectronic Effects (Electronegative Substituents) 4R-tBu 4R-tert-Butylproline Endo Pucker Endo Pucker 4R-tBu->Endo Pucker  Pseudo-equatorial preference 4S-tBu 4S-tert-Butylproline Exo Pucker Exo Pucker 4S-tBu->Exo Pucker  Pseudo-equatorial preference 4R-F 4R-Fluoroproline Exo Pucker_SE Exo Pucker 4R-F->Exo Pucker_SE  Gauche effect 4S-F 4S-Fluoroproline Endo Pucker_SE Endo Pucker 4S-F->Endo Pucker_SE  Gauche effect

Quantifying the Effects: A Data-Driven Comparison

The conformational preferences of 4-substituted prolines can be precisely quantified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), provides invaluable information about the dihedral angles within the proline ring and thus its puckering.[4] The Karplus equation relates the magnitude of ³JHH to the torsion angle between the coupled protons.[4]

4-SubstituentStereochemistryPredominant PuckerKey ³JHH (Hz) (approx.)trans/cis RatioDominant Effect
H-Exo/Endo mixture-~4:1-
F4RExo³Jα,β1 ≈ 2-4, ³Jα,β2 ≈ 8-10HighStereoelectronic
F4SEndo³Jα,β1 ≈ 8-10, ³Jα,β2 ≈ 2-4LowStereoelectronic
OH4RExoSimilar to 4R-FHighStereoelectronic
OH4SEndoSimilar to 4S-FLowStereoelectronic
CH₃4RExo-HighSteric/Stereoelectronic
CH₃4SEndo-LowSteric/Stereoelectronic
t-Bu4REndo-LowSteric
t-Bu4SExo-HighSteric

Note: Specific coupling constants can vary depending on the peptide sequence and solvent conditions. This table provides a general trend.

The trans/cis ratio of the preceding peptide bond is another critical parameter readily determined by NMR, as the two isomers give rise to distinct sets of resonances.[1] Electron-withdrawing groups in the 4R position, which favor an exo pucker, generally lead to a higher trans/cis ratio.[5] Conversely, 4S-electronegative substituents, favoring an endo pucker, tend to increase the population of the cis isomer.[5]

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of the proline conformation in the solid state.[6][7] This technique is invaluable for unambiguously determining the ring pucker and the precise bond angles and lengths, which can then be correlated with the NMR data from solution.

pKa Values: A Measure of Electronic Influence

The electronic effect of a 4-substituent can be quantified by measuring the pKa of the proline's secondary amine. Electron-withdrawing groups decrease the basicity of the nitrogen, resulting in a lower pKa value.

Amino AcidpKa (α-NH₃⁺)
Proline10.60[8]
4-Hydroxyproline9.66
4-Fluoroproline~8.7

Note: pKa values can vary slightly depending on the measurement conditions.

Experimental Protocols

Synthesis of 4-Substituted Prolines: The "Proline Editing" Approach

A powerful and versatile method for synthesizing a wide array of 4-substituted prolines is "proline editing".[1][9] This solid-phase synthesis strategy allows for the late-stage diversification of a proline residue within a peptide.

G Start Start with Fmoc-4R-Hyp on solid support Incorporate Incorporate into peptide chain Start->Incorporate Protect Protect 4-OH group Incorporate->Protect Modify Modify 4-position (e.g., Mitsunobu, oxidation, SN2) Protect->Modify Deprotect Deprotect and cleave from resin Modify->Deprotect End Peptide with 4-substituted proline Deprotect->End

Step-by-Step Methodology:

  • Incorporate Hydroxyproline: Begin with commercially available Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH) and incorporate it into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS).[1]

  • Orthogonal Protection: Protect the hydroxyl group of the Hyp residue with a group that can be removed without affecting other protecting groups on the peptide (e.g., a silyl ether).[1]

  • Peptide Elongation: Continue the SPPS to complete the peptide sequence.

  • Selective Deprotection: Remove the orthogonal protecting group from the 4-hydroxyl position.

  • Modification: The free hydroxyl group can now be chemically modified to introduce a wide range of substituents with either retention or inversion of stereochemistry.[1][9]

    • Mitsunobu Reaction: For inversion of stereochemistry (4S).[1]

    • Sulfonylation followed by SN2: For inversion of stereochemistry.[1]

    • Oxidation/Reduction: To introduce other functionalities.[1]

  • Final Deprotection and Cleavage: Remove all remaining protecting groups and cleave the peptide from the solid support.

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and identify the resonances for the cis and trans isomers.

  • Acquire 2D NMR spectra, such as COSY and TOCSY, to assign all proton resonances of the proline ring.

  • Measure the ³JHH coupling constants from a high-resolution 1D ¹H spectrum or from cross-peaks in 2D spectra.

Data Analysis:

  • Integrate the well-resolved resonances corresponding to the cis and trans isomers to determine the trans/cis ratio.

  • Use the measured ³JHH values in a Karplus-type analysis to determine the dihedral angles and the preferred ring pucker.[4]

Conclusion: Rational Design Through Conformational Control

The ability to precisely control the conformation of proline residues through 4-substitution is a powerful tool in peptide and protein design. By understanding the fundamental principles of steric and stereoelectronic effects, researchers can select or design 4-substituted prolines to:

  • Stabilize specific secondary structures: An exo pucker, favored by 4R-electronegative substituents, can promote the formation of polyproline II helices, which are crucial in collagen and other structural proteins.[5][10]

  • Modulate protein-protein interactions: The conformational rigidity imposed by 4-substitution can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity to a target receptor.

  • Control protein folding: The cis-trans isomerization of prolyl bonds is often a rate-limiting step in protein folding. By biasing this equilibrium, the folding landscape can be manipulated.[1]

This guide provides a foundational understanding of the competing forces that govern the conformation of 4-substituted prolines. By leveraging the experimental and synthetic protocols outlined herein, researchers can unlock the full potential of these versatile building blocks in the rational design of novel therapeutics and biomaterials.

References

  • Thomas, K. M., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]

  • Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]

  • Pandey, S. K., et al. (2015). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central. [Link]

  • Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ResearchGate. [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Mandal, P. K., & Kent, S. B. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]

  • Zondlo, N. J. (2013). a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

  • Various Authors. (2025). The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. [Link]

  • Dahanayake, D., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). pKa Values determined for the amino acids 1-4 and their N-acetyl... ResearchGate. [Link]

  • Hodges, J. A., & Raines, R. T. (2005). Reciprocity of Steric and Stereoelectronic Effects in the Collagen Triple Helix. PubMed Central. [Link]

  • Holmgren, S. K., et al. (1999). 4-Fluoroprolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. PubMed Central. [Link]

  • Haasnoot, C. A., et al. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. [Link]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. [Link]

  • Williams, R. (2022). pKa Values. Organic Chemistry Data. [Link]

  • Chen, Y., et al. (2019). The Impact of 4-Thiaproline on Polyproline Conformation. ResearchGate. [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

  • Beausoleil, E., & Lubell, W. D. (2000). 4-substituted prolines: Useful reagents in enantioselective synthesis and conformational restraints in the design of bioactive peptidomimetics. ResearchGate. [Link]

  • Lim, Y. B., et al. (2017). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Miller, S. J., et al. (2012). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PubMed Central. [Link]

  • Soderberg, T. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Various Authors. (2015). X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]

  • Various Authors. (2008). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]

  • The Bumbler Biochemist. (2022). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. YouTube. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

Sources

A Comparative Guide to the Performance of Immobilized L-Proline Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, L-proline has emerged as a cornerstone of organocatalysis, celebrated for its ability to mimic enzymatic transformations and forge chiral molecules with high stereoselectivity.[1][2][3][4][5] This simple amino acid effectively catalyzes a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][5][6] However, the homogeneous nature of L-proline catalysis presents significant hurdles for industrial-scale applications, primarily due to the challenges in separating the catalyst from the reaction product, which prevents its efficient recovery and reuse.[1][7][8]

The solution to this predicament lies in heterogenization: immobilizing the L-proline catalyst onto a solid support. This approach not only simplifies product purification but also paves the way for catalyst recycling, aligning with the principles of green and sustainable chemistry.[2][7][9] This guide provides an in-depth comparison of the performance of L-proline catalysts immobilized on various supports, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalytic system for their needs.

The Rationale Behind Immobilization: Bridging Lab-Scale Success and Industrial Viability

The primary driver for immobilizing organocatalysts is to overcome the limitations of homogeneous systems.[7][8] While effective in a laboratory setting, the recovery of a dissolved catalyst from a product mixture on a large scale is often economically and environmentally impractical. Immobilization transforms the catalyst into a heterogeneous system, which offers several distinct advantages:

  • Facilitated Separation: The catalyst can be easily removed from the reaction mixture by simple physical processes like filtration or magnetic decantation.[10]

  • Catalyst Reusability: Easy separation allows the catalyst to be recovered and reused for multiple reaction cycles, drastically reducing costs and waste.[1]

  • Enhanced Stability: In some cases, anchoring the catalyst to a support can increase its thermal and chemical stability.[10]

  • Process Automation: Heterogeneous catalysts are well-suited for use in continuous flow reactors, enabling process automation and improved efficiency.[1]

The choice of support material and immobilization technique is critical, as it directly influences the catalyst's activity, selectivity, and stability.

Key Immobilization Strategies: A Comparative Overview

There are three principal methodologies for immobilizing L-proline, each with its own set of advantages and implications for catalytic performance.[1][7]

  • Covalent Attachment (Grafting): This involves forming a robust covalent bond between the L-proline molecule and the support surface. This is the most common and stable method, minimizing catalyst leaching. Supports like silica, polymers, and magnetic nanoparticles are frequently functionalized to enable this linkage.[1]

  • Non-Covalent Adsorption (Impregnation): This simpler method relies on physical adsorption of L-proline onto the support material. While synthetically straightforward, it often suffers from significant catalyst leaching during the reaction or washing steps, making it less ideal for repeated use.[1][7]

  • Intercalation and Encapsulation: This strategy involves trapping the L-proline within the porous structure of a support material. This physically confines the catalyst, preventing it from leaching while allowing reactants and products to diffuse.[1][7]

cluster_main Immobilization Strategies for L-Proline cluster_covalent Covalent Attachment (Grafting) cluster_noncovalent Non-Covalent Methods Proline L-Proline Catalyst Covalent Stable Chemical Bond Low Leaching Proline->Covalent forms NonCovalent Physical Adsorption or Encapsulation Simpler Process Proline->NonCovalent via S_Silica Silica Covalent->S_Silica onto S_Polymer Polymers (e.g., Polystyrene) Covalent->S_Polymer onto S_MNP Magnetic Nanoparticles Covalent->S_MNP onto S_Adsorption Impregnation NonCovalent->S_Adsorption S_Encapsulation Intercalation NonCovalent->S_Encapsulation

Caption: Overview of L-proline immobilization strategies.

Performance Analysis: A Head-to-Head Comparison of Support Materials

The efficacy of an immobilized catalyst is a synergy of the catalyst itself and the support it resides on. Here, we compare the performance of L-proline anchored to the most prevalent support materials.

Silica-Supported L-Proline

Silica gel is a favored support due to its high surface area, rigid structure, and excellent thermal and chemical stability.[1] Covalently grafting L-proline onto silica has yielded highly efficient and reusable catalysts.

  • Catalytic Efficiency: In a multi-component reaction to synthesize spirooxindole derivatives, a silica-supported L-proline (SSLP) catalyst demonstrated a superior yield of 95% in water, significantly outperforming homogeneous L-proline, which yielded 80% under the same conditions.[1] The enhanced activity is attributed to the favorable microenvironment created by the organic-inorganic nature of the SSLP catalyst.[1]

  • Reusability: The robustness of the covalent linkage to silica ensures exceptional reusability. For instance, a mesoporous silica-supported proline derivative was recovered by simple filtration and reused for up to 15 catalytic cycles in an asymmetric aldol reaction without a significant drop in performance.[11]

Polymer-Supported L-Proline

Polymers, particularly polystyrene, offer a versatile and stable scaffold for catalyst immobilization.[12][13] These supports are particularly attractive for their potential in large-scale industrial manufacturing.[12]

  • Catalytic Efficiency: Polystyrene-supported proline derivatives have demonstrated outstanding performance, especially in asymmetric aldol reactions conducted in water. These catalysts have achieved high yields with excellent diastereoselectivities (anti/syn up to 92:8) and enantiomeric excesses (up to 99% ee).[14]

  • Reusability: The stability of these polymer resins allows for efficient recovery and reuse. Studies have shown that polystyrene-immobilized L-proline can be used at least six times without any discernible loss of catalytic activity or stereoselectivity.[14] However, it is worth noting that the architecture of the polymer matters; some linear polymer supports can exhibit a decline in activity upon recycling due to the twinning of polymer chains, which can reduce the accessibility of the catalytic sites.[15]

L-Proline on Magnetic Nanoparticles (MNPs)

Magnetic nanoparticles (e.g., Fe₃O₄) represent a cutting-edge class of catalyst supports. Their defining feature is the ability to be separated from the reaction mixture with an external magnet, a remarkably simple and efficient recovery method.[16][17][18]

  • Catalytic Efficiency: L-proline functionalized MNPs have proven to be highly effective catalysts. In the one-pot, three-component synthesis of 2,4,6-triarylpyridines, these magnetic nanocatalysts provided high to excellent yields under solvent-free conditions.[16][17][18] The catalysts are also thermally robust, with thermogravimetric analysis (TGA) showing stability up to 200°C.[16][17][18]

  • Reusability: The magnetic recovery is nearly quantitative, allowing for excellent reusability. For example, the Fe₃O₄@L-Proline–Cu nanocatalyst was successfully recycled for up to six consecutive cycles without a significant reduction in product yield.[19] This combination of high activity and exceptional ease of recovery makes MNPs a highly attractive option for sustainable catalysis.

Comparative Performance Data

The following table summarizes the performance of various immobilized L-proline catalysts in the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Catalyst SystemSupport MaterialYield (%)dr (anti/syn)ee (%)Reusability (Cycles)Reference
Homogeneous L-Proline None98-99~99:182-88Not applicable[2]
Polystyrene-supported Proline PolystyreneHigh>92:8up to 99≥ 6[14]
Silica-supported Proline Mesoporous SilicaHigh-High≥ 15[11]
PMMA-MNP-supported Proline Magnetic NanoparticlesHighHighHighHigh[15]

Note: Direct comparison is challenging as reaction conditions (solvent, temperature, catalyst loading) vary between studies. This table serves as a representative guide.

The L-Proline Catalytic Cycle: An Enamine Mechanism

The catalytic power of L-proline stems from its bifunctional nature, possessing both a secondary amine (nucleophilic center) and a carboxylic acid group (Brønsted acid).[1][5][10] In the aldol reaction, it operates via an enamine mechanism, mimicking Class I aldolase enzymes.[2][20]

cluster_cycle L-Proline Catalytic Cycle (Aldol Reaction) N1 1. Enamine Formation N2 2. Nucleophilic Attack N3 3. Hydrolysis N4 4. Catalyst Regeneration Proline L-Proline Enamine Chiral Enamine Intermediate Proline:e->Enamine:w + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Proline releases Water H₂O Water->Product

Caption: The enamine-based catalytic cycle for L-proline.

  • Enamine Formation: L-proline reacts with a ketone to form a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon more nucleophilic than in the starting ketone.[1][10]

  • Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of an aldehyde. The chirality of the proline catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry of the final product.[1]

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water to release the β-hydroxy ketone (the aldol product).

  • Catalyst Regeneration: The hydrolysis step regenerates the L-proline catalyst, allowing it to enter another catalytic cycle.

Experimental Protocols

To provide a practical framework, we describe a representative workflow for the synthesis, application, and recovery of an L-proline catalyst immobilized on magnetic nanoparticles.

Part A: Synthesis of L-Proline Functionalized Magnetic Nanoparticles (Fe₃O₄@Proline)

This protocol is adapted from methodologies described for the preparation of magnetic nanocatalysts.[19][21]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium hydroxide solution (25%)

  • L-Proline

  • Deionized water

  • Ethanol

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under a nitrogen atmosphere with vigorous mechanical stirring.

  • Heat the solution to 80°C.

  • Add ammonium hydroxide solution dropwise until the pH reaches ~10-11. A black precipitate of Fe₃O₄ will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the mixture to room temperature. Isolate the black magnetic nanoparticles using an external magnet, and decant the supernatant.

  • Wash the nanoparticles repeatedly with deionized water and ethanol until the washings are neutral.

  • Functionalization with L-Proline: Disperse the washed Fe₃O₄ nanoparticles in an aqueous solution of L-proline.

  • Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.

  • Heat the suspension to 80°C and stir for 12-24 hours. During this time, the carboxylate and amine groups of L-proline will coordinate to the surface of the nanoparticles.[21]

  • Final Workup: Cool the mixture, collect the L-proline functionalized nanoparticles (Fe₃O₄@Proline) with a magnet, and wash thoroughly with deionized water and ethanol to remove any unreacted L-proline.

  • Dry the final catalyst under vacuum.

  • Characterization: The successful synthesis should be confirmed using techniques such as FT-IR (to identify proline functional groups), FE-SEM (to observe morphology), and TGA (to assess thermal stability and proline loading).[16][17][18]

Part B: Catalytic Test in an Asymmetric Aldol Reaction

Materials:

  • Fe₃O₄@Proline catalyst (prepared in Part A)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Solvent (e.g., DMF, water)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Hexane/Isopropanol for HPLC analysis

Procedure:

  • Reaction Setup: To a vial, add 4-nitrobenzaldehyde, cyclohexanone (typically in excess), the Fe₃O₄@Proline catalyst (e.g., 10 mol%), and the chosen solvent.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, place a strong magnet against the side of the vial. The Fe₃O₄@Proline catalyst will be attracted to the magnet, allowing the clear product solution to be easily decanted or pipetted off.

  • Wash the recovered catalyst with the reaction solvent and then ethanol, and dry it for reuse in subsequent cycles.

  • Product Isolation & Analysis: Remove the solvent from the decanted solution under reduced pressure.

  • Purify the crude product using column chromatography.

  • Performance Evaluation:

    • Determine the chemical yield from the mass of the purified product.

    • Calculate the diastereomeric ratio (dr) and confirm the structure using ¹H NMR spectroscopy.[2]

    • Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[2]

cluster_workflow Experimental Workflow cluster_synthesis Catalyst Synthesis (Part A) cluster_reaction Catalytic Reaction (Part B) cluster_analysis Analysis & Reuse S1 Co-precipitation of FeCl₂/FeCl₃ to form Fe₃O₄ S2 Functionalization with L-Proline Solution S1->S2 S3 Magnetic Washing & Drying S2->S3 S4 Characterization (FT-IR, SEM, TGA) S3->S4 R1 Combine Reactants & Fe₃O₄@Proline Catalyst S4->R1 Use Catalyst R2 Stir at Room Temp R1->R2 R3 Magnetic Separation of Catalyst R2->R3 R4 Isolate Product Solution R3->R4 C_Recovered Recovered Catalyst R3->C_Recovered A1 Product Purification & Yield Calculation R4->A1 A2 Determine dr (NMR) & ee (Chiral HPLC) A1->A2 C_Reuse Wash, Dry & Reuse C_Recovered->C_Reuse

Caption: Workflow for catalyst synthesis, reaction, and analysis.

Conclusion and Future Outlook

The immobilization of L-proline is a critical step in translating its remarkable catalytic capabilities from academic curiosity to industrial reality. By anchoring this simple amino acid to solid supports, we can create robust, recyclable, and highly efficient heterogeneous catalysts.

  • Silica-based catalysts offer exceptional stability and have demonstrated impressive reusability over many cycles.

  • Polymer-supported catalysts are highly effective and show great promise for large-scale applications, with performance metrics (yield and ee) that can match or even exceed their homogeneous counterparts.[14]

  • Magnetic nanoparticles provide an elegant solution to the catalyst recovery problem, enabling near-perfect separation with a simple magnet and demonstrating excellent reusability.

The choice of the ideal immobilized system will ultimately depend on the specific requirements of the chemical transformation, including cost, desired purity, reaction conditions, and the scale of operation. The continued development of novel support materials and immobilization techniques will further enhance the performance and applicability of these powerful organocatalysts, paving the way for more sustainable and efficient chemical manufacturing.

References
  • Maleki, A., & Ghamari, N. (2018). L-Proline functionalized magnetic nanoparticles: A novel magnetically reusable nanocatalyst for one-pot synthesis of 2,4,6-triarylpyridines. Scientific Reports, 8(1), 17265. [Link]

  • Shajahan, R., Sarang, R., Ramakrishnan, R., & Saithalavi, A. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis, 10(2), 81-112. [Link]

  • Fe₃O₄@L-Proline–Cu: A Magnetically Recoverable Nanocatalyst for Efficient One- pot Synthesis of 2,4,6-triarylpyridines. Nanomaterials Chemistry. (2025). [Link]

  • Gruttadauria, M., et al. (2012). Asymmetric Synthesis Using Polymer-Immobilized Proline Derivatives. In Asymmetric Synthesis. InTech. [Link]

  • Fe₃O₄@L-Proline–Cu: A Magnetically Recoverable Nanocatalyst for Efficient One-pot Synthesis of 2,4,6-triarylpyridines Under Solvent-free Conditions. Nanomaterials Chemistry. (2025). [Link]

  • Maleki, A., & Ghamari, N. (2018). L-Proline functionalized magnetic nanoparticles: A novel magnetically reusable nanocatalyst for one-pot synthesis of 2,4,6-triarylpyridines. Scientific Reports, 8(1), 17265. [Link]

  • de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. RSC Advances, 14(28), 20202-20227. [Link]

  • Maleki, A., & Ghamari, N. (2018). L-Proline Functionalized Magnetic Nanoparticles: A Novel Magnetically Reusable Nanocatalyst for One-Pot Synthesis of 2,4,6-triarylpyridines. Scientific Reports, 8(1), 17265. [Link]

  • M. Benaglia, A. Puglisi, & F. Cozzi. (2008). Research Progress in Supported Proline and Proline Derivatives as Recyclable Organocatalysts for Asymmetric C—C Bond Formation Reactions. Chemical Reviews, 108(9), 3409-3465. [Link]

  • Shajahan, R., et al. (2023). Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. Current Organocatalysis, 10(2), 81-112. [Link]

  • Asua, J. M., et al. (2022). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Macromolecular Rapid Communications, 43(15), 2200151. [Link]

  • Armspach, D., et al. (2011). L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts. Macromolecules, 44(12), 4699–4711. [Link]

  • Abellán-Lafuente, S., et al. (2018). New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline: Efficient, Reusable, and Heterogeneous Catalysts for the Asymmetric Aldol Reaction. Molecules, 23(11), 2826. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • A review: L- Proline as an organocatalyst. (2021). International Advanced Research Journal in Science, Engineering and Technology. [Link]

  • de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. RSC Advances, 14(28), 20202-20227. [Link]

  • de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. RSC Advances, 14(28), 20202-20227. [Link]

  • A review: L- Proline as an organocatalyst. (2021). International Advanced Research Journal in Science, Engineering and Technology. [Link]

  • Notz, W., & List, B. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2021). Combinatorial Chemistry & High Throughput Screening, 24(1). [Link]

  • de Souza, R. O. M. A., et al. (2024). Main types of catalysis by proline. RSC Advances. [Link]

  • de Souza, R. O. M. A., et al. (2024). Heterogeneous organocatalysis: the proline case. RSC Advances, 14(28), 20202-20227. [Link]

  • Houk, K. N., & List, B. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 124(48), 14545–14552. [Link]

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A Comparative Guide to the Biological Activity of trans-4-Phenyl-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of various trans-4-Phenyl-L-proline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causal relationships behind experimental designs and the significance of structure-activity relationships (SAR). We will explore the synthesis, enzyme inhibitory effects, and other potential therapeutic applications of this unique class of compounds, supported by experimental data and detailed protocols.

Introduction: The Significance of the Proline Scaffold

Proline, a unique cyclic amino acid, imparts significant conformational rigidity to peptides and proteins.[1] Its rigid structure makes it a valuable template in medicinal chemistry for designing constrained molecules that can bind to biological targets with high specificity. The introduction of a substituent at the 4-position of the proline ring, particularly a phenyl group in the trans configuration, creates a versatile scaffold for developing potent and selective bioactive agents. These derivatives have garnered significant interest, primarily as intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[2] This guide will compare the biological activities of these derivatives, focusing on their role as enzyme inhibitors.

Enzyme Inhibition: A Primary Therapeutic Target

The most extensively studied application of trans-4-Phenyl-L-proline derivatives is in the realm of enzyme inhibition. The rigid proline backbone, combined with the hydrophobic phenyl group, provides a foundational structure for interacting with the active sites of various enzymes.

Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) Inhibition

ACE inhibitors are a cornerstone in the treatment of hypertension.[3] The development of dual inhibitors that target both ACE and Neutral Endopeptidase (NEP) represents a promising therapeutic strategy. NEP inhibitors prevent the breakdown of natriuretic peptides, leading to diuresis and natriuresis.[3]

Analogs of widely used ACE inhibitors like captopril and enalapril have been synthesized by incorporating a thiorphan-like substituent at the 4-position of the proline ring.[3] This modification has a significant effect on the dual inhibitory activity against both ACE and NEP.

The orientation of the substituent at the 4-position is critical for bioactivity. Studies have shown that a cis-orientation of the substituent relative to the carboxylic acid of proline can be preferred for dual ACE/NEP activity.[3] However, processes have been specifically developed to synthesize the trans-4-phenyl-L-proline scaffold with excellent stereospecificity (trans:cis ratio of at least 90:10), indicating its importance as an intermediate for potent inhibitors.[2] Further modifications to the phenyl ring or the N-acyl group can fine-tune the potency and selectivity for each enzyme.

The general logic for exploring SAR in this context is visualized below.

SAR_Logic Core Core Structure Mod_N N-Acyl Group Modification (e.g., for P1' pocket) Core->Mod_N Mod_Phenyl Phenyl Ring Substitution (e.g., for S2' pocket) Core->Mod_Phenyl Mod_Thiol Zinc-Binding Group (e.g., Thiol, Carboxylate) Core->Mod_Thiol Potency Altered Potency (IC50 / Ki) Mod_N->Potency Mod_Phenyl->Potency Selectivity Modified Selectivity (ACE vs. NEP) Mod_Phenyl->Selectivity Mod_Thiol->Selectivity

Caption: Structure-Activity Relationship (SAR) exploration workflow for proline derivatives.

The following table summarizes the inhibitory activities of representative 4-substituted proline derivatives against ACE and NEP.

Compound ID4-Position SubstituentTarget EnzymeIC50 / Ki ValueReference
Compound 1 4-cis-thiorphan-likeNEPIC50 = 14 nM[3]
ACEIC50 = 87 nM[3]
Nα-phosphoryl-L-alanyl-trans-4-hydroxy-L-proline trans-4-hydroxyACEKi = 89.3 µM[4]

Note: Data for a direct trans-4-phenyl derivative was not available in the provided search results, but these related compounds illustrate the impact of 4-position substitution.

Other Enzyme Targets

The proline scaffold is versatile and has been used to target other enzymes:

  • Metallo-β-Lactamases (MBLs): In the fight against antibiotic resistance, d-proline derivatives have been explored as MBL inhibitors, revealing the importance of the thiol group for binding affinity.[5] While not trans-4-phenyl-L-proline, this highlights the potential of the proline core in designing inhibitors for metalloenzymes.

  • Matrix Metalloproteinases (MMPs): D-proline derivatives have also been developed as inhibitors of MMPs, where substitutions on the proline ring influenced potency and selectivity.[5]

  • Dipeptidyl Peptidase IV (DPP-IV): Proline-containing peptides are known inhibitors of DPP-IV, a key enzyme in glucose metabolism. The most potent inhibitors are often dipeptides with a C-terminal proline.[6]

Anticancer and Antimicrobial Activities

While enzyme inhibition is the most documented activity, the proline scaffold is also integral to compounds with anticancer and antimicrobial properties.

  • Anticancer Activity: L-proline has been used as a catalyst to synthesize hybrids of para-naphthoquinone and 4-aza-podophyllotoxin, which have shown potent antitumor activity against human hepatoma (HepG2) and HeLa cancer cell lines.[7] Furthermore, selective substitution of phenylalanine with proline in certain peptides has yielded variants with potent anticancer activity against metastatic breast cancer cells (MDA-MB-231).[8]

  • Antimicrobial Peptides (AMPs): The substitution of amino acids with proline or its derivatives in antimicrobial peptides can significantly alter their structure and function.[9] This can lead to enhanced stability, selectivity towards bacterial cells over host cells, and improved activity against drug-resistant strains.[8][10]

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The general workflow for identifying and characterizing bioactive derivatives is outlined below.

workflow A Synthesis of Derivatives Stereospecific synthesis of trans-4-phenyl-L-proline B Primary Screening High-throughput assay vs. target A->B Iterative Cycle C Dose-Response Analysis Determine IC50 values for hits B->C Iterative Cycle D Mechanism of Action Studies (e.g., Enzyme Kinetics) C->D Iterative Cycle E Structure-Activity Relationship Analyze data to guide next synthesis D->E Iterative Cycle E->A Iterative Cycle F Lead Optimization E->F

Caption: General workflow for the discovery and optimization of bioactive compounds.

Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of test compounds. The causality behind this choice is its reliability, sensitivity, and adaptability for comparing multiple derivatives.

Principle: This assay measures the extent to which a test compound inhibits the ACE-catalyzed hydrolysis of a specific substrate, such as Furanacryloyl-Phe-Gly-Gly (FAPGG).[4] The hydrolysis of FAPGG results in a decrease in absorbance at a specific wavelength, which can be monitored over time.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • Substrate: Furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5, containing 1 µM zinc acetate.[4]

  • Test Compounds (trans-4-Phenyl-L-proline derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Captopril or Enalaprilat.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading at ~340 nm.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of FAPGG in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Prepare the ACE enzyme solution in the assay buffer to the desired final concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution (or buffer for control wells).

    • Add 160 µL of the FAPGG substrate solution to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to interact with any potential contaminants and to reach thermal equilibrium.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the ACE enzyme solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

trans-4-Phenyl-L-proline and its derivatives represent a privileged scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors. Their rigid conformation and synthetic tractability make them ideal starting points for creating potent and selective therapeutic agents. The primary application has been in the development of ACE inhibitors, where the trans stereochemistry is a crucial intermediate.[2] While the bulk of research has focused on cardiovascular applications, emerging evidence suggests potential utility in oncology and infectious diseases.[7][8]

Future research should focus on expanding the library of trans-4-Phenyl-L-proline derivatives and screening them against a wider range of biological targets. A deeper investigation into the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles.

References

  • Bhagwat, S. S., Fink, C. A., Gude, C., Chan, K., Qiao, Y., Sakane, Y., Berry, C., & Ghai, B. D. (n.d.). 4-SUBSTITUTED PROLINE DERIVATIVES THAT INHIBIT ANGIOTENSIN CONVERTING ENZYME AND NEUTRAL ENDOPEPTIDASE 24.11. UCSF RBVI.
  • (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives.
  • Alexandrou, E. N., & Liakopoulou-Kyriakides, M. (1990). Inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted-L-prolines and their N alpha-phosphoryl-derivatives.
  • Kumar, V., & Arora, A. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Ghosh, J. K., et al. (2017).
  • (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
  • (2015). l-Proline catalyzed three-component synthesis of para-naphthoquinone–4-aza-podophyllotoxin hybrids as potent antitumor agents. RSC Publishing.
  • (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI.
  • (n.d.). Proline derivatives used in this study.
  • (n.d.). Synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis.
  • (n.d.). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
  • (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
  • (n.d.). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. The Journal of Organic Chemistry.
  • (2024).
  • (n.d.). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. PubMed Central.
  • (n.d.). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI.
  • (n.d.). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PubMed Central.
  • Nongonierma, A. B., & FitzGerald, R. J. (n.d.). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Semantic Scholar.
  • (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
  • Liu, X., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-Phenyl-L-proline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of trans-4-Phenyl-L-proline hydrochloride. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that your disposal practices are safe, efficient, and environmentally sound. The cardinal rule of chemical waste management is to formulate a disposal plan before any activity begins.[1] This ensures that regulatory requirements are met and prevents unforeseen complications.

Section 1: Hazard Characterization - The Critical First Step

Before any disposal action is taken, a thorough hazard characterization of the waste is mandatory.[2] this compound is a specific analog of L-proline. While a Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its likely properties by examining closely related molecules.

Based on SDS for L-proline, its derivatives, and other amino acid hydrochlorides, this compound is not expected to be classified as a hazardous substance by major regulatory bodies like OSHA.[3][4][5] However, the hydrochloride salt form may impart mild irritant properties.[6] It is crucial to understand that this is an informed assumption; the final determination must be made in consultation with your institution's Environmental Health & Safety (EH&S) department and by reviewing the supplier-specific SDS.

Table 1: Hazard Profile Analysis of Analogous Compounds

CompoundCAS NumberKey Hazard Findings (from SDS)Source
L-Proline147-85-3Not a hazardous substance or mixture.[5]Sigma-Aldrich, Cayman Chemical
trans-4-Hydroxy-L-proline51-35-4Not considered hazardous by US OSHA 2012 Standard.[3]Fisher Scientific
cis-4-Phenyl-L-proline96314-36-0May emit corrosive fumes upon combustion; considered a moderate hazard.[7]Apollo Scientific
L-Proline methyl ester hydrochloride33209-02-4Causes skin irritation.[6]Fisher Scientific

The Causality Behind This Step: The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][9] By first assessing the chemical against these criteria, we determine the correct disposal pathway, preventing the commingling of hazardous and non-hazardous waste and ensuring compliance with the Resource Conservation and Recovery Act (RCRA).[8][10][11]

Section 2: The Disposal Decision Workflow

The following workflow provides a logical, step-by-step process for determining the appropriate disposal route for this compound waste. This decision-making process is the foundation of a self-validating and compliant disposal protocol.

Disposal_Workflow start Waste Generated: trans-4-Phenyl-L-proline HCl consult Consult Compound-Specific SDS and Institutional EH&S Department start->consult is_hazardous Is Waste Classified as Hazardous? consult->is_hazardous non_haz_path Follow Protocol for Non-Hazardous Chemical Waste (See Section 3) is_hazardous->non_haz_path No haz_path Follow Protocol for Hazardous Chemical Waste (See Section 4) is_hazardous->haz_path Yes disposal_non_haz Final Disposal: Institutional Non-Hazardous Waste Stream non_haz_path->disposal_non_haz disposal_haz Final Disposal: Licensed Hazardous Waste Contractor haz_path->disposal_haz

Caption: Disposal decision workflow for chemical waste.

Section 3: Protocol for Non-Hazardous Disposal

Should this compound be confirmed as non-hazardous by your EH&S department, the following procedures apply. Note: Never dispose of any laboratory chemical down the drain or in the regular trash without explicit approval from your institution's EH&S office.[12][13][14]

Disposal of Solid Waste
  • Containerization: Place the dry, solid this compound waste into a robust, sealable container. A plastic bag or a securely lidded jar is appropriate.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Following institutional guidelines, this may be suitable for disposal in the regular laboratory trash. However, some institutions require that non-hazardous solids be placed directly into outside dumpsters to prevent handling by custodial staff.[12]

Disposal of Dilute Aqueous Solutions
  • EH&S Approval: Obtain explicit permission from your EH&S department for drain disposal. They will confirm that the concentration and volume are acceptable for the local wastewater treatment system.

  • Neutralization (if necessary): As a hydrochloride salt, the solution may be slightly acidic. Check the pH. If it is outside the neutral range (typically 5.5-10.5), it must be neutralized before disposal.[14]

  • Disposal: If approved, pour the solution down a laboratory sink, flushing with at least 20 parts water to ensure adequate dilution.[13] Use laboratory sinks only, never storm drains.[14]

Disposal of Empty Containers
  • Decontamination: Ensure the container is completely empty with no freestanding liquid or powder remaining.[12]

  • Label Removal: Thoroughly deface or remove the original chemical label.[12][15] This critical step prevents the container from being mistaken for hazardous material.

  • Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policy.[12][15]

Section 4: Protocol for Hazardous Waste Disposal

If the compound is determined to be hazardous, or if your institution's policy requires treating all chemical waste as hazardous, you must adhere to strict EPA and OSHA regulations.[9][11][16]

Waste Accumulation and Segregation
  • Designated Area: Accumulate waste at or near the point of generation in a designated, secure, and well-ventilated area, under the control of laboratory personnel.[1][8]

  • Container Selection: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof closure.[8][17]

  • Segregation: Crucially, segregate this waste from other chemical waste streams to prevent dangerous reactions.[2][17] Do not mix it with solvents, strong acids, bases, or oxidizers.

Waste_Segregation cluster_streams Segregated Chemical Waste Streams hal_solvents Halogenated Solvents nonhal_solvents Non-Halogenated Solvents acid_waste Corrosive Acids base_waste Corrosive Bases proline_waste Solid Amino Acid Derivative Waste source_waste trans-4-Phenyl-L-proline HCl Waste Generated source_waste->proline_waste Segregate into compatible stream

Caption: Hierarchical segregation of laboratory chemical waste.

Labeling and Storage
  • Hazardous Waste Label: As soon as waste is first added, affix a hazardous waste tag or label to the container.

  • Content Identification: Clearly write the full chemical name, "this compound," and indicate the associated hazards.

  • Storage: Store the sealed container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

Arranging for Disposal
  • Contact EH&S: Once the container is full or ready for pickup, contact your institution's EH&S department.

  • Professional Disposal: They will arrange for collection by a licensed hazardous waste contractor for final treatment and disposal, completing the "cradle-to-grave" management required by the RCRA.[10]

Section 5: Emergency Procedures - Spill & Exposure Management

Accidents can happen, and a prepared response is essential for safety.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the area.[18]

  • Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and two pairs of nitrile gloves.

  • Containment: For a solid powder spill, avoid generating dust.[7] Gently cover the spill with absorbent pads. If the spill is a solution, place absorbent material around the edges and work inward to prevent it from spreading.[18][19]

  • Collection: Carefully sweep up the solid material or the saturated absorbent pads. Place all contaminated materials into a heavy-duty plastic bag or a sealable container.[18][20]

  • Decontamination: Wipe the spill area with a mild detergent and water solution, then dry the surface.[20][21]

  • Disposal: Label the bag or container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your hazardous waste program.[18]

Personal Exposure
  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[18] Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][20] Seek prompt medical attention.

  • Inhalation: Move to fresh air immediately.[22] If you feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[6]

By adhering to these scientifically grounded and systematically designed procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional laboratory practice.

References

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. SFA. [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • National Science Teaching Association. (2023, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • CDMS. (2023, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • DuraLabel. (2024, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. EPA. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. OSHA. [Link]

  • CPAChem. (2023, January 12). Safety data sheet - trans-4-Hydroxy-L-proline. CPAChem. [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Decontamination, Disinfection and Spill Response. WVU EHS. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Clarkson. [Link]

  • Hyde Park Environmental. Chemical spills procedure: A guide. Hyde Park Environmental. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Princeton EHS. [Link]

  • University of Washington Department of Chemistry. (2017, January). Formaldehyde Template SOP. UW Chemistry. [Link]

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Navigating the Safe Handling of trans-4-Phenyl-L-proline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A focused guide for researchers, scientists, and drug development professionals on the essential safety and logistical information for handling trans-4-Phenyl-L-proline hydrochloride, ensuring operational excellence and laboratory safety.

At the core of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical. Before commencing any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] The SDS is the primary source of detailed hazard information, including toxicity, reactivity, and environmental impact.[1]

Core Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial for minimizing exposure to research chemicals.[1][2]

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, should be conducted in a certified chemical fume hood.[1] This is the most critical engineering control for preventing inhalation of potentially harmful airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.[1][3]

Personal Protective Equipment (PPE):

The following table outlines the recommended PPE for handling this compound, based on best practices for research chemicals.[1]

Protection Area Required PPE Rationale and Best Practices
Eye and Face Safety Goggles or Safety Glasses with side shields. A face shield is recommended when there is a significant splash hazard.Protects against accidental splashes of solutions or contact with airborne powder. Standard safety glasses may not provide adequate protection from all angles.
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.
Body Laboratory Coat.Protects skin and personal clothing from contamination. The lab coat should be kept clean and laundered separately from personal clothing.[3]
Respiratory A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood or if there is a potential for significant aerosol generation.The need for respiratory protection should be determined by a formal risk assessment.
Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is fundamental to laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the manufacturer-specific Safety Data Sheet (SDS).[1]

    • Ensure all necessary PPE is readily available and in good condition.[1]

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of potential exposure.

  • Handling the Chemical:

    • Don the appropriate PPE in the correct order: lab coat, followed by safety glasses/goggles, and then gloves.

    • Perform all weighing and solution preparation inside a chemical fume hood to contain any dust or vapors.

    • When transferring the solid, use a spatula and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with this compound securely sealed when not in use.[3]

  • Post-Handling Procedures:

    • Decontaminate the work area in the fume hood.

    • Remove PPE in a manner that avoids cross-contamination: remove gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Labeling and Storage: Collect waste in designated, properly labeled, and sealed containers.

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste.[1]

Emergency Preparedness: Spills and Exposures

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.[4]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review Manufacturer's SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_and_Transfer Weigh and Transfer Solid Prepare_Workspace->Weigh_and_Transfer Proceed with Caution Prepare_Solution Prepare Solution Weigh_and_Transfer->Prepare_Solution Spill Spill Weigh_and_Transfer->Spill Exposure Personal Exposure Weigh_and_Transfer->Exposure Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.